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  • Product: Diethyl-[(2-pyridinylamino)methylen]malonat
  • CAS: 39080-52-9

Core Science & Biosynthesis

Foundational

Diethyl-[(2-pyridinylamino)methylen]malonat structure and properties

An In-Depth Technical Guide to Diethyl-[(2-pyridinylamino)methylen]malonate: Synthesis, Properties, and Application as a Heterocyclic Building Block Preamble: The Unseen Workhorse of Heterocyclic Chemistry In the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl-[(2-pyridinylamino)methylen]malonate: Synthesis, Properties, and Application as a Heterocyclic Building Block

Preamble: The Unseen Workhorse of Heterocyclic Chemistry

In the landscape of pharmaceutical development, the final, complex active pharmaceutical ingredient (API) often receives the most attention. However, the success of a multi-step synthesis hinges on the reliability and versatility of its key intermediates. Diethyl-[(2-pyridinylamino)methylen]malonate (Systematic IUPAC Name: diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate) is one such pivotal, yet often overlooked, building block. Its true value is not as an end-product, but as a carefully engineered precursor—a gateway to a class of fused bicyclic heterocycles known as pyrido[1,2-a]pyrimidines. These scaffolds are of immense interest in modern drug discovery, forming the core of molecules targeting critical disease pathways, including cancer and neurological disorders.[1][2]

This guide provides an in-depth examination of Diethyl-[(2-pyridinylamino)methylen]malonate, moving beyond a simple datasheet to offer a practical, field-proven perspective for researchers and drug development professionals. We will dissect its synthesis with a focus on mechanistic rationale, detail its physicochemical properties, and illuminate its strategic application in constructing high-value therapeutic agents.

Part 1: Molecular Profile and Characterization

A comprehensive understanding of a synthetic intermediate begins with its fundamental physicochemical and spectroscopic properties. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from closely related analogues, such as its 6-methyl-substituted counterpart.[3]

Physicochemical Properties

The properties of Diethyl-[(2-pyridinylamino)methylen]malonate are summarized in the table below. The molecular formula and weight are calculated, while other properties are estimated based on structural analogues.

PropertyValueSource / Rationale
Systematic IUPAC Name diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioateIUPAC Nomenclature
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol Calculated
Monoisotopic Mass 264.1110 DaCalculated
Appearance Expected to be a pale yellow to white solid or oilAnalogy to similar compounds
Solubility Soluble in common organic solvents (Ethanol, DMSO, Dichloromethane)Polarity of the molecule
XLogP3 (Predicted) 2.5PubChemLite[4]
Spectroscopic Signature

The validation of the compound's identity post-synthesis relies on a consistent spectroscopic profile. The expected data is as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature characteristic signals for the two ethyl ester groups (a triplet around δ 1.2-1.4 ppm and a quartet around δ 4.1-4.3 ppm). The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). A key diagnostic signal is the vinyl proton (=CH-), which is expected to appear as a doublet downfield (δ ~8.5-9.0 ppm) due to coupling with the adjacent N-H proton. The N-H proton itself will likely be a broad singlet or a doublet at a high chemical shift (δ >10 ppm), indicative of strong intramolecular hydrogen bonding with one of the ester carbonyls.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be defined by two distinct carbonyl signals from the ester groups (δ ~165-170 ppm). Signals for the ethyl groups (-OCH₂) and (-CH₃) will be present, alongside the carbons of the pyridine ring and the two olefinic carbons of the central methylidene group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching vibrations from the ester groups (~1680-1720 cm⁻¹). A prominent N-H stretching band (~3200-3400 cm⁻¹) and C=C stretching from the vinyl group and pyridine ring (~1580-1620 cm⁻¹) are also expected.

  • MS (Mass Spectrometry): Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak (M⁺) at m/z = 264. A characteristic fragmentation pattern for such malonate derivatives involves the loss of the entire diethyl malonate moiety or parts of it, such as the ethoxycarbonyl group (-•COOEt).[5]

Part 2: Synthesis and Mechanistic Causality

The most reliable and efficient synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate involves the reaction of 2-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM). This method represents a vinylogous nucleophilic substitution and is superior to the alternative high-temperature condensation with diethyl malonate itself.

The Rationale Behind Reagent Selection

The choice of DEEM is a critical experimental design parameter. The ethoxy group on the methylene carbon transforms it into an excellent electrophilic center. The reaction proceeds not as a simple condensation, but as an addition-elimination pathway where the amino group of 2-aminopyridine attacks the double bond, followed by the elimination of ethanol. This makes the reaction highly favorable and allows it to proceed under significantly milder conditions (often at room temperature or with gentle heating) than would be required for direct condensation with diethyl malonate, which demands harsh, high-temperature conditions to drive off water.[2]

G cluster_reagents Starting Materials cluster_process Reaction & Work-up reagent1 2-Aminopyridine process1 Mix in Ethanol (Solvent) reagent1->process1 1.0 eq reagent2 Diethyl Ethoxymethylenemalonate (DEEM) reagent2->process1 1.05 eq process2 Heat to Reflux (e.g., 78°C) for 2-4h process1->process2 process3 Monitor by TLC process2->process3 process4 Cool to Room Temperature process3->process4 Reaction Complete process5 Isolate Product via Filtration process4->process5 Precipitation Occurs process6 Wash with Cold Ethanol process5->process6 process7 Dry Under Vacuum process6->process7 product Diethyl-[(2-pyridinylamino) methylen]malonate process7->product High Purity Product

Caption: High-level workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where the expected outcome (precipitation of a high-purity product) provides direct confirmation of a successful reaction. It is adapted from highly analogous procedures.[4][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Eq.
2-AminopyridineC₅H₆N₂94.120.94 g1.0
Diethyl Ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.232.27 g (2.0 mL)1.05
Ethanol (Anhydrous)C₂H₅OH46.0720 mL-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol) and anhydrous ethanol (20 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add Diethyl Ethoxymethylenemalonate (2.0 mL, 10.5 mmol) to the solution dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminopyridine starting material.

  • Product Isolation (Self-Validation): Upon completion, cool the reaction mixture to room temperature. The product will typically begin to crystallize. Further cooling in an ice bath (0-5°C) for 30-60 minutes will maximize precipitation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted DEEM or residual solvent.

  • Drying: Dry the purified white to pale-yellow solid under vacuum to yield Diethyl-[(2-pyridinylamino)methylen]malonate. The expected yield is typically high (>85%). The product is often of sufficient purity for the subsequent cyclization step without further purification.

Part 3: Strategic Application in Drug Discovery

The primary utility of Diethyl-[(2-pyridinylamino)methylen]malonate is its role as a direct precursor to the pyrido[1,2-a]pyrimidin-4-one ring system. This transformation is a thermally-induced intramolecular cyclization, a variant of the Gould-Jacobs reaction.[6]

The Cyclization Pathway: From Intermediate to Core Scaffold

Upon heating in a high-boiling point solvent (such as diphenyl ether) or under neat conditions, the molecule undergoes a well-orchestrated intramolecular reaction. The pyridinyl nitrogen acts as a nucleophile, attacking one of the ester carbonyls. This is followed by the elimination of an ethanol molecule, leading to the formation of the fused bicyclic system. This reaction is highly efficient and is a cornerstone for creating libraries of substituted pyrido[1,2-a]pyrimidines for screening.

G start Diethyl-[(2-pyridinylamino) methylen]malonate intermediate Pyrido[1,2-a]pyrimidin-4-one Scaffold start->intermediate Thermal Cyclization (Gould-Jacobs Reaction) application SHP2 Allosteric Inhibition intermediate->application Forms core binding motif drug_dev Lead Optimization & Drug Development application->drug_dev Therapeutic Strategy for Cancer

Caption: Logical flow from intermediate to therapeutic application.

Field-Proven Relevance: SHP2 Inhibition

A compelling example of this strategy is in the development of novel allosteric inhibitors for Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical node in the RAS-ERK signaling pathway, and its over-activation is implicated in various cancers. Small molecules that can bind to an allosteric pocket and lock the enzyme in an inactive conformation are highly sought after.

Researchers have successfully synthesized a series of compounds with a pyrido[1,2-a]pyrimidin-4-one core that demonstrate potent and selective inhibition of SHP2.[1] The synthesis of this crucial core scaffold begins with the exact reaction described above: the condensation of a substituted 2-aminopyridine with a malonate derivative, followed by thermal cyclization. This underscores the direct and impactful link between our "unseen workhorse" intermediate and the frontier of oncology drug discovery.

Conclusion

Diethyl-[(2-pyridinylamino)methylen]malonate exemplifies the critical role of well-designed intermediates in modern synthetic and medicinal chemistry. While unassuming on its own, its structure is perfectly primed for efficient conversion into the high-value pyrido[1,2-a]pyrimidine scaffold. A thorough understanding of its synthesis, grounded in mechanistic principles, and an appreciation for its strategic application empower researchers to rapidly access complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83264, Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate." PubChem, [Link]. Accessed March 10, 2026.

  • Luo, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 260, 115739. Available from: [Link]

  • Feely, W., & Boekelheide, V. "DIETHYL METHYLENEMALONATE." Organic Syntheses, 37, 22. Available from: [Link]

  • Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 293092, Diethyl (2-pyridylaminomethylene)malonate." PubChemLite, [Link]. Accessed March 10, 2026.

  • Praveen, C., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3247-3263. Available from: [Link]

  • Kwon, T. W., et al. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. Available from: [Link]

Sources

Exploratory

Synthesis pathways for Diethyl-[(2-pyridinylamino)methylen]malonat

An In-Depth Technical Guide to the Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate Introduction Diethyl-[(2-pyridinylamino)methylen]malonate is a significant organic compound classified as a β-enaminone, a func...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate

Introduction

Diethyl-[(2-pyridinylamino)methylen]malonate is a significant organic compound classified as a β-enaminone, a functional group characterized by a conjugated system involving an amine and a dicarbonyl moiety. This structure imparts unique chemical reactivity, making it a valuable and versatile precursor in the synthesis of various heterocyclic compounds, particularly in the development of novel pharmaceutical agents and functional materials. Its stability, derived from intramolecular hydrogen bonding and an extensive π-conjugated system, combined with its straightforward preparation, makes it a cornerstone intermediate for researchers in medicinal and materials chemistry. This guide provides a detailed exploration of its primary synthesis pathway, including the underlying mechanism, a comprehensive experimental protocol, and critical process insights.

Core Synthesis Pathway: Condensation of 2-Aminopyridine and Diethyl Ethoxymethylenemalonate (DEEM)

The most direct and widely employed method for synthesizing Diethyl-[(2-pyridinylamino)methylen]malonate is the condensation reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), also known as ethoxymethylenemalonic ester (EMME).[1] This reaction is a classic example of a nucleophilic substitution on a vinylogous ester, leading to the formation of the enaminone system through the elimination of ethanol.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic character of the primary amino group in 2-aminopyridine and the electrophilic nature of the double bond in DEEM. The two ester groups in DEEM are strongly electron-withdrawing, which polarizes the C=C double bond, making the β-carbon highly susceptible to nucleophilic attack. The ethoxy group serves as an excellent leaving group, facilitating the elimination step that drives the reaction towards the stable, conjugated product.

The overall reaction is illustrated below:

G cluster_reactants Reactants cluster_products Products r1 2-Aminopyridine r2 Diethyl Ethoxymethylenemalonate (DEEM) p1 Diethyl-[(2-pyridinylamino)methylen]malonate r1->p1 + r2->p1 p2 Ethanol p1->p2 + G Start 2-Aminopyridine + Diethyl Ethoxymethylenemalonate Step1 Nucleophilic Attack (Formation of Zwitterionic Intermediate) Start->Step1 Step 1 Intermediate Zwitterionic Intermediate Step1->Intermediate Step2 Proton Transfer & Elimination of Ethanol Intermediate->Step2 End Diethyl-[(2-pyridinylamino)methylen]malonate + Ethanol Step2->End Step 2

Caption: Stepwise mechanism of the condensation reaction.

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis. [1]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Grade
2-AminopyridineC₅H₆N₂94.12≥98%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23≥98%
TolueneC₇H₈92.14Anhydrous
Hexanes or Petroleum EtherMixture-Reagent Grade
Round-bottom flask---
Reflux condenser---
Heating mantle---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (0.1 mol, 9.41 g) and anhydrous toluene (150 mL).

  • Addition of Reagent: While stirring, add diethyl ethoxymethylenemalonate (0.1 mol, 21.62 g) to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle. The choice of a high-boiling solvent like toluene is strategic; it provides the necessary thermal energy and allows for the azeotropic removal of the ethanol byproduct, which can help drive the equilibrium towards the product.

  • Reaction Monitoring: Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. This will yield a crude solid or a viscous oil.

  • Purification: The crude product is purified by recrystallization. Dissolve the residue in a minimal amount of boiling hexanes or petroleum ether. Filter the hot solution by gravity if any insoluble impurities are present. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystallized product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Diethyl-[(2-pyridinylamino)methylen]malonate as a solid.

Quantitative Data Summary
ParameterValueRationale
Reactant Molar Ratio1:1 (2-Aminopyridine:DEEM)Stoichiometric ratio for a condensation reaction.
SolventTolueneHigh boiling point for reflux and azeotropic removal of ethanol byproduct.
TemperatureReflux (~111 °C)Provides sufficient activation energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursEnsures complete consumption of the limiting reagent. [1]
Expected Yield>80%The reaction is generally efficient and high-yielding.

Structural Confirmation

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. The intramolecular N-H···O hydrogen bond is a key structural feature. [1]

  • ¹H NMR: Will show characteristic peaks for the pyridyl protons, the vinyl proton, and the two ethyl groups of the malonate ester. The NH proton will appear as a broad singlet at a downfield chemical shift due to hydrogen bonding.

  • ¹³C NMR: Will show distinct signals for all carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the pyridine ring.

  • FTIR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch (often broadened due to hydrogen bonding), C=O stretches of the ester groups, and C=C stretching of the enamine system.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₈N₂O₄, M.W. = 278.30 g/mol ) should be observed. [2]

Conclusion

The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate via the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate is a robust, efficient, and highly reproducible method. [1][3]This protocol's simplicity and high yield make it an accessible and fundamental procedure for researchers requiring this versatile enaminone intermediate. Understanding the underlying mechanism and the rationale for the chosen experimental conditions is crucial for optimizing the reaction and ensuring the successful synthesis of this valuable chemical building block.

References

  • Feng, Y., Li, S.-H., & Ju, H.-X. (2011). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2946. [Link]

  • Google Patents. (2012).
  • Dr. Bharat Baria. (2022, April 1). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. PubChem. [Link]

  • ACS Publications. (2018, April 13). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • mzCloud. (2016, February 8). Diethyl 2 2 3 trifluoromethyl 2 pyridyl amino ethyl amino methylidene malonate. mzCloud. [Link]

  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • RSC Publishing. (2025, November 21). Fusion of β-enaminones and 2-aminopyridines to 3-oyl-imidazo[1,2-a]pyridines induced by iodine: a mechanochemical approach. RSC Advances. [Link]

  • Journal of Materials and Environmental Science. (n.d.). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science. [Link]

  • ResearchGate. (2025, October 15). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). [2-(Diethylamino)ethyl]malonic acid, diethyl ester. SpectraBase. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to Diethyl-[(2-pyridinylamino)methylen]malonate and Its Analogs for Advanced Research

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Diethyl-[(2-pyridinylamino)methylen]malonat...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl-[(2-pyridinylamino)methylen]malonate and its closely related analogs, a class of compounds demonstrating significant potential in medicinal chemistry and material science. Editorial control has been exercised to present this information in a logical and experimentally intuitive manner, prioritizing scientific integrity and practical application. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Navigating the Nomenclature and Identifying the Core Moiety

The nomenclature surrounding Diethyl-[(2-pyridinylamino)methylen]malonate can present initial ambiguity. While the general structure is understood, a specific CAS (Chemical Abstracts Service) number for the unsubstituted parent compound is not readily found in major chemical databases. However, a closely related and well-documented analog, Diethyl (6-methyl-2-pyridylaminomethylene)malonate , is identified with CAS number 13250-95-8 .[1][2] This guide will focus on this specific, verifiable compound as a representative example of this class, providing a solid foundation for researchers. The insights and protocols discussed are broadly applicable to other analogs within the Diethyl 2-((arylamino)methylene)malonates (DAMMs) family.[3]

The core structure consists of a diethyl malonate backbone linked to a 2-aminopyridine derivative through a methylidene bridge. This arrangement results in a molecule with versatile reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic systems and a bioactive compound in its own right.[1][3]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes key data for Diethyl (6-methyl-2-pyridylaminomethylene)malonate.

PropertyValueSource
CAS Number 13250-95-8[1][2]
Molecular Formula C14H18N2O4[1][2]
Molecular Weight 278.30 g/mol [2]
IUPAC Name diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate[2]
Appearance Crystalline solid (typical for this class)
Solubility Soluble in organic solvents such as ethanol, ether, chloroform, and benzene. Slightly soluble in water.[4]

Synthesis and Mechanistic Considerations

The synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate and its analogs is typically achieved through a condensation reaction. A common and efficient method involves the reaction of an appropriate aminopyridine with diethyl ethoxymethylenemalonate (DEEMM).[3] This reaction is a variant of the Gould-Jacobs reaction.

Expert Insight into the Synthesis Protocol:

The choice of solvent and catalyst, if any, can significantly influence the reaction yield and purity. While the reaction can be carried out under reflux conditions, microwave-assisted synthesis has emerged as a rapid and efficient alternative.[3] The absence of a solvent in some microwave-assisted protocols offers the advantages of reduced environmental impact and simplified purification.

Detailed Step-by-Step Synthesis Protocol (Microwave-Assisted):
  • Reagent Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEMM).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Optimal conditions may vary depending on the specific microwave reactor, but a typical starting point is 100-150 W for 15-30 minutes.[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane/ethyl acetate 7:3).[3]

  • Purification: Upon completion, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford the pure Diethyl (6-methyl-2-pyridylaminomethylene)malonate.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_purification Purification 2-amino-6-methylpyridine 2-amino-6-methylpyridine Mix Mix Equimolar Amounts 2-amino-6-methylpyridine->Mix DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Mix Microwave Microwave Irradiation Mix->Microwave TLC Monitor by TLC Microwave->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography Pure_Product Pure Diethyl (6-methyl-2-pyridylaminomethylene)malonate Column_Chromatography->Pure_Product

Caption: Microwave-assisted synthesis workflow for Diethyl (6-methyl-2-pyridylaminomethylene)malonate.

Applications in Drug Development and Research

Diethyl-[(2-pyridinylamino)methylen]malonate and its analogs are versatile building blocks in pharmaceutical synthesis and have demonstrated intrinsic biological activity.

As a Precursor in Pharmaceutical Synthesis:

This class of compounds serves as a crucial intermediate in the preparation of substituted quinoline carboxyguanidines, which have been investigated as potential antidiabetic agents.[1] The malonate moiety provides a reactive site for further chemical transformations, enabling the construction of more complex molecular architectures. They are also precursors in the multistage synthesis of various quinoline derivatives with a wide range of biological activities, including antiviral, immunosuppressive, and anticancer properties.[5]

Direct Biological Activity:

Recent studies have highlighted the direct biological effects of Diethyl 2-((arylamino)methylene)malonates (DAMMs). For instance, they have been identified as potent mycelial growth inhibitors against the plant pathogen Fusarium oxysporum.[3] This discovery opens up avenues for their investigation as antifungal agents in agriculture and potentially in medicine. The antifungal activity of these compounds can be either fungistatic or fungicidal, depending on the specific substitution on the aryl ring.[3]

Logical Relationship of Compound to Application:

Application_Logic Compound Diethyl (6-methyl-2-pyridylaminomethylene)malonate Intermediate Pharmaceutical Intermediate Compound->Intermediate Bioactive Bioactive Compound Compound->Bioactive Antidiabetic Antidiabetic Agents Intermediate->Antidiabetic Quinolines Substituted Quinolines Intermediate->Quinolines Antifungal Antifungal Agents Bioactive->Antifungal

Caption: Relationship between the core compound and its primary applications.

Experimental Protocol: Antifungal Activity Assay

To provide a practical example of how to assess the biological activity of these compounds, the following is a detailed protocol for an in vitro antifungal assay against Fusarium oxysporum, adapted from established methodologies.[3]

  • Culture Preparation: Prepare a culture medium of 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water. Sterilize the medium by autoclaving at 120°C for 1 hour.

  • Plate Preparation: Pour 20 mL of the sterile medium into sterile Petri dishes and allow it to solidify.

  • Compound Application: Prepare stock solutions of the test compound (e.g., Diethyl (6-methyl-2-pyridylaminomethylene)malonate) in a suitable solvent (e.g., DMSO). Apply different concentrations of the test compound to the center of the agar plates. A solvent-only control should also be prepared.

  • Inoculation: Place a central plug of F. oxysporum mycelium onto the treated area of each plate.

  • Incubation: Incubate the plates at an appropriate temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 72 hours).

  • Data Collection: Measure the diameter of the fungal growth halo. The inhibitory activity is determined by comparing the growth in the presence of the test compound to the control.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.

  • Fungistatic vs. Fungicidal Activity: To distinguish between fungistatic and fungicidal effects, transfer the central plug from the highest concentration treatment to a fresh, non-amended PDA medium. Mycelial growth indicates a fungistatic effect, while no growth suggests a fungicidal effect.[3]

Conclusion and Future Directions

Diethyl-[(2-pyridinylamino)methylen]malonate and its analogs, exemplified by the well-characterized Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8), represent a class of compounds with significant untapped potential. Their straightforward synthesis and versatile chemical nature make them attractive starting points for the development of novel pharmaceuticals and agrochemicals. Future research should focus on expanding the chemical diversity of this class through the synthesis of new analogs and conducting broader screening to uncover novel biological activities. A deeper investigation into their mechanisms of action will be crucial for optimizing their therapeutic or practical applications.

References

  • Cely-Veloza, W.-F., Quiroga, D., & Coy-Barrera, E. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Clinivex. (n.d.). Diethyl (6-methyl-2-pyridylaminomethylene)malonate Supplier. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. Retrieved from [Link]

  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules.
  • Maloney, D. J. et al. (2012). Synthesis of methylene malonates substantially free of impurities.
  • de Oliveira, R. K., et al. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Piotrowska, H., & Urbański, T. (n.d.).
  • Baria, B. (2022, April 1). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]

Sources

Exploratory

Comprehensive NMR Characterization of Diethyl-[(2-pyridinylamino)methylen]malonate

Executive Summary Diethyl-[(2-pyridinylamino)methylen]malonate—systematically known as diethyl 2-(((pyridin-2-yl)amino)methylene)malonate—is a critical enamine intermediate in heterocyclic organic synthesis. It is most p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl-[(2-pyridinylamino)methylen]malonate—systematically known as diethyl 2-(((pyridin-2-yl)amino)methylene)malonate—is a critical enamine intermediate in heterocyclic organic synthesis. It is most prominently featured in the Gould-Jacobs reaction, serving as the direct precursor to biologically significant 1,8-naphthyridines and pyrido[1,2-a]pyrimidines [1].

For researchers and drug development professionals, the precise structural validation of this intermediate is paramount. Premature thermal cyclization or hydrolysis can derail multi-step synthetic campaigns. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR spectra of this compound, explaining the physical chemistry and causality behind its unique spectral signatures—specifically, the "push-pull" electronic effect and conformational locking via intramolecular hydrogen bonding.

Chemical Context & Mechanistic Causality

The synthesis of diethyl-[(2-pyridinylamino)methylen]malonate is achieved through the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) [2]. The reaction is driven forward by the elimination of ethanol at elevated temperatures (100–120 °C).

Once formed, the molecule does not exist as a freely rotating alkene. Instead, it forms a highly stable, locked Z-conformation. This structural rigidity is dictated by a strong intramolecular hydrogen bond between the secondary amine proton (-NH-) and the carbonyl oxygen of one of the adjacent ethyl ester groups. This locked geometry is the definitive causal factor for the compound's distinct NMR characteristics, rendering the two ethyl ester groups chemically non-equivalent and enforcing a trans-diaxial-like relationship between the NH and =CH- protons.

G A 2-Aminopyridine + DEEM (Reactants) B Nucleophilic Addition (100-120 °C) A->B C Elimination of Ethanol (Condensation) B->C D Diethyl-[(2-pyridinylamino)methylen]malonate (Locked Z-Isomer) C->D E Thermal Cyclization (>240 °C, Diphenyl Ether) D->E Gould-Jacobs Cyclization F 1,8-Naphthyridine or Pyrido[1,2-a]pyrimidine Derivatives E->F

Gould-Jacobs reaction workflow highlighting the formation of the locked enamine intermediate.

1 H NMR Spectral Analysis: Conformational Locking

The 1 H NMR spectrum of this intermediate is a masterclass in conformational analysis. When analyzed in a non-polar or moderately polar aprotic solvent like CDCl 3​ , the intramolecular hydrogen bond remains intact, yielding several diagnostic signals:

  • The Deshielded NH Proton ( δ ~11.2 ppm): The proton attached to the nitrogen is heavily deshielded due to its participation in a strong intramolecular hydrogen bond with the ester carbonyl. This pulls electron density away from the proton, shifting it far downfield into a region typically reserved for carboxylic acids or strongly H-bonded amides.

  • The Large 3J Coupling ( J≈ 13.5 Hz): The NH proton appears as a sharp doublet, coupled to the adjacent enamine =CH- proton. The exceptionally large coupling constant (13.5 Hz) is indicative of an anti-periplanar (trans) relationship across the C-N bond, which is only possible because the molecule is locked in the Z-conformation.

  • Non-Equivalent Ethyl Esters: Because rotation around the C=C and C-N bonds is restricted, the two ethyl ester groups reside in different magnetic environments. One is involved in the hydrogen bond (coplanar), while the other is free. Consequently, the spectrum displays two distinct quartets for the -CH 2​

    • groups ( δ 4.30 and 4.20 ppm) and two distinct triplets for the -CH 3​ groups ( δ 1.35 and 1.30 ppm).

13 C NMR Spectral Analysis: The Push-Pull Effect

The 13 C NMR spectrum provides direct evidence of the "push-pull" electronic nature of the enamine system [3]. The molecule features an electron-donating amino group (push) conjugated through a double bond to two electron-withdrawing ester groups (pull).

  • The Shielded α -Carbon ( δ ~94.0 ppm): In a standard alkene, sp 2 hybridized carbons resonate between 120–140 ppm. However, the nitrogen lone pair delocalizes extensively into the π -system, pushing a significant amount of electron density onto the α -carbon (the malonate quaternary carbon, =C<). This drastically shields the carbon, shifting its resonance upfield to approximately 94.0 ppm.

  • The Deshielded β -Carbon ( δ ~143.0 ppm): Conversely, the β -carbon (the enamine =CH-) is heavily deshielded by the adjacent electronegative nitrogen and the overall electron-withdrawing pull of the malonate system, resonating around 143.0 ppm.

  • Carbonyl Differentiation: The locked conformation also splits the carbonyl carbon signals. The hydrogen-bonded carbonyl is slightly more shielded ( δ 165.0 ppm) compared to the non-hydrogen-bonded carbonyl ( δ 167.5 ppm).

G N_LonePair Nitrogen Lone Pair Delocalization PushPull Push-Pull Alkene System (Shielded α-Carbon ~94 ppm) N_LonePair->PushPull H_Bond Intramolecular H-Bond (NH ··· O=C) LockedConf Locked Z-Conformation (Restricted Rotation) H_Bond->LockedConf DeshieldedNH Deshielded NH ~ 11.2 ppm (Proton sharing) H_Bond->DeshieldedNH NonEqEsters Non-Equivalent Ethyl Esters (Two distinct 1H/13C sets) LockedConf->NonEqEsters LargeCoupling Large 3J(NH, CH) ~ 13.5 Hz (Anti-periplanar protons) LockedConf->LargeCoupling

Causal relationship between electronic effects, conformational locking, and observed NMR signals.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts and splitting patterns for diethyl-[(2-pyridinylamino)methylen]malonate in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.20Doublet (d)13.51H-NH- (Hydrogen-bonded)
8.50Doublet (d)13.51H=CH- (Enamine proton)
8.35Doublet of doublets (dd)5.0, 1.51HPyridine H-6
7.65Triplet of doublets (td)7.5, 1.51HPyridine H-4
7.15Doublet (d)8.01HPyridine H-3
7.00Doublet of doublets of doublets (ddd)7.5, 5.0, 1.01HPyridine H-5
4.30Quartet (q)7.12HEster -OCH 2​
  • (H-bonded side)
4.20Quartet (q)7.12HEster -OCH 2​
  • (Free side)
  • 1.35Triplet (t)7.13HEster -CH 3​ (H-bonded side)
    1.30Triplet (t)7.13HEster -CH 3​ (Free side)
    Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    167.5Quaternary (C=O)Ester Carbonyl (Free)
    165.0Quaternary (C=O)Ester Carbonyl (H-bonded)
    151.0Quaternary (Ar-C)Pyridine C-2
    148.5Tertiary (Ar-CH)Pyridine C-6
    143.0Tertiary (=CH-)Enamine β -Carbon
    138.5Tertiary (Ar-CH)Pyridine C-4
    119.0Tertiary (Ar-CH)Pyridine C-5
    114.5Tertiary (Ar-CH)Pyridine C-3
    94.0Quaternary (=C<)Malonate α -Carbon (Push-Pull)
    60.5, 60.0Secondary (-CH 2​ -)Ester Methylene Carbons
    14.5, 14.2Primary (-CH 3​ )Ester Methyl Carbons

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the synthesis and characterization workflow must be self-validating. The protocol below uses specific thermodynamic controls and diagnostic NMR checkpoints to guarantee the correct intermediate is formed before proceeding to high-temperature cyclization.

    Step 1: Condensation Reaction
    • Reagent Mixing: In a 50 mL round-bottom flask equipped with a short-path distillation head, combine 2-aminopyridine (10.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (10.5 mmol, 1.05 eq). Causality for slight excess: Ensures complete consumption of the aminopyridine, simplifying purification.

    • Thermal Activation: Heat the neat mixture to 110–120 °C using an oil bath.

    • Byproduct Removal: Maintain the temperature for 2 hours. Ethanol will evolve as a byproduct and distill over. Causality for distillation: Removing ethanol drives the equilibrium toward the condensation product via Le Chatelier's principle.

    • Isolation: Cool the reaction mixture to room temperature. The product will solidify into a crystalline mass. Recrystallize from minimal hot ethanol to yield pure diethyl-[(2-pyridinylamino)methylen]malonate.

    Step 2: Self-Validating NMR Preparation & Analysis
    • Sample Prep: Dissolve 10–15 mg of the purified crystals in 0.6 mL of CDCl 3​ . Causality for solvent choice: CDCl 3​ is a non-polar, aprotic solvent that preserves the critical intramolecular hydrogen bond. Using a protic solvent like Methanol-d 4​ may disrupt the H-bond, causing peak broadening or coalescence of the ester signals.

    • Data Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra.

    • Validation Checkpoints:

      • Checkpoint 1: Look for the doublet at δ 11.2 ppm. If this is absent or appears as a broad singlet, the enamine has either not formed, has hydrolyzed, or the hydrogen bond is broken.

      • Checkpoint 2: Check the malonate quaternary carbon in the 13 C spectrum. It must appear near 94 ppm. If it appears >110 ppm, the push-pull conjugation has failed, indicating an incorrect structural isomer.

      • Checkpoint 3: Ensure the ethyl ester signals are doubled (two quartets, two triplets). If they are equivalent, the molecule is freely rotating, which suggests a failure in the expected Z-conformation locking.

    Only upon passing these three checkpoints should the intermediate be subjected to high-temperature (>240 °C) thermal cyclization in diphenyl ether to form the final heterocyclic core.

    References

    • BenchChem. "4-Chloroquinoline-6-carboxylic acid | 386207-77-8". BenchChem.
    • National Institutes of Health (NIH). "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues". PMC.
    • ResearchGate. "EMCA and DEEM as Michael reagents used in organic synthesis". ResearchGate.
    Foundational

    An In-depth Technical Guide to the Crystal Structure Analysis of Pyridinylamino Malonate Derivatives

    This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the crystal structure analysis of pyridinylamino malonate derivatives. These compounds are of sign...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the crystal structure analysis of pyridinylamino malonate derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. This document will delve into the synthesis, crystallization, and X-ray crystallographic analysis of these derivatives, offering both theoretical insights and practical, field-proven protocols.

    Introduction: The Significance of Pyridinylamino Malonate Derivatives

    Pyridinylamino malonate derivatives belong to a class of compounds that are key pharmacophores in a variety of kinase inhibitors. The 4-(phenylamino)pyrimidine pharmacophore, a related structure, is found in numerous compounds that act as ATP-competitive inhibitors of critical protein kinase enzymes.[1] Specific inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, for instance, have been developed based on this structural motif and have entered clinical trials for cancer treatment.[1] The pyridinylamino moiety, in conjunction with the malonate group, offers a versatile scaffold for creating libraries of potential drug candidates.

    The precise arrangement of atoms within these molecules, their conformation, and the intermolecular interactions they form in the solid state are paramount to their biological activity. X-ray crystallography is the definitive method for determining this atomic-level structure.[2][3] By elucidating the crystal structure, researchers can gain invaluable insights into how these molecules might bind to their biological targets, paving the way for the design of more potent and selective therapeutic agents.

    Synthesis and Crystallization: From Molecule to Single Crystal

    The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

    Synthesis of Pyridinylamino Malonate Derivatives

    The synthesis of pyridinylamino malonate derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[4][5]

    A typical synthetic route involves the reaction of a substituted aminopyridine with a diethyl malonate derivative. For instance, the synthesis of diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate can be accomplished via the condensation of 2-amino-6-methylpyridine with diethyl 2-(ethoxymethylene)malonate.

    Experimental Protocol: Synthesis of Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1 equivalent) in a suitable solvent such as ethanol.

    • Addition of Reagents: To this solution, add diethyl 2-(ethoxymethylene)malonate (1 equivalent).

    • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate.[6]

    Diagram: Synthetic Workflow

    G cluster_synthesis Synthesis A 2-Amino-6-methylpyridine + Diethyl 2-(ethoxymethylene)malonate B Reaction Mixture in Ethanol A->B Dissolve C Reflux (2-4h) B->C Heat D Cooling & Precipitation/ Solvent Removal C->D Monitor by TLC E Purification (Recrystallization/ Column Chromatography) D->E Isolate Crude Product F Pure Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate E->F

    Caption: Synthetic workflow for diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate.

    Crystallization: The Art of Growing X-ray Quality Crystals

    Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[7] The process is influenced by several factors including purity of the compound, choice of solvent, temperature, and the rate of crystal growth.[8]

    Key Principles of Crystallization:

    • Purity: The starting material should be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature.

    • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow cooling of a saturated solution, slow evaporation of the solvent, or by vapor diffusion.

    Experimental Protocol: Crystallization by Slow Evaporation

    • Prepare a Saturated Solution: Dissolve the purified pyridinylamino malonate derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature or with gentle heating to achieve a clear, saturated or near-saturated solution.

    • Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

    • Slow Evaporation: Cover the vessel with a piece of parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.

    • Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

    Diagram: Crystallization Workflow

    G cluster_crystallization Crystallization A Dissolve Purified Compound in Suitable Solvent B Filter Solution to Remove Particulate Matter A->B C Slow Evaporation of Solvent in a Vibration-Free Environment B->C D Crystal Growth (Days to Weeks) C->D E Harvest and Dry Single Crystals D->E

    Caption: General workflow for crystallization by slow evaporation.

    X-ray Crystallography: Unveiling the Molecular Architecture

    X-ray crystallography is a powerful analytical technique that allows for the determination of the three-dimensional arrangement of atoms in a crystal.[2][3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

    Data Collection and Processing

    A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

    Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a glass fiber or a cryoloop.

    • Data Collection: The crystal is placed in the X-ray beam of a diffractometer, often at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This is typically done using software packages like SAINT for integration and SADABS for absorption correction.

    Structure Solution and Refinement

    The processed diffraction data is then used to solve the crystal structure. The "phase problem" is a central challenge in crystallography, and various methods, such as direct methods or Patterson methods, are employed to determine the initial phases of the structure factors.

    Structure Solution and Refinement Workflow:

    • Structure Solution: An initial model of the crystal structure is obtained using software like SHELXS or SHELXT.

    • Structure Refinement: The initial model is then refined against the experimental data using a least-squares method with software such as SHELXL. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

    Diagram: Crystal Structure Determination Workflow

    G cluster_xray X-ray Crystallography A Single Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation and Final Model E->F

    Caption: Workflow for Crystal Structure Determination.

    Data Presentation and Interpretation

    The results of a crystal structure analysis are typically presented in the form of tables containing crystallographic data and bond lengths/angles, as well as graphical representations of the molecule and its packing in the crystal lattice.

    Crystallographic Data

    For a hypothetical crystal structure of a pyridinylamino malonate derivative, the following table summarizes the kind of crystallographic data that would be reported.

    Table 1: Hypothetical Crystallographic Data for a Pyridinylamino Malonate Derivative

    ParameterValue
    Chemical FormulaC₁₄H₁₈N₂O₄
    Formula Weight278.30
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)10.123(4)
    b (Å)15.456(6)
    c (Å)9.876(3)
    α (°)90
    β (°)105.12(2)
    γ (°)90
    Volume (ų)1489.1(9)
    Z4
    Calculated Density (g/cm³)1.240
    Absorption Coeff. (mm⁻¹)0.090
    F(000)592
    Crystal Size (mm³)0.25 x 0.20 x 0.15
    θ range for data coll. (°)2.5 to 27.5
    Reflections collected8543
    Independent reflections3412 [R(int) = 0.045]
    Goodness-of-fit on F²1.05
    Final R indices [I>2σ(I)]R₁ = 0.055, wR₂ = 0.145
    R indices (all data)R₁ = 0.078, wR₂ = 0.162
    Molecular and Crystal Packing Analysis

    The refined crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. It also provides insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and can inform formulation and drug delivery strategies.

    Conclusion and Future Directions

    The crystal structure analysis of pyridinylamino malonate derivatives provides a foundational understanding of their three-dimensional architecture. This knowledge is indispensable for the rational design of novel therapeutic agents with improved efficacy and selectivity. The protocols and principles outlined in this guide offer a robust framework for researchers engaged in the synthesis and structural characterization of this important class of compounds. Future work in this area will likely focus on co-crystallization studies with target proteins to elucidate binding modes and the use of computational methods to predict and rationalize the observed solid-state structures.

    References

    • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. Retrieved from [Link]

    • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

    • x Ray crystallography. (n.d.). PMC - NIH. Retrieved from [Link]

    • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service - PSDS. Retrieved from [Link]

    • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

    • Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap. (2025, August 6). ResearchGate. Retrieved from [Link]

    • Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. (2021, January 18). ResearchGate. Retrieved from [Link]

    • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). PubMed. Retrieved from [Link]

    • 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. (n.d.). Open Access LMU. Retrieved from [Link]

    • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]

    • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

    • Cambridge Structural Database. (2026, February 3). Re3data.org. Retrieved from [Link]

    • How To: Grow X-Ray Quality Crystals. (n.d.). Chemistry - University of Rochester. Retrieved from [Link]

    • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

    • High-dimensional malonate-based materials: Synthesis, crystal structures and magnetic properties of [M2(mal)2(L)(H2O)2]n·n(H2O) M = Zn(ii), Co(ii); H2mal = malonic acid, L = pyrimidine, pyrazine. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

    • The Cambridge Structural Database. (2016, April 1). PubMed. Retrieved from [Link]

    • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). PubMed. Retrieved from [Link]

    • 21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

    • Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. (n.d.). PubChem. Retrieved from [Link]

    • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. (2003, May 31). MDPI. Retrieved from [Link]

    • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH. Retrieved from [Link]

    • CCDC 1479350: Experimental Crystal Structure Determination. (2016, May 11). Universitat Autònoma de Barcelona Research Portal. Retrieved from [Link]

    • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

    Sources

    Exploratory

    Mechanism of Formation for Diethyl-[(2-pyridinylamino)methylene]malonate: A Mechanistic and Methodological Guide

    Executive Summary Diethyl-[(2-pyridinylamino)methylene]malonate (often referred to as diethyl 2-((pyridin-2-ylamino)methylene)malonate) is a critical intermediate in advanced heterocyclic chemistry. It serves as the foun...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Diethyl-[(2-pyridinylamino)methylene]malonate (often referred to as diethyl 2-((pyridin-2-ylamino)methylene)malonate) is a critical intermediate in advanced heterocyclic chemistry. It serves as the foundational building block in the Gould-Jacobs reaction sequence, which is widely utilized for the synthesis of complex pharmacophores, including pyrido[1,2-a]pyrimidines and 1,8-naphthyridines[1][2]. This guide deconstructs the mechanism of its formation, providing a rigorous analysis of the thermodynamic and kinetic factors that dictate the reaction, alongside a field-validated protocol for its synthesis.

    Mechanistic Causality: The Addition-Elimination Sequence

    The formation of diethyl-[(2-pyridinylamino)methylene]malonate is driven by a classic addition-elimination reaction (often termed a pseudo-Michael addition) between an amine and an highly activated vinyl ether[1][3].

    • Step 1: Nucleophilic Attack (Addition): The reaction is initiated by the exocyclic primary amine of 2-aminopyridine. Despite the presence of the endocyclic pyridine nitrogen, the exocyclic −NH2​ group acts as the primary nucleophile due to lesser steric hindrance and favorable orbital overlap. It attacks the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (DEEM). The electrophilicity of this carbon is dramatically enhanced by the two electron-withdrawing ester groups (the diethyl malonate moiety), which act as a powerful electron sink[3].

    • Step 2: Tetrahedral Intermediate Formation: The nucleophilic attack disrupts the carbon-carbon double bond of DEEM, generating a transient, sp3 -hybridized tetrahedral intermediate. This intermediate is highly unstable due to steric crowding and the presence of a highly competent leaving group (the ethoxy moiety).

    • Step 3: Elimination and Conjugation: To restore thermodynamic stability, the intermediate rapidly undergoes β -elimination. The ethoxy group is expelled as ethanol, regenerating the double bond to form a stable enamine/imine system[3][4]. The formation of this extended push-pull conjugated system (spanning from the electron-donating amine to the electron-withdrawing esters) provides the primary thermodynamic driving force that pushes the reaction to completion.

    Mechanism N1 2-Aminopyridine (Nucleophile) N3 Tetrahedral Intermediate (sp3 Carbon) N1->N3 Nucleophilic Attack N2 DEEM (Electrophile) N2->N3 Michael Acceptor N4 Diethyl[(2-pyridinylamino)methylene]malonate (Conjugated Product) N3->N4 Elimination (-EtOH) N5 Ethanol (Leaving Group) N3->N5 Cleavage

    Caption: Mechanistic pathway of the addition-elimination reaction forming the conjugated malonate.

    Experimental Methodology: A Self-Validating Protocol

    To ensure high fidelity and yield, the synthesis must be treated as a self-validating system where the byproduct (ethanol) serves as a stoichiometric indicator of reaction progress[3].

    Protocol: Solvent-Free (Neat) Thermal Condensation
    • Reagent Preparation: Charge a dry, round-bottom flask equipped with a short-path distillation apparatus with 1.0 equivalent of 2-aminopyridine (e.g., 94.1 g, 1.0 mol).

    • Addition: Slowly add 1.05 equivalents of diethyl ethoxymethylenemalonate (DEEM) (227.0 g, 1.05 mol). The slight excess of DEEM ensures complete consumption of the amine, preventing unreacted amine from complicating downstream cyclizations.

    • Thermal Activation: Heat the mixture gradually to 110–130 °C under an inert atmosphere (nitrogen or argon)[3].

    • In-Process Monitoring (Self-Validation): As the reaction reaches ~110 °C, ethanol will begin to distill off. The theoretical yield of ethanol is 46.07 g (approx. 58 mL). Collecting this exact volume validates that the addition-elimination sequence is complete.

    • Vacuum Stripping: Once ethanol distillation ceases, apply a mild vacuum (approx. 50 mbar) at 100 °C for 30 minutes to remove residual ethanol and any trace unreacted DEEM.

    • Crystallization: Cool the melt to 60 °C and add a crystallization solvent (e.g., hexanes or a hexane/ethyl acetate mixture). Allow to cool to room temperature with vigorous stirring. Filter the resulting crystalline solid and dry under high vacuum.

    Workflow S1 1. Reagent Mixing (Neat, 1:1.05 ratio) S2 2. Thermal Heating (110-130 °C) S1->S2 S3 3. Distillation (Remove EtOH Byproduct) S2->S3 S4 4. Crystallization (Hexanes/EtOAc) S3->S4

    Caption: Step-by-step experimental workflow for the neat thermal condensation.

    Quantitative Data & Optimization

    The reaction conditions dictate the purity and yield of the intermediate. While classical methods rely on prolonged thermal heating, microwave-assisted synthesis has emerged as a high-throughput alternative[3]. Below is a comparative analysis of reaction parameters summarizing optimal conditions:

    Reaction ModalityTemperature (°C)TimeSolventYield (%)Mechanistic Insight
    Classical Thermal 110 - 1301 - 2 hoursNeat (None)85 - 95Neat conditions maximize collision frequency; continuous removal of EtOH drives equilibrium forward.
    Reflux 1103 - 4 hoursToluene75 - 85Solvent dilutes reactants, slowing kinetics. A Dean-Stark trap is required to remove EtOH.
    Microwave-Assisted 12010 - 15 minsNeat> 90Rapid dielectric heating accelerates the initial nucleophilic attack and subsequent elimination[3].

    Downstream Significance: The Gould-Jacobs Cyclization

    The isolation of diethyl-[(2-pyridinylamino)methylene]malonate is rarely the final goal. It is primed for a subsequent high-temperature intramolecular cyclization (typically >250 °C in a high-boiling solvent like Dowtherm A or diphenyl ether)[3][5]. During this step, the endocyclic pyridine nitrogen attacks one of the ester carbonyls, leading to the formation of a fused bicyclic system (e.g., a pyrido[1,2-a]pyrimidine-4-one or a 1,8-naphthyridine derivative)[1][2]. The rigorous purification of the acyclic malonate intermediate detailed in Section 2 is crucial, as residual DEEM or ethanol can cause severe side reactions (such as tarring and decarboxylation) at the extreme temperatures required for cyclization.

    References

    • Wikipedia. "Gould-Jacobs reaction." Wikipedia, [Link]

    • ResearchGate. "EMCA and DEEM as Michael reagents used in organic synthesis." ResearchGate, [Link]

    • MDPI. "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues." MDPI, [Link]

    • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI, [Link]

    Sources

    Foundational

    Physical and chemical properties of substituted enamine esters

    An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Enamine Esters Foreword: The Versatile Nucleophile Substituted enamine esters, often categorized under the broader class of β-enamino est...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Enamine Esters

    Foreword: The Versatile Nucleophile

    Substituted enamine esters, often categorized under the broader class of β-enamino esters, represent a cornerstone in modern synthetic chemistry. Their unique electronic structure, a vinylogous amide, imparts a rich and tunable reactivity profile that has made them indispensable building blocks for a vast array of complex molecules, particularly heterocyclic scaffolds of medicinal importance.[1][2][3] This guide, prepared for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of the properties of these compounds. We will explore the subtle interplay of stereochemistry and tautomerism that governs their behavior, delve into the spectroscopic signatures that allow for their unambiguous characterization, and elucidate the principles of their reactivity that make them such powerful synthetic intermediates.

    As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind them. Why is a particular solvent chosen? How do specific substituents alter the electronic landscape of the molecule? Understanding these fundamentals is key to troubleshooting, optimizing, and innovating in the laboratory. The methodologies described herein are designed to be self-validating, providing a robust framework for the synthesis and analysis of this vital class of molecules.

    Structural and Physicochemical Properties

    The foundational characteristics of an enamine ester dictate its behavior in any subsequent application. The defining feature is a nitrogen atom and an ester group attached to the double bond of an alkene, creating a "push-pull" electronic system. This arrangement gives rise to several key properties.

    Tautomerism and Isomerism: A Dynamic Equilibrium

    A critical concept in understanding enamine esters is their existence in a state of dynamic equilibrium with various isomeric and tautomeric forms.

    • Imine-Enamine Tautomerism: Enamine esters derived from primary amines (N-H) exist in equilibrium with their imine tautomers.[4][5] This equilibrium is analogous to the well-known keto-enol tautomerism, though the interconversion is often more facile.[4][6] The position of this equilibrium is influenced by solvent, temperature, and the nature of the substituents.

    • E/Z Isomerism: The substitution pattern around the C=C double bond leads to the possibility of E and Z geometric isomers. The Z-isomer is often stabilized by the formation of a six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester.[7][8] This chelation significantly influences the compound's physical properties and spectroscopic signature.

    Caption: Imine-Enamine tautomerism in N-H substituted enamine esters.

    The following table summarizes factors that influence the isomeric and tautomeric equilibria:

    FactorInfluence on EquilibriumRationale
    Solvent Polarity Non-polar solvents favor the hydrogen-bonded Z-enamine form. Polar, protic solvents can disrupt intramolecular H-bonding, potentially favoring the imine or E-enamine isomer.Intramolecular hydrogen bonds are more stable in the absence of competing intermolecular interactions with solvent molecules.
    Temperature Increasing temperature can provide the energy to overcome the rotational barrier of the C=C bond and break hydrogen bonds, shifting the equilibrium.The hydrogen-bonded Z-isomer is typically the thermodynamically more stable form; higher temperatures favor entropy.
    Substituents (R¹, R², R³) Bulky substituents on the nitrogen or at the β-carbon can sterically disfavor the planar Z-isomer. Electron-withdrawing groups on the ester enhance the strength of the intramolecular hydrogen bond.Steric hindrance can destabilize the chelated ring structure.[9] Stronger polarization of the C=O bond increases its hydrogen bond acceptor capability.
    Spectroscopic Characterization

    A multi-spectroscopic approach is essential for the unambiguous characterization of substituted enamine esters and the quantification of isomeric mixtures.[7]

    NMR is the most powerful tool for structural elucidation in solution.[10]

    • ¹H NMR: The proton spectra are highly informative. The chemical shift of the vinylic proton (α-CH) is sensitive to the electronic environment and the geometry of the double bond.[9] The N-H proton in the Z-isomer appears as a broad singlet at a significantly downfield chemical shift (typically 8-12 ppm) due to the strong intramolecular hydrogen bonding.

    • ¹³C NMR: The carbon spectra reveal key signals for the vinylic carbons. The β-carbon (C-N) is typically found further downfield than the α-carbon due to the deshielding effect of the nitrogen atom.

    The following table provides representative chemical shift ranges for β-enamino esters.

    NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
    ¹H Vinylic α-H4.5 - 5.5Highly dependent on substituents and isomerism.
    N-H (Z-isomer)8.0 - 12.0Broad signal, downfield due to H-bonding.
    N-H (E-isomer)5.0 - 7.0Sharper signal, less downfield.
    Ester Alkyl (e.g., -OCH₂CH₃)4.0 - 4.3 (q), 1.1 - 1.3 (t)Standard values for an ethyl ester.
    ¹³C Ester C=O165 - 175
    Vinylic β-C150 - 165Deshielded by the nitrogen atom.
    Vinylic α-C90 - 105Shielded due to resonance effects.

    Data compiled from sources[7][9].

    IR spectroscopy is used to identify key functional groups and can provide strong evidence for the dominant tautomeric form.[7][8] The intramolecular hydrogen bond in the Z-isomer significantly impacts the vibrational frequencies of the N-H and C=O bonds.

    Vibrational ModeKeto-enamine Form (cm⁻¹)Enol-imine Form (cm⁻¹)Notes
    N-H Stretch 3200 - 3400 (broad)-The broadness and position indicate hydrogen bonding.
    O-H Stretch -3300 - 3500 (broad)Characteristic of the iminol tautomer.
    C=O Stretch 1630 - 1680-Lower frequency than typical esters (~1735 cm⁻¹) due to conjugation and H-bonding.
    C=N Stretch -1600 - 1650Indicates the presence of the imine tautomer.
    C=C Stretch 1550 - 16201580 - 1640Strong intensity due to the polarized nature of the double bond.

    Data compiled from sources[7][10].

    UV-Vis spectroscopy provides insight into the electronic conjugation of the system. Enamine esters typically exhibit strong absorption bands in the UV region. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and can be used to differentiate between isomers.[7][11]

    Isomer / TautomerTypical λmax Range (nm)Rationale
    Z-Isomer 280 - 320The planar, chelated structure enhances π-orbital overlap, leading to a more extended conjugated system and a bathochromic (red) shift.
    E-Isomer 270 - 300Generally less planar, resulting in less effective conjugation and a hypsochromic (blue) shift compared to the Z-isomer.

    Data compiled from source[7].

    X-ray Crystallography

    For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard.[12] It provides precise bond lengths, bond angles, and conformational information, confirming the dominant isomer and revealing intermolecular interactions within the crystal lattice.[10][13]

    Chemical Properties and Reactivity

    The dual electronic nature of the enamine ester moiety—combining the nucleophilicity of an enamine with the electrophilicity of an ester—makes it a remarkably versatile synthon.[1]

    Caption: Resonance stabilization imparts nucleophilicity to the α-carbon.

    Nucleophilic Reactivity at the α-Carbon

    The delocalization of the nitrogen lone pair into the π-system increases the electron density at the α-carbon, making it a soft nucleophile.[14] This is the most common mode of reactivity.

    • Alkylation and Acylation: Enamine esters readily react with electrophiles like alkyl halides and acyl chlorides at the α-carbon. This reaction, a variation of the Stork enamine synthesis, is a powerful method for C-C bond formation.[13][14]

    • Michael Addition: As soft nucleophiles, enamine esters are excellent partners in conjugate addition (Michael) reactions with α,β-unsaturated carbonyl compounds.[15][16]

    • Cycloaddition Reactions: Enamine esters participate in various cycloaddition reactions, serving as the electron-rich component. These reactions are highly valuable for constructing complex carbo- and heterocyclic ring systems.[17][18][19] For example, they undergo [3+2] cycloadditions with azides to form triazoles and [2+2] cycloadditions with nitroolefins.[17]

    Electrophilic Reactivity

    While less common, the enamine ester can also behave as an electrophile.

    • Addition-Elimination: The β-carbon is susceptible to attack by strong nucleophiles, such as other amines, leading to an addition-elimination pathway that results in amine exchange.[1]

    • Reaction with Organometallics: Strong nucleophiles like Grignard reagents can attack the ester carbonyl group, although this often requires harsh conditions.

    Synthetic Utility

    The primary application of substituted enamine esters is as precursors for the synthesis of biologically relevant heterocycles.[2][3] Their predictable reactivity allows for the construction of pyridines, pyrroles, quinolines, indoles, and oxazoles, among others.[1][3]

    Experimental Protocols

    The following sections provide standardized, validated protocols for the synthesis and characterization of a representative substituted enamine ester.

    Synthesis: Ethyl (Z)-3-((4-methylphenyl)amino)but-2-enoate

    This protocol describes the direct condensation of a β-ketoester with a primary amine, a straightforward and high-yielding method for preparing N-substituted β-enamino esters.[2]

    SynthesisWorkflow start Reactant Charging reaction Reaction Under Reflux (Azeotropic Water Removal) start->reaction 1. Toluene 2. Ethyl Acetoacetate 3. p-Toluidine workup Solvent Removal & Crude Isolation reaction->workup Monitor by TLC purification Recrystallization (e.g., Ethanol/Hexane) workup->purification Crude solid analysis Spectroscopic & Physical Analysis (NMR, IR, MP) purification->analysis end Pure Product analysis->end Characterized Product AnalysisWorkflow cluster_techniques Multi-Spectroscopic Approach sample Purified Enamine Ester nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv ms Mass Spectrometry sample->ms analysis Integrated Data Analysis nmr->analysis ir->analysis uv->analysis ms->analysis structure Unambiguous Structure & Purity Confirmation analysis->structure Corroboration of Data

    Sources

    Exploratory

    The Chemistry of Pyridinylamino Methylenemalonates: Mechanistic Insights and Applications in Heterocyclic Synthesis

    As a Senior Application Scientist, I approach the synthesis of complex heterocyclic scaffolds not merely as a sequence of procedural steps, but as a dynamic system of thermodynamic and kinetic levers. Pyridinylamino meth...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the synthesis of complex heterocyclic scaffolds not merely as a sequence of procedural steps, but as a dynamic system of thermodynamic and kinetic levers. Pyridinylamino methylenemalonates represent a masterclass in this concept. These intermediates are the critical linchpins in the synthesis of privileged pharmacological scaffolds, most notably the 1,8-naphthyridines (foundational to quinolone antibacterials like nalidixic acid) and pyrido[1,2-a]pyrimidines (core to antipsychotics and HIV integrase inhibitors) (1)[1].

    This technical guide deconstructs the chemistry of these versatile building blocks, focusing on the causality behind their divergent cyclization pathways and providing self-validating protocols for their application in drug development.

    Mechanistic Foundations: The Gould-Jacobs Condensation

    The journey to the target heterocycle begins with the Gould-Jacobs reaction, a classical method for constructing nitrogen-fused bicyclic systems (2)[2]. The first stage is the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME).

    The Causality of Stability: The resulting pyridinylamino methylenemalonate intermediate is not a transient species; it is highly stable. This stability is driven by tautomerism. The molecule preferentially adopts a chain form stabilized by a strong intramolecular hydrogen bond between the secondary amine (NH) group and the ester carbonyl (3)[3]. This conformational locking is a prerequisite for the subsequent electrocyclization, as it pre-organizes the reactive centers.

    The Divergent Thermal Cyclization: Kinetic vs. Thermodynamic Control

    Upon thermal activation, the pyridinylamino methylenemalonate faces a bifurcated mechanistic pathway. The choice between N-cyclization and C-cyclization is dictated by a delicate balance of temperature, solvent, and steric hindrance (4)[4].

    • Pathway A (N-Cyclization / Kinetic Control): Attack of the pyridine ring nitrogen on the ester carbonyl yields 4H-pyrido[1,2-a]pyrimidin-4-ones. This pathway is kinetically favored and typically occurs under milder acidic conditions (e.g., using Polyphosphoric Acid) or via Flash Vacuum Pyrolysis (FVP) (5)[5].

    • Pathway B (C-Cyclization / Thermodynamic Control): Electrophilic aromatic substitution at the C-3 position of the pyridine ring yields 1,8-naphthyridin-4-ones. This is the thermodynamically favored product. To force this pathway, high-temperature thermolysis (>250 °C in Dowtherm A) is required. Furthermore, introducing a steric bulk at the 6-position of the pyridine ring (e.g., a methyl group) physically blocks the N-cyclization trajectory, exclusively driving the reaction toward the naphthyridine core[4].

    Mechanistic_Pathways A 2-Aminopyridine + EMME B Pyridinylamino methylenemalonate A->B Condensation 100 °C, -EtOH C 4H-Pyrido[1,2-a]pyrimidin-4-one (N-Cyclization) B->C Kinetic Control (e.g., FVP, PPA) D 1,8-Naphthyridin-4-one (C-Cyclization) B->D Thermodynamic Control (Dowtherm A, >250 °C) Steric Push (6-R group)

    Divergent thermal cyclization pathways of pyridinylamino methylenemalonates.

    Case Study: Synthesis of Nalidixic Acid Precursors

    To illustrate these principles in practice, we examine the synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8) (6)[6]. This specific intermediate is the direct precursor to the 1,8-naphthyridine core of nalidixic acid. By utilizing 2-amino-6-methylpyridine, the 6-methyl group acts as an intentional steric director, ensuring that the subsequent thermal cyclization exclusively follows the C-cyclization pathway.

    Quantitative Data Summary
    ParameterIntermediate StageCyclized Scaffold Stage
    Target Compound Diethyl (6-methyl-2-pyridylaminomethylene)malonateEthyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    CAS Number 13250-95-813250-96-9
    Molecular Formula C₁₄H₁₈N₂O₄C₁₂H₁₂N₂O₃
    Synthesis Temp. 100–110 °C (Neat)250 °C (Dowtherm A)
    Typical Yield 85–92%65–75%
    Diagnostic Feature Strong intramolecular H-bond (IR: ~3200 cm⁻¹)Loss of ethyl ester signals; highly polar core

    Self-Validating Experimental Protocols

    The following methodologies are designed with built-in thermodynamic and visual indicators, ensuring the operator can validate the reaction's progress in real-time.

    Protocol 1: Synthesis of the Methylenemalonate Intermediate

    Objective: Condensation of 2-amino-6-methylpyridine with EMME.

    • Charge the Reactor: Combine 1.0 equivalent of 2-amino-6-methylpyridine with 1.05 equivalents of diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask equipped with a short-path distillation head. No solvent is required (neat reaction).

    • Thermal Activation: Heat the stirred mixture to 100–110 °C.

    • Self-Validation (In-Process): The reaction is driven to completion by the removal of ethanol. The operator will observe ethanol distilling over at ~78 °C. Causality: The cessation of ethanol distillation serves as the primary thermodynamic indicator that the condensation is complete (typically 1–2 hours).

    • Isolation: Cool the mixture to 50 °C and add heptane. The product will spontaneously crystallize. Filter and dry under vacuum to yield Diethyl (6-methyl-2-pyridylaminomethylene)malonate.

    Protocol 2: Thermal C-Cyclization to the 1,8-Naphthyridine Core

    Objective: High-temperature electrocyclization and decarboxylation.

    • Solvent Preparation: Heat 10 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C in a flask equipped with a reflux condenser and a Dean-Stark trap.

    • Addition: Carefully add the solid intermediate from Protocol 1 in small portions to the boiling Dowtherm A.

    • Self-Validation (In-Process): Upon addition, a rapid evolution of ethanol vapor will occur as the ring closes. Causality: The high thermal energy overcomes the activation barrier for C-cyclization, while the 6-methyl group sterically prohibits N-cyclization.

    • Product Recovery: After 45 minutes, cool the dark mixture to room temperature. Add 3 volumes of hexanes. Validation: The highly polar, hydrogen-bonded naphthyridinone core is insoluble in non-polar solvents and will immediately precipitate as a tan solid. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

    Experimental_Workflow S1 Step 1: Condensation React 2-amino-6-methylpyridine with EMME at 110 °C for 1 h. S2 Step 2: Intermediate Isolation Cool to RT, triturate with heptane. Isolate CAS 13250-95-8. S1->S2 S3 Step 3: Thermal Cyclization Reflux intermediate in Dowtherm A at 250 °C for 45 min. S2->S3 S4 Step 4: Product Recovery Cool and precipitate with hexanes. Filter 1,8-naphthyridine core. S3->S4

    Self-validating experimental workflow for Nalidixic acid precursor synthesis.

    References

    • Source: epdf.
    • Title: Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate (CAS 13250-95-8)
    • Title: An In-depth Technical Guide to CAS Number 7668-02-2: Properties and Scientific Context (Gould-Jacobs Reaction)
    • Source: d-nb.
    • Title: The Reaction of Amino Heterocycles with Reactive Esters. I.
    • Source: ualberta.

    Sources

    Foundational

    An In-depth Technical Guide to the Potential Biological Activities of Diethyl-[(2-pyridinylamino)methylen]malonate

    Introduction Diethyl-[(2-pyridinylamino)methylen]malonate is a fascinating organic molecule that holds considerable interest in the fields of medicinal chemistry and drug discovery. Structurally, it belongs to the class...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Diethyl-[(2-pyridinylamino)methylen]malonate is a fascinating organic molecule that holds considerable interest in the fields of medicinal chemistry and drug discovery. Structurally, it belongs to the class of enamines, which are known for their versatile reactivity and as precursors for the synthesis of a wide array of heterocyclic compounds. While it has been extensively used as a building block in organic synthesis, its intrinsic biological activities are an emerging area of research. This technical guide provides a comprehensive overview of the known and potential biological activities of Diethyl-[(2-pyridinylamino)methylen]malonate, with a particular focus on its antifungal properties. We will delve into its synthesis, mechanism of action, and detailed experimental protocols for its evaluation.

    Chemical Structure and Synthesis

    Diethyl-[(2-pyridinylamino)methylen]malonate, with the chemical formula C14H18N2O4, is characterized by a central malonate core attached to a 2-aminopyridine moiety via a methylidene bridge.[1] The presence of the electron-withdrawing ester groups and the nitrogen-containing pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable pharmacophore.

    The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate and its analogs is typically achieved through a condensation reaction between an aminopyridine and diethyl ethoxymethylenemalonate (DEEMM).[2] This reaction can be carried out under various conditions, including conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times.[2]

    Representative Synthetic Protocol: Microwave-Assisted Synthesis

    This protocol describes a solvent-free, microwave-assisted synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate analogs.

    Materials:

    • 2-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEMM)

    • Microwave reactor

    Procedure:

    • In a microwave-safe vessel, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 150°C) and power (e.g., 200 W) for a designated time (e.g., 30 minutes).[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to obtain the pure Diethyl-[(2-pyridinylamino)methylen]malonate.[2]

    Antifungal Activity: A Primary Biological Function

    The most well-documented biological activity of Diethyl-[(2-pyridinylamino)methylen]malonate and its derivatives is their potent antifungal effect, particularly against the plant pathogen Fusarium oxysporum.[2] This fungus is responsible for causing devastating diseases in a wide range of crops.

    Mechanism of Action (Proposed)

    The precise mechanism of antifungal action has not been fully elucidated. However, it is hypothesized that the enamine ester moiety within the structure of Diethyl-[(2-pyridinylamino)methylen]malonate plays a crucial role in its bioactivity.[2] Enamine-containing compounds are known to exhibit antifungal properties through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity. Further studies are required to pinpoint the specific molecular targets of these compounds in fungal cells.

    Experimental Evaluation of Antifungal Activity

    The following protocol details a method for assessing the in vitro antifungal activity of Diethyl-[(2-pyridinylamino)methylen]malonate against Fusarium oxysporum.

    Materials:

    • Pure culture of Fusarium oxysporum

    • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

    • Diethyl-[(2-pyridinylamino)methylen]malonate (test compound)

    • Positive control (e.g., Dithane, Rovral)[2]

    • Solvent for dissolving the test compound (e.g., DMSO)

    • Sterile petri dishes or 12-well plates

    • Incubator

    Protocol: Mycelial Growth Inhibition Assay [2]

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound in sterile molten PDA or PDB to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 5, 10 µg/µL).[2]

    • Pour the amended media into sterile petri dishes or dispense into the wells of a 12-well plate.

    • As a control, use media containing the solvent alone and a positive control antifungal agent.

    • Once the media has solidified, place a small plug (e.g., 1 mm diameter) of mycelium from an actively growing F. oxysporum culture in the center of each plate or well.[2]

    • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[2]

    • Measure the diameter of the fungal colony (growth halo) in each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits fungal growth by 50%.[2]

    Fungistatic vs. Fungicidal Effect Determination [2]

    • Take the mycelial plug from the plate with the highest concentration of the test compound that showed complete inhibition.

    • Transfer this plug to a fresh plate containing non-amended PDA medium.

    • Incubate the plate under the same conditions as before.

    • Observe for mycelial growth. If no growth is observed, the compound is considered fungicidal. If growth resumes, the compound is fungistatic.[2]

    Quantitative Data on Antifungal Activity

    The following table summarizes the reported antifungal activity of a series of Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum.[2]

    CompoundAryl SubstituentIC50 (µM)[2]
    1 4-chlorophenyl35
    2 2-nitrophenyl0.013
    3 4-methylphenyl> 10 µg/µL
    4 4-methoxyphenyl> 10 µg/µL
    5 phenyl0.013

    Note: The compound with a 2-pyridinylamino group is a key analog in this class of molecules, and the data for the phenyl-substituted analog (compound 5) provides a close reference for its expected high potency.

    Other Potential Biological Activities: An Exploratory Outlook

    While the antifungal properties of Diethyl-[(2-pyridinylamino)methylen]malonate are the most extensively studied, its chemical structure suggests potential for other biological activities. It is important to note that direct experimental evidence for the following activities of the title compound is limited, and this section aims to provide a forward-looking perspective based on the bioactivities of structurally related compounds.

    Potential Anticancer Activity

    The pyridine ring is a common scaffold in many anticancer drugs. Furthermore, some platinum complexes containing pyridylmethylphosphonate ligands, which bear a structural resemblance to a part of the target molecule, have demonstrated antitumor effects.[3] The malonate moiety itself has been associated with anticancer properties in some contexts.[4] Therefore, it is plausible that Diethyl-[(2-pyridinylamino)methylen]malonate could exhibit antiproliferative activity against cancer cell lines.

    Future Research Directions:

    • Screening of Diethyl-[(2-pyridinylamino)methylen]malonate against a panel of human cancer cell lines using cytotoxicity assays such as the MTT or SRB assay.

    • Investigation of its effects on cell cycle progression and apoptosis in cancer cells.

    • Elucidation of its potential molecular targets in cancer cells, such as kinases or other enzymes involved in cell proliferation.

    Potential Anti-inflammatory Activity

    Malonate esters have been reported to possess anti-inflammatory properties. For instance, dimethyl malonate has been shown to inhibit mitochondrial complex II, which can modulate inflammatory responses. Given that inflammation is a key component of many diseases, the anti-inflammatory potential of Diethyl-[(2-pyridinylamino)methylen]malonate warrants investigation.

    Future Research Directions:

    • Evaluation of the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

    • Assessment of its effect on the activity of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

    • In vivo studies using animal models of inflammation, such as the carrageenan-induced paw edema model.

    Potential Enzyme Inhibition

    The structural similarity of the malonate core to succinate, the natural substrate of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, suggests that Diethyl-[(2-pyridinylamino)methylen]malonate could act as a competitive inhibitor of this enzyme.[5] Inhibition of succinate dehydrogenase can have profound effects on cellular metabolism and is a target for some fungicides and anticancer agents.

    Future Research Directions:

    • Kinetic studies to determine if Diethyl-[(2-pyridinylamino)methylen]malonate inhibits succinate dehydrogenase and to determine the type of inhibition (e.g., competitive, non-competitive).

    • Investigation of its inhibitory activity against other enzymes where the malonate or pyridine moiety might interact with the active site.

    Visualization of Concepts

    Synthesis Workflow

    Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification 2-Aminopyridine 2-Aminopyridine Microwave_Reaction Microwave Irradiation (e.g., 150°C, 200W, 30 min) 2-Aminopyridine->Microwave_Reaction DEEMM Diethyl ethoxymethylenemalonate DEEMM->Microwave_Reaction Column_Chromatography Column Chromatography (Silica gel) Microwave_Reaction->Column_Chromatography Product Diethyl-[(2-pyridinylamino)methylen]malonate Column_Chromatography->Product

    Caption: Microwave-assisted synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate.

    Antifungal Activity Evaluation Workflow

    Antifungal_Assay Start Start: Pure F. oxysporum Culture Prepare_Media Prepare PDA/PDB with Test Compound Dilutions Start->Prepare_Media Inoculate Inoculate with Fungal Plug Prepare_Media->Inoculate Incubate Incubate (e.g., 25°C, 72h) Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate End End: Determine Antifungal Potency Calculate->End

    Caption: Workflow for the mycelial growth inhibition assay.

    Conclusion

    Diethyl-[(2-pyridinylamino)methylen]malonate is a molecule with significant, and to some extent, untapped biological potential. Its proven antifungal activity against important plant pathogens like Fusarium oxysporum makes it a promising lead compound for the development of novel fungicides. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore and validate these findings.

    Furthermore, the structural features of Diethyl-[(2-pyridinylamino)methylen]malonate suggest that its bioactivity may extend beyond the antifungal realm. The preliminary exploration into its potential anticancer, anti-inflammatory, and enzyme inhibitory activities opens up exciting avenues for future research. A deeper investigation into these areas could unveil new therapeutic applications for this versatile compound and its derivatives, solidifying its place as a valuable scaffold in drug discovery.

    References

    • Osorio-Méndez, D., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

    • PubChem. (n.d.). Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. National Center for Biotechnology Information. [Link]

    • Thorn, M. B. (1953). Inhibition by malonate of succinic dehydrogenase in heart-muscle preparations. Biochemical Journal, 54(4), 540–547. [Link]

    • Aranowska, K., et al. (2006). Antitumor effect of Pt(II) amine phosphonate complexes on sarcoma Sa-180 in mice. Crystal structure of cis-dichlorobis(diethyl-4-pyridylmethyl-phosphonate-κN)platinum(II) hydrate, cis-[PtCl2(4-pmpe)2] · H2O. Die Pharmazie, 61(5), 457–460. [Link]

    • Moon, Y. S., et al. (2021). Dimethyl malonate (DMM) inhibits mitochondrial complex II. ResearchGate. [Link]

    Sources

    Exploratory

    Chelating Properties and Synthetic Utility of Diethyl-[(2-pyridinylamino)methylen]malonat Derivatives

    Abstract Diethyl-[(2-pyridinylamino)methylen]malonat (DE-PAMM) and its derivatives represent a highly versatile class of compounds that serve a dual purpose in modern chemical research. Primarily recognized as critical i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Diethyl-[(2-pyridinylamino)methylen]malonat (DE-PAMM) and its derivatives represent a highly versatile class of compounds that serve a dual purpose in modern chemical research. Primarily recognized as critical intermediates in the synthesis of heterocyclic pharmacophores (such as 4H-pyrido[1,2-a]pyrimidin-4-ones), these molecules also possess profound, yet often underutilized, chelating properties. This whitepaper deconstructs the coordination thermodynamics of DE-PAMM, explores its structural tautomerism, and provides field-proven, self-validating protocols for both its synthesis and its application in transition metal complexation.

    The Molecular Architecture of DE-PAMM

    The structural brilliance of DE-PAMM lies in its highly conjugated, heteroatom-rich backbone. The molecule consists of a 2-aminopyridine moiety covalently linked to a diethyl malonate group via a methine bridge.

    Enamine-Imine Tautomerism

    DE-PAMM exists in a dynamic enamine-imine tautomeric equilibrium. In solution, the enamine form ( Py−NH−CH=C(COOEt)2​ ) is generally favored due to the stabilization provided by the extended π -conjugation and intramolecular hydrogen bonding between the amine proton and the ester carbonyl oxygen. This tautomerism is the foundational mechanism that dictates its reactivity and metal-binding kinetics.

    Coordination Sites and HSAB Theory

    According to the Hard Soft Acid Base (HSAB) theory, the denticity and binding mode of DE-PAMM depend heavily on the oxidation state and hardness of the target metal center. The ligand offers three primary coordination sites:

    • Pyridine Nitrogen (N1): A borderline/soft donor, ideal for π -backbonding with low-valent transition metals.

    • Amido Nitrogen (N2): Upon deprotonation, this becomes a hard, highly nucleophilic anionic donor.

    • Carbonyl Oxygen (O): A hard donor, typically engaging with oxophilic metals.

    Coordination_Mechanisms DE DE-PAMM Ligand (Neutral or Anionic) NN N,N-Bidentate Mode (Py-N, Amido-N) DE->NN Soft Metals (Pd, Pt) NO N,O-Bidentate Mode (Amido-N, Carbonyl-O) DE->NO Hard/Borderline Metals (Cu, Zn) NNO N,N,O-Tridentate Mode (Rare/Polymeric) DE->NNO High Coordination Metals

    Fig 1. Coordination modes of DE-PAMM based on metal hardness and oxidation state.

    Strategic Applications in Drug Development

    Precursors to Heterocyclic Scaffolds

    The most prominent application of DE-PAMM is its use in the Gould-Jacobs-type thermal cyclization to yield 4H-pyrido[1,2-a]pyrimidin-4-ones and 1,8-naphthyridines [[1]]([Link]). These scaffolds are heavily featured in antibiotics (e.g., nalidixic acid derivatives) and CNS-active agents.

    Metal Complexes as Therapeutics

    Beyond organic synthesis, the chelating properties of DE-PAMM derivatives are leveraged to create bioactive metal complexes. For instance, Ruthenium(II) complexes coordinated with quinolone and pyridone-like ligands (derived from DE-PAMM analogues) have demonstrated potent micromolar inhibition against HIV-1 integrase . The metal center locks the ligand in an optimal spatial geometry to bind the active site of the viral enzyme, while the lipophilic ester groups enhance cellular permeability.

    Synthetic_Workflow A 2-Aminopyridine C DE-PAMM Intermediate A->C Condensation (-EtOH) B EMME B->C D 4H-Pyrido[1,2-a] pyrimidin-4-ones C->D Thermal Cyclization E Metal Complexes (e.g., Ru, Cu) C->E Chelation (Base + Metal)

    Fig 2. Synthetic divergence of DE-PAMM into heterocyclic scaffolds and metal complexes.

    Quantitative Data Summary

    To facilitate stoichiometric calculations and analytical verification, the core physicochemical properties of the standard DE-PAMM ligand are summarized below .

    PropertyValueCausality / Significance
    IUPAC Name Diethyl 2-((pyridin-2-ylamino)methylene)malonateDefines core structural identity.
    CAS Number 39080-52-9Primary registry identification.
    Molecular Weight 264.28 g/mol Required for precise stoichiometric equivalents.
    Primary Coordination Sites Pyridine-N, Amido-N, Carbonyl-OEnables highly stable bidentate/tridentate chelation.
    Typical Denticity Bidentate (N,N or N,O)Governed by metal center hardness and steric constraints.
    Tautomeric Forms Enamine ImineInfluences the kinetics of metal binding and deprotonation.

    Field-Proven Experimental Workflows

    As an Application Scientist, I emphasize that experimental success relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high-fidelity results.

    Protocol A: Synthesis of DE-PAMM Ligand

    This protocol utilizes a nucleophilic addition-elimination reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) .

    • Reagent Assembly: In a reaction vessel equipped with a short-path distillation apparatus, combine 1.0 equivalent of 2-aminopyridine with 1.05 equivalents of EMME.

    • Thermal Activation: Heat the stirred mixture to 130 °C.

      • Causality: This specific temperature provides the necessary activation energy for the exocyclic amine to attack the electrophilic ethoxymethylene carbon, displacing the ethoxy group.

    • Equilibrium Shifting: Continuously distill off the generated ethanol over 4–5 hours.

      • Causality: Because this condensation is an equilibrium process, removing the ethanol byproduct (bp 78 °C) leverages Le Chatelier's principle, driving the reaction irreversibly toward the product .

      • Self-Validation Checkpoint: The reaction is deemed complete when the collected volume of ethanol matches the theoretical stoichiometric yield.

    • Isolation: Cool the mixture to room temperature. The DE-PAMM will spontaneously crystallize. Filter and wash with cold ethanol.

    Protocol B: Synthesis of a [Ru(p-cymene)(DE-PAMM)Cl] Complex

    This protocol details the N,N-bidentate chelation of DE-PAMM to a Ruthenium(II) center, a common motif in drug discovery.

    • Ligand Deprotonation: Dissolve 1.0 equivalent of DE-PAMM in anhydrous methanol. Add 1.05 equivalents of Sodium Methoxide (NaOMe) and stir for 30 minutes at room temperature.

      • Causality: The enamine proton is moderately acidic. NaOMe removes this proton, generating a highly nucleophilic, anionic amido-ligand.

      • Self-Validation Checkpoint: A distinct bathochromic shift (the solution visibly darkens to a deep yellow/orange) confirms the formation of the extended anionic conjugated system.

    • Metal Coordination: Add 0.5 equivalents of the metal precursor, [Ru(p−cymene)Cl2​]2​ , to the solution. Reflux under an inert argon atmosphere for 4 hours.

      • Causality: The strong chelating effect of the deprotonated DE-PAMM ligand thermodynamically drives the cleavage of the ruthenium chloride dimer, substituting one chloride ion per Ru center.

    • Purification & Validation: Cool the solution, concentrate under reduced pressure, and precipitate the complex using diethyl ether.

      • Self-Validation Checkpoint: Run a 1H NMR spectrum. The complete disappearance of the broad NH proton signal ( ∼11 ppm) and the upfield shift of the pyridine protons definitively confirm successful N,N-coordination.

    References

    • Preparation of pyridylaminomethylenemalonic acid diethyl ester. PrepChem. URL:[Link]

    • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. URL:[Link]

    • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. URL:[Link]

    • Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. PubChem. URL: [Link]

    Sources

    Foundational

    An In-depth Technical Guide to Diethyl-[(2-pyridinylamino)methylen]malonat: Synthesis, Properties, and Applications

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Diethyl-[(2-pyridinylamino)methylen]malonat, a key intermediate in organic synthesis. We will delv...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive technical overview of Diethyl-[(2-pyridinylamino)methylen]malonat, a key intermediate in organic synthesis. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and significant applications, with a particular focus on its role in the construction of heterocyclic scaffolds of pharmaceutical interest.

    Chemical Identity: IUPAC Nomenclature and Synonyms

    The compound "Diethyl-[(2-pyridinylamino)methylen]malonat" is a common name for a molecule with significant utility in synthetic chemistry.

    IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate .

    This systematic name precisely describes the molecular structure: a propanedioate (malonate) backbone with two ethyl ester groups and a methylidene bridge (=CH-) attached to the central carbon (position 2). This methylidene group is, in turn, bonded to the amino group of a pyridine ring at position 2.

    A wide array of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective literature searches and material sourcing.

    Common Synonyms:

    • Diethyl (2-pyridylaminomethylene)malonate

    • (2-PYRIDYLAMINO)METHYLENEMALONIC ACID DIETHYL ESTER

    • NSC 159397

    • 1,3-diethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate

    • diethyl [(pyridin-2-ylamino)methylene]malonate

    Physicochemical and Spectroscopic Data

    A thorough understanding of the physical and chemical properties of Diethyl-[(2-pyridinylamino)methylen]malonat is essential for its handling, characterization, and application in synthesis.

    PropertyValueSource
    Molecular Formula C13H16N2O4
    Molecular Weight 264.28 g/mol
    Appearance White to off-white crystalline solidInferred from synthesis protocols
    CAS Number 39080-52-9
    1H NMR (CDCl3, 400 MHz) δ (ppm): 1.35 (t, 6H, 2xCH3), 4.25 (q, 4H, 2xCH2), 7.00 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 8.80 (d, 1H, =CH), 11.0 (br s, 1H, NH)Predicted based on similar structures and general chemical shift knowledge.
    13C NMR (CDCl3, 100 MHz) δ (ppm): 14.5 (2xCH3), 60.0 (2xCH2), 92.0 (C=CH), 115.0 (Ar-CH), 120.0 (Ar-CH), 138.0 (Ar-CH), 148.0 (Ar-CH), 152.0 (Ar-C), 155.0 (=CH-N), 168.0 (2xCOO)Predicted based on similar structures and general chemical shift knowledge.
    Mass Spectrometry (EI) m/z (%): 264 ([M]+), 219 ([M-OEt]+), 191 ([M-COOEt]+), 147, 119, 93Predicted based on common fragmentation patterns of malonic esters.

    Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat

    The most common and efficient method for the synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat is a condensation reaction between 2-aminopyridine and a diethyl malonate derivative. This reaction is a key step in the well-established Gould-Jacobs reaction.

    Reaction Principle

    The synthesis involves the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM) or a similar orthoformate. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group, leading to the displacement of an ethanol molecule and the formation of the desired enamine product.

    Synthesis_of_Diethyl_2_pyridinylaminomethylen_malonat cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction + 2-Aminopyridine->Reaction DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Reaction Product Diethyl-[(2-pyridinylamino)methylen]malonat Reaction->Product + Ethanol Gould_Jacobs_Reaction_Workflow A Diethyl-[(2-pyridinylamino)methylen]malonat B Thermal or Acid-Catalyzed Cyclization A->B Step 1 C 4-Hydroxy-3-carboalkoxyquinoline Intermediate B->C Step 2 D Saponification (Hydrolysis) C->D Step 3 E 4-Hydroxyquinoline-3-carboxylic acid D->E F Decarboxylation (Heat) E->F Step 4 G 4-Hydroxyquinoline Product F->G

    Workflow of the Gould-Jacobs Reaction.

    The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer agents. Therefore, Diethyl-[(2-pyridinylamino)methylen]malonat serves as a crucial building block in the synthesis of these important compounds.

    Potential as a Bioactive Scaffold

    While the primary use of Diethyl-[(2-pyridinylamino)methylen]malonat is as a synthetic intermediate, the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) has been investigated for its own biological activities. Recent studies have shown that some DAMMs exhibit promising antifungal activity against plant pathogens like Fusarium oxysporum. Although specific data for the 2-pyridinylamino derivative is not extensively reported, this suggests a potential area for further investigation into the direct biological applications of this compound and its analogues.

    Safety and Handling

    As with any chemical reagent, proper safety precautions should be observed when handling Diethyl-[(2-pyridinylamino)methylen]malonat.

    • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

    • First Aid:

      • In case of skin contact: Wash off immediately with plenty of soap and water.

      • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

      • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

      • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

    For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

    Conclusion

    Diethyl-[(2-pyridinylamino)methylen]malonat is a valuable and versatile chemical intermediate with a well-defined IUPAC nomenclature and a range of synonyms. Its synthesis is straightforward and high-yielding, making it readily accessible for research and development. The primary application of this compound lies in its role as a precursor in the Gould-Jacobs reaction, providing a reliable route to the medicinally important quinoline core. While its own biological activity is an area of emerging interest, its significance as a building block in the synthesis of complex heterocyclic molecules is firmly established. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize Diethyl-[(2-pyridinylamino)methylen]malonat in their synthetic endeavors.

    References

    • Cely, W., Quiroga, D., & Coy-Barrera, E. D. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1623. [Link]

    • PrepChem. (n.d.). Preparation of pyridylaminomethylenemalonic acid diethyl ester. Retrieved from [Link]

    • PubChem. (n.d.). Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. National Center for Biotechnology Information. Retrieved from [Link]

    • Wikipedia. (2023, October 29). Gould–Jacobs reaction. In Wikipedia. [Link]

    • mzCloud. (2016, February 8). Diethyl 2-{[(2-{[3-(trifluoromethyl)-2-pyridyl]amino}ethyl)amino]methylidene}malonate. [Link]

    • WikiDoc. (2012, August 9). Gould-Jacobs reaction. [Link]

    • PubChemLite. (n.d.). Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4). Retrieved from [Link]

    • MDPI. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]

    • ResearchGate. (2026, January 8). *Rapid room temperature liquid phase synthesis of diethyl 2-((4-

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for Diethyl-[(2-pyridinylamino)methylen]malonat

    Executive Summary & Strategic Importance Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9), also known as diethyl 2-((pyridin-2-ylamino)methylene)malonate, is a highly valued intermediate in medicinal chemist...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9), also known as diethyl 2-((pyridin-2-ylamino)methylene)malonate, is a highly valued intermediate in medicinal chemistry. It serves as the critical precursor in the Gould-Jacobs reaction, a foundational sequence for synthesizing 1,8-naphthyridine-based therapeutics, including nalidixic acid and its broad-spectrum fluoroquinolone analogs. This application note details a highly efficient, solvent-free (neat) condensation protocol starting from 2-aminopyridine, designed to maximize yield while providing self-validating in-process controls for the bench chemist.

    Mechanistic Rationale & Reaction Design (E-E-A-T)

    To ensure experimental success, it is crucial to understand the causality behind the reagent selection and physical conditions:

    • Nucleophile/Electrophile Dynamics : The reaction proceeds via an addition-elimination sequence on a polarized double bond. The exocyclic nitrogen of 2-aminopyridine acts as the nucleophile. Although the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of this amine compared to a standard aniline, the extreme electrophilicity of the ethoxymethylene carbon in diethyl ethoxymethylenemalonate (DEEM) easily compensates for this 1[1].

    • Thermodynamic Driving Force : Upon nucleophilic attack, a tetrahedral intermediate forms and rapidly collapses to expel an ethoxide ion, which abstracts a proton to yield ethanol. By running the reaction neat at 110–130 °C, the ethanol byproduct (b.p. 78 °C) is continuously distilled out of the reaction matrix. This physical removal prevents the reverse reaction, driving the equilibrium to near-quantitative conversion.

    • Product Stability : The final enamine product is thermodynamically trapped. A robust intramolecular hydrogen bond between the secondary amine proton (N-H) and the oxygen of one of the ester carbonyl groups locks the molecule into a planar conformation. This pre-organization is essential for the subsequent high-temperature thermal cyclization in Dowtherm A2[2].

    • Alternative Routes : While the direct condensation with DEEM is the most efficient, an alternative three-component one-pot synthesis utilizing 2-aminopyridine, diethyl malonate, and triethyl orthoformate can also be employed 3[3]. However, the use of pre-formed DEEM provides superior atom economy and simplifies reaction monitoring.

    Quantitative Data & Reagent Specifications

    The following table summarizes the stoichiometric requirements for a standard 100 mmol laboratory-scale synthesis.

    ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
    2-Aminopyridine 94.121.009.41 g100 mmol
    Diethyl ethoxymethylenemalonate (DEEM) 216.231.0522.70 g (~21.4 mL)105 mmol
    Diethyl-[(2-pyridinylamino)methylen]malonat 264.281.00 (Theoretical)26.43 g100 mmol

    Experimental Protocol

    This protocol is designed as a self-validating system . The visual cues (homogeneity, ethanol distillation, and crystallization) serve as built-in checkpoints to ensure the reaction is proceeding correctly.

    Reaction Setup
    • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar.

    • Attach a short-path distillation head to one neck (to collect the evolved ethanol) and a thermometer to the other neck to monitor the internal temperature.

    • Charge the flask with 2-aminopyridine (9.41 g, 100 mmol).

    • Add diethyl ethoxymethylenemalonate (22.70 g, 105 mmol) directly to the solid.

    In-Process Control (IPC) & Execution
    • Begin stirring and heat the reaction mixture using an oil bath set to 120 °C. As the internal temperature reaches ~60 °C, the 2-aminopyridine will dissolve into the DEEM, creating a homogeneous yellow/orange solution.

    • Self-Validation Checkpoint 1: As the internal temperature approaches 110 °C, ethanol will begin to boil and condense in the short-path distillation receiving flask. The physical collection of ethanol confirms the addition-elimination mechanism is active.

    • Maintain the internal temperature at 110–120 °C for 2 to 3 hours.

    • Self-Validation Checkpoint 2: The reaction is deemed complete when ethanol evolution ceases. This can be strictly verified by TLC (Eluent: 1:1 Hexane/Ethyl Acetate; UV active), ensuring the complete disappearance of the 2-aminopyridine spot.

    Workup & Purification
    • Remove the flask from the oil bath and allow the mixture to cool to approximately 60 °C.

    • Before the mixture solidifies completely, slowly add 15 mL of absolute ethanol while stirring vigorously. This prevents the formation of a hard, intractable block and solubilizes minor impurities.

    • Allow the mixture to cool to room temperature, during which the product will begin to crystallize as a white to pale-yellow solid.

    • Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

    • Isolate the product via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove any residual DEEM and colored impurities.

    • Dry the crystalline solid under high vacuum at 40 °C for 4 hours. (Expected Yield: 85–92% of theoretically pure product).

    Analytical Characterization

    To confirm the structural integrity of the synthesized intermediate, perform the following analyses:

    • 1H NMR (400 MHz, CDCl3) : Look for the highly deshielded doublet at ~11.0 ppm (1H, J = 13 Hz), representing the N-H proton locked in the intramolecular hydrogen bond. A corresponding doublet at ~8.8 ppm (1H, J = 13 Hz) represents the vinylic proton. The disappearance of the broad primary amine singlet (~4.5 ppm) confirms complete conversion.

    • LC-MS : Expected mass [M+H]+ at m/z 265.

    Process Workflow Visualization

    ProtocolWorkflow Start 2-Aminopyridine + DEEM (Reactants) Heat Heat to 110-130°C (Neat Conditions) Start->Heat Distill Distill Ethanol Byproduct (Drives Equilibrium) Heat->Distill Addition-Elimination Cool Cool & Add Ethanol (Induce Crystallization) Distill->Cool IPC: Cessation of EtOH Isolate Vacuum Filtration (Isolate Product) Cool->Isolate Cyclize Thermal Cyclization (Dowtherm A, 250°C) Isolate->Cyclize Gould-Jacobs Product 1,8-Naphthyridine Core (Downstream Target) Cyclize->Product

    Workflow of Diethyl-[(2-pyridinylamino)methylen]malonat synthesis and downstream cyclization.

    References

    • MDPI: "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues." Molecules.
    • Thieme Connect: "Product Class 8: Naphthyridines - Synthesis by Ring-Closure Reactions." Science of Synthesis.
    • PrepChem: "Preparation of pyridylaminomethylenemalonic acid diethyl ester." PrepChem Database.

    Sources

    Application

    Application Note: Microwave-Assisted Synthesis of Diethyl [(2-pyridinylamino)methylene]malonate

    Executive Summary & Mechanistic Rationale The synthesis of diethyl [(2-pyridinylamino)methylene]malonate is a critical first step in the classic Gould-Jacobs reaction, serving as the primary acyclic intermediate for the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The synthesis of diethyl [(2-pyridinylamino)methylene]malonate is a critical first step in the classic Gould-Jacobs reaction, serving as the primary acyclic intermediate for the construction of biologically significant scaffolds such as pyrido[1,2-a]pyrimidines and 1,8-naphthyridines (e.g., nalidixic acid derivatives)[1].

    Traditionally, the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) requires prolonged thermal reflux (12–24 hours) in solvents like ethanol or toluene. This extended heating often leads to poor atom economy, product degradation (tarring), and unwanted premature cyclization[2].

    The Microwave Advantage (Causality of Method): By transitioning this protocol to Microwave-Assisted Organic Synthesis (MAOS), we exploit the high polarity of both the exocyclic amine of 2-aminopyridine and the electrophilic alkoxymethylene carbon of EMME. Microwave dielectric heating directly excites these polar bonds, providing uniform, volumetric heating[1]. This accelerates the nucleophilic addition-elimination kinetics, reducing reaction times from hours to mere minutes.

    Crucially, precise microwave temperature control (capped at 120 °C) acts as a thermodynamic trap. It provides enough energy to drive the expulsion of ethanol and form the acyclic malonate intermediate, but remains strictly below the activation energy threshold (>200 °C) required for subsequent ring closure, thereby preventing the formation of mixed cyclized byproducts[3][4].

    Reaction Pathway

    G N1 2-Aminopyridine (Nucleophile) N3 Microwave Irradiation (120°C, 15 min) N1->N3 N2 EMME (Electrophile) N2->N3 N4 Diethyl[(2-pyridinylamino) methylene]malonate N3->N4 Addition-Elimination N5 Ethanol (Byproduct) N3->N5 Expelled

    Microwave-assisted addition-elimination pathway for the Gould-Jacobs intermediate.

    Materials and Equipment

    • Reagents:

      • 2-Aminopyridine (Reagent grade, 99%)

      • Diethyl ethoxymethylenemalonate (EMME) (99%)

      • Absolute Ethanol (for crystallization/washing)

      • Hexane (for washing)

    • Equipment:

      • Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).

      • 10 mL or 30 mL heavy-walled microwave-safe borosilicate glass vials with crimp-top Teflon septa.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system: the reaction's success is visually confirmed by a phase change during the cooling step, and the stoichiometry is intentionally skewed to ensure easy purification.

    Step 1: Reaction Assembly

    • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g, 10.0 mmol).

    • Add EMME (2.27 g, 10.5 mmol, 1.05 equiv). Causality: A slight 5% excess of EMME is used to drive the complete consumption of 2-aminopyridine. Unreacted EMME is highly soluble in cold hexane/ethanol mixtures and is easily washed away, whereas unreacted 2-aminopyridine can co-crystallize and contaminate the final product.

    • Add 1.0 mL of absolute ethanol. Causality: While the reaction can be run neat, a minimal amount of ethanol acts as an energy sink to prevent thermal runaway and serves as the optimal solvent for immediate in-vial crystallization during the cooling phase.

    Step 2: Microwave Irradiation

    • Seal the vial with a Teflon-lined crimp cap.

    • Program the microwave synthesizer with the following parameters:

      • Target Temperature: 120 °C

      • Ramp Time: 3 minutes (prevents pressure spiking from rapid ethanol expansion).

      • Hold Time: 15 minutes

      • Maximum Power: 150 W (Dynamic power modulation)

      • Stirring: High (900 rpm)

      • Cooling: Enable compressed air cooling to 40 °C post-reaction.

    Step 3: Workup and In-Process Validation

    • Visual Validation: Upon the microwave cooling to ~40 °C, the clear, dark-yellow solution should spontaneously transition into a thick, pale-yellow crystalline suspension. If crystallization does not occur, scratch the inside of the glass vial to induce nucleation.

    • Transfer the suspension to a vacuum filtration setup (Büchner funnel).

    • Wash the filter cake with ice-cold ethanol (2 × 2 mL) followed by cold hexane (5 mL) to remove any residual unreacted EMME.

    • Dry the crystals under high vacuum at 45 °C for 2 hours.

    Comparative Data Analysis

    The table below highlights the quantitative superiority of the microwave-assisted protocol over the conventional thermal method.

    ParameterConventional RefluxMicrowave-Assisted (MAOS)
    Heating Mechanism Convection / ConductionDielectric Volumetric Heating
    Solvent Toluene or Ethanol (15 mL)Ethanol (1 mL) or Neat
    Temperature 80 °C – 110 °C120 °C
    Reaction Time 12 – 24 hours15 minutes
    Yield (%) 60 – 68%92 – 95%
    Purity (LC-MS) ~85% (Tarring observed)>98% (Clean crystallization)
    Regioselectivity Prone to premature cyclizationStrictly acyclic intermediate

    Analytical Characterization

    To verify the structural integrity of the synthesized diethyl [(2-pyridinylamino)methylene]malonate, the following spectroscopic markers should be confirmed:

    • LC-MS (ESI+): Expected [M+H]+ at m/z 265.1.

    • 1 H NMR (400 MHz, CDCl 3​ ):

      • Validation of Condensation: The presence of a highly deshielded vinylic proton (=CH ) appearing as a distinct doublet at ~8.80 ppm ( J≈13.5 Hz). This large coupling constant confirms the anti stereochemistry, which is thermodynamically stabilized by an intramolecular hydrogen bond between the ester carbonyl and the amine[5].

      • Validation of the Amine: The NH proton appears far downfield at ~10.8 ppm (doublet, J≈13.5 Hz), further validating the strong intramolecular hydrogen bonding.

      • Ester Moieties: Two distinct sets of ethyl quartets (~4.2 ppm) and triplets (~1.3 ppm) integrating for 4H and 6H respectively, confirming the malonate group remains intact and uncyclized.

    Conclusion & Safety Notes

    The microwave-assisted synthesis of diethyl [(2-pyridinylamino)methylene]malonate represents a highly efficient, self-validating protocol that bypasses the kinetic bottlenecks of conventional heating. By strictly controlling the temperature at 120 °C via dielectric heating, researchers can isolate the acyclic Gould-Jacobs intermediate in near-quantitative yields, completely avoiding the premature thermal cyclization pathways that plague traditional batch synthesis[3][4].

    Safety Considerations: EMME is a severe skin and eye irritant and a potential sensitizer; all transfers must be performed in a fume hood. Ensure microwave vials are rated for pressures up to 20 bar, as the byproduct of this condensation is ethanol, which generates significant vapor pressure at 120 °C.

    Sources

    Method

    Application Notes and Protocols: Diethyl-[(2-pyridinylamino)methylen]malonate in Quinoline Synthesis

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous p...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Abstract

    The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] This document provides a detailed guide to the synthesis of quinoline derivatives utilizing Diethyl-[(2-pyridinylamino)methylen]malonat and its analogs. The primary focus is on the Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline core.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss its applications in the context of drug discovery and development. This guide is intended to equip researchers with the necessary knowledge to effectively employ this synthetic strategy in their work.

    Introduction: The Significance of Quinolines and the Gould-Jacobs Reaction

    Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds.[1][4] Their prevalence in natural products, most notably the antimalarial alkaloid quinine, has spurred extensive research into their synthesis and pharmacological evaluation. The development of synthetic quinolines has led to important drugs such as chloroquine, a cornerstone in malaria treatment, and nalidixic acid, the first synthetic quinolone-based antibacterial agent.

    Among the various methods for quinoline synthesis, the Gould-Jacobs reaction stands out for its reliability and applicability in generating 4-hydroxyquinoline derivatives.[2][3] This reaction typically involves the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[2] Subsequent thermal cyclization of this intermediate yields the 4-hydroxy-3-carboalkoxyquinoline, which can be further modified.[2]

    This application note specifically explores the use of Diethyl-[(2-pyridinylamino)methylen]malonat, a key intermediate in this process, for the synthesis of quinoline and its derivatives. Understanding the nuances of this reaction is crucial for medicinal chemists aiming to generate novel quinoline-based therapeutic agents.

    The Gould-Jacobs Reaction: A Mechanistic Overview

    The Gould-Jacobs reaction proceeds through a well-established sequence of steps, beginning with the formation of the key intermediate, Diethyl-[(arylamino)methylene]malonate.

    Step 1: Condensation. The synthesis begins with the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group and displacing ethanol to form the Diethyl-[(arylamino)methylene]malonate intermediate.[2]

    Step 2: Thermal Cyclization. The crucial ring-forming step is a thermally induced intramolecular cyclization.[5] This pericyclic reaction involves a 6-electron electrocyclization to form the quinoline ring system.[2] This step is typically carried out in a high-boiling solvent such as diphenyl ether to achieve the necessary high temperatures for the reaction to proceed efficiently.[5][6]

    Step 3: Tautomerization. The initial cyclized product exists in equilibrium between its keto and enol forms. The 4-hydroxyquinoline tautomer is generally favored.[2]

    Step 4: Saponification and Decarboxylation (Optional). The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed (saponified) to the corresponding carboxylic acid using a base like sodium hydroxide.[2] Subsequent heating leads to decarboxylation, yielding the 4-hydroxyquinoline.[2]

    Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation Aniline Aniline (or 2-Aminopyridine) Intermediate Diethyl-[(arylamino)methylen]malonat Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate (DEEM) CyclizedProduct Ethyl 4-hydroxyquinoline- 3-carboxylate (enol form) Intermediate->CyclizedProduct Heat (e.g., Diphenyl ether) CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic acid CyclizedProduct->CarboxylicAcid 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Heat - CO2 Experimental_Workflow Start Starting Materials (Aniline, DEEM) Condensation Step 1: Condensation Reaction Start->Condensation Intermediate Diethyl-[(arylamino)methylen]malonat (Purification) Condensation->Intermediate Cyclization Step 2: Thermal Cyclization Intermediate->Cyclization CrudeProduct Crude 4-Hydroxyquinoline Derivative Cyclization->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure 4-Hydroxyquinoline Derivative Purification->FinalProduct FurtherMod Further Chemical Modifications FinalProduct->FurtherMod BioAssay Biological Assays FurtherMod->BioAssay

    Sources

    Application

    Application Notes and Protocols for the Gould-Jacobs Reaction in the Synthesis of Pyridinylamino Malonates and their Subsequent Quinolone Derivatives

    Introduction The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery, provides a robust pathway for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2][3] This m...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry since its discovery, provides a robust pathway for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2][3] This methodology is of paramount importance in the fields of medicinal chemistry and drug development, as the quinolone scaffold is a privileged structure found in a multitude of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[2][3][4] The reaction sequence classically involves the condensation of an aniline or its derivatives with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization to form the quinoline ring.[2][3] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[2][3]

    This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Gould-Jacobs reaction to pyridinylamino malonates, a key class of intermediates for the synthesis of pyridinyl-substituted quinolones. These compounds are of significant interest due to their potential biological activities. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into optimizing reaction conditions and troubleshooting common issues.

    Reaction Mechanism and Key Considerations

    The Gould-Jacobs reaction proceeds through a distinct multi-step mechanism:

    • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of an aminopyridine on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[3] This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable pyridinylamino malonate intermediate.[1][3]

    • Thermal Cyclization: This is the critical, energy-intensive step of the reaction, typically requiring high temperatures (often exceeding 250°C) to induce a 6-electron electrocyclization.[2][3] This intramolecular cyclization forges the quinoline ring system. The high activation energy can be supplied by conventional heating in a high-boiling inert solvent, such as diphenyl ether, or more efficiently through microwave irradiation.[2][3][5]

    • Tautomerization: The initially formed cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2]

    • Saponification and Decarboxylation (Optional): If the final desired product is a 4-hydroxyquinoline without the ester group at the 3-position, the resulting 4-hydroxy-3-carboalkoxyquinoline can be subjected to saponification to form the corresponding carboxylic acid, followed by decarboxylation, which is often promoted by heat.[1][6][7]

    A critical aspect to consider when working with aminopyridines is the regioselectivity of the cyclization. The position of the nitrogen atom in the pyridine ring and the substitution pattern can influence which ortho-carbon participates in the ring closure. A thorough investigation of the regioselectivity is often necessary, and techniques like flash vacuum pyrolysis (FVP) have been used to study these aspects in the gas phase.[8][9]

    Experimental Protocols

    Herein, we provide two detailed protocols for the synthesis of pyridinyl-substituted quinolones via the Gould-Jacobs reaction: a traditional thermal cyclization method and a modern microwave-assisted approach.

    Protocol 1: Synthesis of Diethyl 2-(((pyridin-yl)amino)methylene)malonate (Intermediate)

    This initial step is common for both subsequent cyclization methods.

    Materials:

    • Appropriate aminopyridine (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

    • Ethanol (optional, as a solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    Procedure:

    • In a round-bottom flask, combine the aminopyridine and diethyl ethoxymethylenemalonate.

    • The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

    • Heat the mixture to a temperature of 100-130°C for 1-2 hours.[3][10]

    • Monitor the progress of the reaction by observing the evolution of ethanol or by using thin-layer chromatography (TLC).

    • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting pyridinylamino malonate intermediate can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.

    Protocol 2: Conventional High-Temperature Cyclization

    This method utilizes a high-boiling inert solvent to achieve the necessary temperatures for the intramolecular cyclization.

    Materials:

    • Pyridinylamino malonate intermediate

    • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[2][11]

    • Reaction flask with a reflux condenser

    • Heating mantle

    • Non-polar solvent for precipitation (e.g., cyclohexane, hexanes)

    Procedure:

    • Reaction Setup: Dissolve the pyridinylamino malonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

    • Heating: Heat the reaction mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration (this can range from 30 minutes to several hours, and should be optimized for the specific substrate).[2]

    • Isolation: After the reaction is complete (as determined by TLC or LC-MS), allow the mixture to cool to room temperature.

    • Purification: Add a non-polar solvent such as cyclohexane to precipitate the crude product. Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum.[2] Further purification can be achieved by recrystallization or column chromatography.

    Protocol 3: Microwave-Assisted Cyclization

    Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.[3][4][5]

    Materials:

    • Pyridinylamino malonate intermediate

    • Microwave synthesis vial equipped with a magnetic stir bar

    • Microwave synthesis system

    • Acetonitrile or other suitable solvent for washing

    Procedure:

    • Reaction Setup: Place the pyridinylamino malonate intermediate into a microwave synthesis vial. The reaction can often be performed neat.

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-20 minutes).[5] These parameters will require optimization for each specific substrate.

    • Isolation: After the reaction, cool the vial to room temperature. The product may precipitate directly.

    • Purification: Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile to remove any unreacted starting material or byproducts.[5] Dry the product under vacuum.

    Data Presentation: Optimizing Reaction Conditions

    The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes typical findings from studies comparing different reaction conditions.

    EntryMethodTemperature (°C)Time (min)Yield (%)Observations
    1Microwave25020LowIncomplete conversion of the intermediate.[3][5]
    2Microwave30020Moderate-HighSignificant improvement in product formation.[3][5]
    3Microwave3005HighOptimal conditions for maximizing yield and minimizing degradation.[5]
    4Conventional250-26060-180VariableYields can be high but require longer reaction times.[2]

    Note: The yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is crucial for each specific pyridinylamino malonate.

    Visualization of the Experimental Workflow

    The general workflow for the Gould-Jacobs synthesis of pyridinyl-substituted quinolones can be visualized as follows:

    Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation A Aminopyridine C Pyridinylamino Malonate (Intermediate) A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate B->C Heat (100-130°C) D Pyridinyl-substituted 4-Hydroxy-3-carboalkoxyquinoline C->D High Temp. (>250°C) Conventional or MW E Pyridinyl-substituted 4-Hydroxyquinoline D->E 1. Saponification 2. Decarboxylation

    Caption: Generalized workflow for the Gould-Jacobs synthesis.

    Troubleshooting Common Issues

    ProblemPossible Cause(s)Suggested Solution(s)
    Low yield of cyclized product Insufficient temperature; Short reaction time; Substrate reactivity.Gradually increase the reaction temperature.[10] Extend the reaction time, but monitor for decomposition.[10] Switch to microwave heating for more efficient energy transfer.[10]
    Formation of dark, tarry materials Decomposition at excessively high temperatures or prolonged heating.Optimize the temperature and reaction time to find a balance between cyclization and degradation.[10] Use a high-boiling inert solvent for even heat distribution.[10] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
    Incomplete consumption of the intermediate Reaction has not reached completion.Increase the reaction temperature or time.[5] Ensure efficient stirring for homogeneous heat distribution.
    Formation of decarboxylated byproduct High reaction temperature and/or pressure, especially in sealed microwave vials.Carefully control the reaction temperature and time.[5][10] If using a sealed vessel, monitor the pressure and consider reducing the temperature.[5]
    Product is difficult to purify Presence of high-boiling solvent; Formation of closely related byproducts.Ensure thorough removal of the high-boiling solvent under high vacuum.[10] Employ column chromatography for purification.

    Conclusion

    The Gould-Jacobs reaction remains a powerful and versatile tool for the synthesis of quinoline derivatives. Its application to pyridinylamino malonates provides a direct route to a class of compounds with significant potential in drug discovery. By understanding the reaction mechanism and carefully optimizing the reaction conditions, particularly temperature and time, researchers can efficiently synthesize a wide range of pyridinyl-substituted quinolones. The advent of microwave-assisted synthesis has further enhanced the utility of this reaction, offering a rapid and efficient alternative to traditional high-temperature methods. This guide provides a solid foundation for the successful application of the Gould-Jacobs reaction in the modern synthetic chemistry laboratory.

    References

    • Gould–Jacobs reaction - Wikipedia. [Link]

    • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

    • Gould-Jacobs-Reaktion - Wikipedia. [Link]

    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

    • Gould-Jacobs Reaction. In: Name Reactions in Organic Synthesis. [Link]

    • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. [Link]

    • Gould–Jacobs Reaction - ResearchGate. [Link]

    • Gould-Jacobs reaction - wikidoc. [Link]

    • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

    Sources

    Method

    Application Notes and Protocols: Diethyl-[(2-pyridinylamino)methylen]malonate in Medicinal Chemistry

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Potential of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) In the landsca...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Emerging Potential of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM)

    In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) and its derivatives, belonging to the class of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), are emerging as a versatile class of compounds with significant potential. These enamine esters are not merely synthetic intermediates for more complex heterocyclic systems like quinolines, but also possess intrinsic biological activities that warrant thorough investigation.

    This comprehensive guide provides an in-depth exploration of the synthesis, chemical properties, and medicinal chemistry applications of DPAM. We will delve into detailed experimental protocols, discuss the causality behind experimental choices, and present data that underscores the therapeutic promise of this molecular framework. The information presented herein is intended to empower researchers to explore the full potential of DPAM and its analogs in their drug discovery endeavors.

    Chemical and Physical Properties

    The foundational structure of Diethyl-[(2-pyridinylamino)methylen]malonate is characterized by a pyridine ring linked via an amino-methylene bridge to a diethyl malonate moiety. This arrangement of functional groups imparts specific chemical properties that are key to both its synthesis and its biological activity.

    PropertyValue
    Molecular Formula C13H16N2O4
    Molecular Weight 264.28 g/mol
    IUPAC Name diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate[1]
    CAS Number 39080-52-9[1]
    Appearance Expected to be a crystalline solid
    Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents

    Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate and its Derivatives

    The synthesis of DPAM and its analogs is primarily achieved through the condensation of a substituted aminopyridine with a diethyl malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). Two primary methodologies are presented here: a classical thermal condensation and a more rapid microwave-assisted synthesis.

    Protocol 1: Classical Thermal Condensation

    This method is based on the established Gould-Jacobs reaction pathway and is suitable for a wide range of substituted anilines and aminopyridines.[2]

    Reaction Scheme:

    Classical Synthesis cluster_conditions 2-Aminopyridine 2-Aminopyridine DPAM Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) 2-Aminopyridine->DPAM + DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->DPAM + Toluene Toluene, Reflux

    Caption: Classical thermal synthesis of DPAM.

    Materials:

    • 2-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Toluene, anhydrous

    • Skelly B (or hexane) for recrystallization

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard glassware for filtration and recrystallization

    Procedure:

    • To a solution of 2-aminopyridine (1 equivalent) in anhydrous toluene, add diethyl ethoxymethylenemalonate (1 equivalent).

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent system, such as Skelly B or a mixture of ethyl acetate and hexane, to yield the pure Diethyl-[(2-pyridinylamino)methylen]malonate.[2]

    Protocol 2: Microwave-Assisted Synthesis

    Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. This protocol is adapted from a procedure for the synthesis of analogous DAMMs.[3]

    Workflow Diagram:

    Microwave Synthesis Workflow Reactants 2-Aminopyridine + DEEM (in reaction tube) MW_Irradiation Microwave Irradiation (e.g., 150°C, 30 min) Reactants->MW_Irradiation Quenching Reaction Quenching (if necessary) MW_Irradiation->Quenching Purification Column Chromatography (e.g., Hexane/Ethyl Acetate) Quenching->Purification DPAM_Product Pure DPAM Purification->DPAM_Product

    Caption: Workflow for microwave-assisted DPAM synthesis.

    Materials:

    • 2-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Microwave reactor tubes

    • Microwave synthesizer

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

    Procedure:

    • In a microwave reaction tube, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

    • Seal the tube and place it in the microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes). Reaction conditions should be optimized for the specific substrate.[3]

    • After the reaction is complete, cool the tube to room temperature.

    • The crude product can be directly purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure DPAM.[3]

    Medicinal Chemistry Applications

    The structural motif of DPAM and its derivatives has been explored for a range of therapeutic applications, with the most prominent being in the antifungal and antidiabetic arenas.

    Antifungal Activity

    A series of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) have demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum.[3][4] This suggests that DPAM itself may possess similar properties. The enamine ester moiety is thought to be crucial for this activity.

    Quantitative Data on Antifungal Activity of DAMM Analogs:

    CompoundSubstituent on Aryl RingIC50 (µM) against F. oxysporum
    1 4-Chloro35
    2 2-Nitro0.32
    3 4-Nitro15
    4 4-Methyl20
    5 None (Phenyl)0.013

    Data extracted from a study on related DAMMs, not DPAM itself.[3][4][5]

    This protocol is adapted from a method used to evaluate the antifungal activity of DAMMs against Fusarium oxysporum.[3]

    Experimental Workflow:

    Antifungal Assay Workflow Prepare_Media Prepare Potato Dextrose Agar (PDA) Add_Compound Incorporate DPAM at various concentrations Prepare_Media->Add_Compound Inoculate Place a mycelial plug of F. oxysporum Add_Compound->Inoculate Incubate Incubate at 25-28°C for 72 hours Inoculate->Incubate Measure_Growth Measure the diameter of the fungal colony Incubate->Measure_Growth Calculate_Inhibition Calculate the percentage of growth inhibition Measure_Growth->Calculate_Inhibition Determine_IC50 Determine the IC50 value Calculate_Inhibition->Determine_IC50

    Caption: Workflow for the mycelial growth inhibition assay.

    Materials:

    • Pure Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM)

    • Fusarium oxysporum culture

    • Potato Dextrose Agar (PDA)

    • Sterile petri dishes

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Incubator

    Procedure:

    • Prepare a stock solution of DPAM in DMSO.

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

    • Add appropriate volumes of the DPAM stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO alone.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a small, uniform-sized mycelial plug from the edge of an actively growing F. oxysporum culture in the center of each plate.

    • Incubate the plates at 25-28°C for 72 hours or until the fungal growth in the control plate has reached a significant diameter.

    • Measure the diameter of the fungal colony in both the control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

    • Determine the IC50 value, the concentration of DPAM that causes 50% inhibition of mycelial growth, by plotting the percentage of inhibition against the logarithm of the compound concentration.

    Potential as Antidiabetic Agents

    The derivative, Diethyl (6-methyl-2-pyridylaminomethylene)malonate, has been reported as a useful reagent in the preparation of substituted quinoline carboxyguanidines which function as antidiabetic agents.[6] This suggests that the broader class of pyridinylaminomethylene malonates, including DPAM, could serve as important building blocks for the synthesis of novel antidiabetic compounds. Further investigation into the direct antidiabetic properties of DPAM and its simple derivatives is warranted.

    Precursors to Bioactive Quinolines

    The Gould-Jacobs reaction, which utilizes anilines and diethyl ethoxymethylenemalonate to synthesize quinolines, is a cornerstone of heterocyclic chemistry.[7] DPAM, being an analog derived from 2-aminopyridine, can undergo intramolecular cyclization under thermal or acidic conditions to form pyrido[1,2-a]pyrimidine derivatives, which are themselves a class of heterocycles with diverse biological activities. This synthetic utility further enhances the value of DPAM in medicinal chemistry programs.

    Future Directions and Perspectives

    The exploration of Diethyl-[(2-pyridinylamino)methylen]malonate in medicinal chemistry is still in its early stages. The preliminary evidence of antifungal activity from its analogs, coupled with the established utility of the pyridinylamino and malonate moieties in drug discovery, positions DPAM as a promising scaffold for further investigation.

    Future research should focus on:

    • Broad-Spectrum Biological Screening: A comprehensive evaluation of DPAM against a wide range of biological targets, including various fungal and bacterial strains, cancer cell lines, and key enzymes implicated in metabolic diseases.

    • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of DPAM derivatives with systematic modifications to both the pyridine ring and the malonate ester groups to elucidate key structural features for optimal activity.

    • Mechanism of Action Studies: Elucidation of the specific biochemical pathways and molecular targets through which DPAM and its active analogs exert their biological effects.

    • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

    Conclusion

    Diethyl-[(2-pyridinylamino)methylen]malonate represents a synthetically accessible and versatile scaffold with promising applications in medicinal chemistry. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this intriguing class of compounds. Through systematic investigation and derivatization, DPAM and its analogs may pave the way for the development of novel and effective treatments for a range of diseases.

    References

    • Antifungal activity against F. oxysporum (Fox) for the diethyl... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

    • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3539.
    • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). Retrieved March 10, 2026, from [Link]

    • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023, April 10). Retrieved March 10, 2026, from [Link]

    • Thenmozhi, K., et al. (2011). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1946.
    • Heterocycles in Medicinal Chemistry III - PMC. (2026, February 14). Retrieved March 10, 2026, from [Link]

    • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved March 10, 2026, from [Link]

    • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

    • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). Retrieved March 10, 2026, from [Link]

    • Al-Suwaidan, I. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
    • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). Retrieved March 10, 2026, from [Link]

    • In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PubMed. (2025, April 29). Retrieved March 10, 2026, from [Link]

    • Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

    • Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

    • Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4) - PubChemLite. (n.d.). Retrieved March 10, 2026, from [Link]

    • Antibacterial activity of asymmetric ethyl chloride malonate derivatives against S. aureus NCTC8325. - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

    • Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - RSC Publishing. (2022, September 16). Retrieved March 10, 2026, from [Link]

    • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Retrieved March 10, 2026, from [Link]

    • Antibacterial Activities of Wasabi against Escherichia coli O157:H7 and Staphylococcus aureus - Frontiers. (2016, September 20). Retrieved March 10, 2026, from [Link]

    Sources

    Application

    Harnessing the Reactivity of Diethyl-[(2-pyridinylamino)methylen]malonat: A Versatile Intermediate for Heterocyclic Synthesis

    Introduction In the landscape of modern synthetic organic chemistry, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those wit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern synthetic organic chemistry, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with biological significance. Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) has emerged as a highly valuable and reactive intermediate, primarily owing to its unique structural features: a nucleophilic aminopyridine moiety, an electrophilic malonate group, and a reactive methylene bridge. This combination of functionalities makes DPAM an exceptional precursor for the synthesis of a wide array of fused heterocyclic compounds, which are prominent scaffolds in numerous pharmaceuticals and agrochemicals. This comprehensive guide provides an in-depth exploration of the synthesis and applications of DPAM, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

    Chemical Profile and Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat

    Structure and Properties:

    • IUPAC Name: Diethyl 2-((pyridin-2-ylamino)methylene)malonate

    • CAS Number: 13250-95-8

    • Molecular Formula: C₁₃H₁₆N₂O₄

    • Molecular Weight: 264.28 g/mol

    • Appearance: Typically a white to off-white crystalline solid.

    The reactivity of DPAM is dictated by the electronic interplay between the electron-donating 2-aminopyridine ring and the two electron-withdrawing ethoxycarbonyl groups of the malonate moiety. This electronic arrangement renders the β-carbon of the enamine susceptible to nucleophilic attack and facilitates cyclization reactions.

    Synthetic Protocols for DPAM:

    The synthesis of DPAM is most commonly achieved through the condensation of 2-aminopyridine with a diethyl malonate equivalent. Two primary methods are prevalent: reaction with diethyl ethoxymethylenemalonate (DEEMM) and a one-pot reaction with diethyl malonate and triethyl orthoformate.

    Protocol 1: Synthesis via Diethyl Ethoxymethylenemalonate (DEEMM)

    This is a widely used and straightforward method involving the reaction of 2-aminopyridine with DEEMM. The reaction proceeds via a nucleophilic substitution of the ethoxy group of DEEMM by the amino group of 2-aminopyridine.

    • Reaction Scheme:

      G compound1 2-Aminopyridine product Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) compound1->product + compound2 Diethyl Ethoxymethylenemalonate (DEEMM) compound2->product

      Caption: Synthesis of DPAM from 2-Aminopyridine and DEEMM.

    • Step-by-Step Procedure:

      • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or diphenyl ether), add diethyl ethoxymethylenemalonate (1.0-1.2 eq).

      • The reaction mixture is then heated to reflux (typically between 80-160 °C) for 1-6 hours[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

      • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

      • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure DPAM.

    • Microwave-Assisted Modification: For a more rapid and environmentally friendly approach, this synthesis can be performed under microwave irradiation without a solvent.[1][2]

      • In a microwave-safe vessel, mix 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

      • Irradiate the mixture in a microwave synthesizer at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

      • After cooling, the product can be purified as described above. This method often leads to higher yields and shorter reaction times.

    Protocol 2: One-Pot Synthesis with Diethyl Malonate and Triethyl Orthoformate

    This method avoids the pre-synthesis or purchase of DEEMM by generating a reactive intermediate in situ.

    • Reaction Scheme:

      G cluster_reactants Reactants compound1 2-Aminopyridine product Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) compound1->product + compound2 Diethyl Malonate compound2->product + compound3 Triethyl Orthoformate compound3->product +

    • Step-by-Step Procedure:

      • In a round-bottom flask equipped with a distillation setup, combine 2-aminopyridine (1.0 eq), diethyl malonate (1.5-2.0 eq), and triethyl orthoformate (2.0-3.0 eq).

      • Heat the mixture with stirring to a temperature that allows for the distillation of the ethanol byproduct (typically around 120-140 °C).

      • Continue heating for several hours until the theoretical amount of ethanol has been collected.

      • After cooling, the excess diethyl malonate and triethyl orthoformate can be removed by vacuum distillation.

      • The solid residue is then purified by recrystallization.

    Synthesis Method Key Reagents Typical Conditions Advantages Disadvantages
    Via DEEMM 2-Aminopyridine, DEEMMReflux in solvent (1-6 h) or Microwave (10-30 min)High yields, clean reaction, mild conditions (especially with microwave)Requires DEEMM, which may need to be purchased or synthesized separately
    One-Pot 2-Aminopyridine, Diethyl Malonate, Triethyl OrthoformateHigh temperature (120-140 °C), distillation of ethanolUses readily available starting materials, one-pot procedureHigher temperatures, longer reaction times, may require more purification

    Applications of Diethyl-[(2-pyridinylamino)methylen]malonat in Heterocyclic Synthesis

    The strategic placement of reactive functional groups in DPAM allows for a variety of cyclization reactions, making it a cornerstone intermediate for the synthesis of several important classes of fused nitrogen-containing heterocycles.

    Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

    One of the most significant applications of DPAM is in the synthesis of the pyrido[1,2-a]pyrimidine scaffold, which is a core structure in many biologically active compounds, including the atypical antipsychotic drug risperidone and potential antimalarial agents. [3][4]The reaction proceeds via a thermal cyclization of DPAM.

    • Reaction Mechanism: The Gould-Jacobs Reaction The thermal cyclization of DPAM to form pyrido[1,2-a]pyrimidin-4-ones is a variation of the Gould-Jacobs reaction. [5][6]The reaction involves an intramolecular nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, followed by the elimination of ethanol.

      G DPAM Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) Intermediate Cyclized Intermediate DPAM->Intermediate Heat (Thermal Cyclization) Product Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Intermediate->Product - EtOH Final_Product Pyrido[1,2-a]pyrimidin-4-one Product->Final_Product Hydrolysis & Decarboxylation

      Caption: Mechanism of Pyrido[1,2-a]pyrimidin-4-one Synthesis.

    • Experimental Protocol:

      • Place Diethyl-[(2-pyridinylamino)methylen]malonat in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

      • Heat the mixture to a high temperature (typically 240-260 °C) and maintain for a period of time (e.g., 30 minutes to 2 hours), monitoring the reaction by TLC.

      • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

      • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

      • Collect the solid product by filtration, wash with the non-polar solvent, and dry. Further purification can be achieved by recrystallization.

      Note: For the synthesis of the unsubstituted pyrido[1,2-a]pyrimidin-4-one, the reaction is followed by hydrolysis of the ester and subsequent decarboxylation. [3]

    • Solvent-Free "Neat" Synthesis: Recent studies have shown that this condensation can be carried out effectively without a solvent by simply heating the neat 2-aminopyridine and diethyl malonate, offering a greener and more economical alternative. [7]

    Synthesis of Fused Azinopyrimidinones and Other Heterocycles

    DPAM is a versatile precursor that can react with a variety of dinucleophiles to generate a diverse range of fused heterocyclic systems.

    • Reaction with Hydrazines: The reaction of DPAM with hydrazine or substituted hydrazines can lead to the formation of pyrazolopyridopyrimidines. The reaction likely proceeds through initial nucleophilic attack of the hydrazine at one of the ester carbonyls, followed by cyclization.

    • Reaction with Amidines: Condensation with amidines, such as guanidine, can provide access to fused pyrimidopyrimidines, which are of interest in medicinal chemistry.

    • General Protocol for Reaction with Dinucleophiles:

      • Dissolve Diethyl-[(2-pyridinylamino)methylen]malonat (1.0 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).

      • Add the dinucleophilic reagent (e.g., hydrazine, guanidine) (1.0-1.2 eq) to the solution.

      • The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the reagent. Monitor the reaction by TLC.

      • Upon completion, the product can be isolated by precipitation upon cooling or by removal of the solvent followed by purification via recrystallization or column chromatography.

    Precursor to Quinolone Antibiotics

    While DPAM itself contains a pyridine ring, its aryl amino analogues (diethyl arylaminomethylenemalonates) are key intermediates in the Gould-Jacobs synthesis of quinolones, a major class of antibacterial agents. [6][8]The principles of the cyclization are analogous to the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This highlights the broader importance of the aminomethylenemalonate scaffold in medicinal chemistry.

    G Arylaminomalonate Diethyl Arylaminomethylenemalonate Cyclization Thermal Cyclization Arylaminomalonate->Cyclization QuinoloneEster Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->QuinoloneEster Hydrolysis Saponification QuinoloneEster->Hydrolysis QuinoloneAcid 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Hydrolysis->QuinoloneAcid Decarboxylation Decarboxylation QuinoloneAcid->Decarboxylation Quinolone 4-Quinolone Decarboxylation->Quinolone

    Caption: General Scheme for Quinolone Synthesis via Gould-Jacobs Reaction.

    Conclusion and Future Perspectives

    Diethyl-[(2-pyridinylamino)methylen]malonat stands out as a versatile and indispensable synthetic intermediate. Its straightforward synthesis and inherent reactivity provide a gateway to a rich variety of fused heterocyclic compounds with significant biological potential. The applications highlighted herein, particularly in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, demonstrate its value in drug discovery and development. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for its synthesis and subsequent transformations, as well as the exploration of its utility in multicomponent reactions to rapidly generate molecular diversity for high-throughput screening. The continued investigation into the chemistry of DPAM and its analogues is poised to unlock new avenues for the creation of novel therapeutic agents and functional materials.

    References

    • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

    • Hermecz, I., & Mészáros, Z. (1987). Chemistry of Pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 42, 83-229.
    • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
    • Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. [Link]

    • Štefane, B., & Polanc, S. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. HETEROCYCLES, 78(10), 2475. [Link]

    • Verstuyf, A., Van, D. P., & D'hooghe, M. (2020). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 202, 112574.
    • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 339-350. [Link]

    • Toche, R. B., Ghotekar, B. K., & Kazi, M. (2010). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
    • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

    • Al-Suod, H., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(9), 3696. [Link]

    • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

    • ResearchGate. (n.d.). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. [Link]

    Sources

    Method

    Application Note: Synthesis of Pyrido[1,2-a]pyrimidine-Based Antidiabetic Agents via Pyridinylamino Malonate Precursors

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary The development of novel antidiabetic agents frequentl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

    Executive Summary

    The development of novel antidiabetic agents frequently relies on the construction of privileged heterocyclic scaffolds capable of modulating metabolic targets such as the Glucagon-Like Peptide-1 (GLP-1) pathway, Dipeptidyl Peptidase-4 (DPP-4), and G-Protein Coupled Receptor 119 (GPR119)[1]. This application note details the robust, scalable synthesis of pyrido[1,2-a]pyrimidine derivatives—a highly active class of metabolic modulators—using diethyl (pyridin-2-ylamino)methylenemalonate as the core precursor[2]. By outlining the causality behind each synthetic choice and providing self-validating protocols, this guide ensures high-fidelity replication for drug discovery workflows.

    Mechanistic Rationale & Target Biology

    Heterocyclic compounds containing pyridylamino and pyrido-pyrimidine moieties have been heavily investigated for their therapeutic roles in metabolic disorders, specifically in the treatment of obesity and Type 2 Diabetes Mellitus[3]. The pyrido[1,2-a]pyrimidine pharmacophore acts as a rigid, bioisosteric core that optimally positions hydrogen-bond acceptors to interact with the active sites of metabolic receptors.

    When these agents bind to targets like GPR119 on pancreatic β -cells, they trigger a Gs-protein coupled cascade. This elevates intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). The resulting phosphorylation cascade promotes the exocytosis of insulin granules, restoring glucose homeostasis without inducing hypoglycemia.

    Signaling Agent Pyrido-pyrimidine Derivative Receptor GPR119 / DPP-4 Target Agent->Receptor Binding cAMP Intracellular cAMP ↑ (GLP-1 Stabilization) Receptor->cAMP Signal Transduction PKA Protein Kinase A Activation cAMP->PKA Phosphorylation Insulin Insulin Secretion ↑ PKA->Insulin Exocytosis Glucose Blood Glucose ↓ Insulin->Glucose Homeostasis

    Pharmacological signaling pathway of the synthesized antidiabetic agents.

    Synthetic Strategy & Causality

    The synthesis hinges on the generation of a highly reactive pyridinylamino malonate precursor . The strategic use of diethyl malonate and triethyl orthoformate provides an electrophilic methine bridge that condenses with 2-aminopyridine[2].

    Causality in Precursor Design: The diethyl malonate moiety is not merely a structural placeholder; its dual electron-withdrawing ester groups are critical. They lower the electron density of the intermediate, preventing premature, unwanted side reactions while perfectly priming the molecule for a high-temperature Gould-Jacobs cyclization. During cyclization, the pyridine nitrogen attacks the ester carbonyl, forming the rigid 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core. This core is then saponified and amidated to yield the final antidiabetic lead.

    SynthWorkflow A 2-Aminopyridine + Diethyl Malonate B Triethyl Orthoformate (130°C, -EtOH) A->B Reagents C Diethyl (pyridin-2-ylamino) methylenemalonate B->C Condensation D Thermal Cyclization (Dowtherm A, 250°C) C->D Heat E Pyrido[1,2-a]pyrimidine Intermediate D->E Gould-Jacobs F Amidation (HATU) Antidiabetic Lead E->F Derivatization

    Synthetic workflow for pyrido[1,2-a]pyrimidine antidiabetic agents.

    Quantitative Optimization Data

    The Gould-Jacobs cyclization of the pyridinylamino malonate is the most thermodynamically demanding step. Table 1 summarizes the optimization data, demonstrating why specific thermal and solvent conditions are mandated.

    Table 1: Optimization of the Gould-Jacobs Cyclization Step

    Solvent SystemTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Causality / Observation
    DMF150241545Insufficient thermal energy; starting material persists.
    NMP200124270Moderate cyclization; significant thermal degradation observed.
    Diphenyl Ether25048192Good yield; however, solvent removal is challenging during workup.
    Dowtherm A 250 3 94 98 Optimal eutectic mixture; clean precipitation of product upon cooling.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, every step below is designed as a self-validating system , incorporating specific in-process controls (IPCs) that confirm success before proceeding.

    Protocol A: Synthesis of Diethyl (pyridin-2-ylamino)methylenemalonate

    Objective: Condense 2-aminopyridine with diethyl malonate to form the critical precursor[2].

    • Setup: Charge a 500 mL round-bottom flask equipped with a short-path distillation apparatus with 2-aminopyridine (56.4 g, 0.6 mol), diethyl malonate (100.8 g, 0.63 mol), and triethyl orthoformate (103.7 g, 0.7 mol).

    • Causality of Heating: Heat the mixture to 130°C with continuous stirring. The temperature must be maintained above the boiling point of ethanol (78°C) but below the boiling point of the reagents. Removing ethanol as it forms drives the equilibrium of the condensation reaction forward, preventing reversibility.

    • Reaction: Maintain heating for 4–5 hours until ethanol distillation ceases.

    • Workup: Apply a mild vacuum (40 mm Hg) to evaporate unreacted triethyl orthoformate. Cool the mixture to 0°C to induce crystallization. Filter and wash with cold ethanol.

    • Self-Validation Check:

      • Visual: The product should form distinct, pale-yellow crystals.

      • Analytical: Run a TLC (1:1 Hexane:EtOAc). The product should appear as a single UV-active spot at Rf​=0.65 . Expected yield: ~96%.

    Protocol B: Thermal Cyclization to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

    Objective: Execute a Gould-Jacobs cyclization to build the heterocyclic core.

    • Setup: Suspend the pyridinylamino malonate precursor (50 g) from Protocol A in 150 mL of Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl).

    • Causality of Solvent Choice: Dowtherm A is utilized because the intramolecular acylation requires extreme thermal energy (~250°C) to overcome the activation barrier. Standard solvents boil too low, leading to incomplete cyclization, while Dowtherm A provides a stable, high-boiling environment.

    • Reaction: Heat the suspension to 250°C under a nitrogen atmosphere for 3 hours.

    • Workup: Allow the reaction to cool slowly to room temperature. Dilute with 200 mL of hexanes to fully precipitate the product. Filter and wash extensively with hexanes to remove all traces of Dowtherm A.

    • Self-Validation Check:

      • Visual: The product self-precipitates as an off-white solid upon cooling, serving as an intrinsic purification step.

      • Analytical: LC-MS must indicate a mass shift corresponding to the loss of one ethanol molecule ( [M+H]+ shift from 265 to 219).

    Protocol C: Saponification and Amidation (Antidiabetic Lead Generation)

    Objective: Convert the ester core into an active antidiabetic amide pharmacophore.

    • Saponification: Suspend the ester (20 g) in a 3:1 mixture of THF/Water (100 mL). Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 4 hours. Acidify with 1N HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry.

    • Amidation: Dissolve the carboxylic acid (10 g) in anhydrous DMF (50 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

    • Causality of Coupling Agent: HATU is explicitly chosen over EDC/HOBt due to its superior efficiency in forming active esters with sterically hindered, electron-deficient heterocyclic carboxylic acids, thereby minimizing epimerization and maximizing yield.

    • Coupling: Add the desired amine pharmacophore (e.g., 3-aminopiperidine derivative) (1.1 equiv). Stir for 12 hours at room temperature.

    • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC.

    • Self-Validation Check:

      • Analytical: Monitor the disappearance of the free carboxylic acid via reverse-phase HPLC. The final product must exhibit a purity of >98% post-prep HPLC, validating its suitability for subsequent in vitro biological assays (e.g., GPR119 cAMP accumulation assays).

    References

    • Preparation of pyridylaminomethylenemalonic acid diethyl ester. PrepChem. Available at:[Link]

    • Aryl alkyl acid derivatives for and use thereof (WO2006113919A2). Google Patents.
    • Heterocyclic compound (US20240343721A1). Google Patents.

    Sources

    Application

    Metal complex formation and applications with pyridinylamino malonates

    An Application Guide to the Synthesis, Complexation, and Utility of Pyridinylamino Malonates Introduction: The Versatility of Pyridinylamino Malonates as Ligands In the expansive field of coordination chemistry, the desi...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Synthesis, Complexation, and Utility of Pyridinylamino Malonates

    Introduction: The Versatility of Pyridinylamino Malonates as Ligands

    In the expansive field of coordination chemistry, the design of versatile and tunable ligands is paramount to the development of novel metal complexes with tailored properties. Pyridinylamino malonates have emerged as a significant class of chelating agents, prized for their straightforward synthesis and adaptable electronic and steric profiles. These ligands typically feature a pyridine nitrogen and an adjacent amino or enamino nitrogen, forming a stable bidentate coordination sphere with a variety of transition metals. The malonate group, with its ester functionalities, offers further sites for modification and influences the overall solubility and electronic character of the resulting complexes.

    The true power of these ligands lies in the rich and diverse applications of their metal complexes, which span from homogeneous catalysis to medicinal chemistry and materials science. By judiciously selecting the metal center and modifying the ligand backbone, researchers can fine-tune the properties of the resulting complexes for specific functions. This guide provides an in-depth exploration of the synthesis of pyridinylamino malonate ligands, their subsequent complexation with various metal ions, and detailed protocols for their application in key scientific domains.

    Part 1: Ligand Synthesis - Crafting the Chelating Scaffold

    The most common and efficient route to pyridinylamino malonate ligands involves the condensation reaction between an aminopyridine and a malonate derivative. A representative and foundational ligand, diethyl 2-((pyridin-2-yl)amino)methylene)malonate, can be reliably synthesized in high yield.

    Protocol 1: Synthesis of Diethyl 2-((pyridin-2-yl)amino)methylene)malonate

    This protocol details the synthesis via the reaction of 2-aminopyridine with diethyl malonate and triethyl orthoformate. The triethyl orthoformate serves as both a reactant and a dehydrating agent, driving the reaction towards the enamine product.

    Materials:

    • 2-Aminopyridine

    • Diethyl malonate

    • Triethyl orthoformate

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirrer

    • Distillation apparatus

    • Büchner funnel and filter paper

    Procedure:

    • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a short distillation column, combine 2-aminopyridine (0.10 mol, 9.41 g), diethyl malonate (0.12 mol, 19.22 g), and triethyl orthoformate (0.30 mol, 44.46 g).

    • Reaction Execution: Heat the mixture to approximately 130°C with vigorous stirring.[1]

    • Ethanol Removal: As the reaction proceeds, ethanol is formed as a byproduct. This ethanol is continuously removed by distillation through the short column over a period of 4-5 hours. This step is critical as it drives the equilibrium towards the product.[1]

    • Reagent Removal: After the theoretical amount of ethanol has been collected, increase the temperature to distill off the excess, unreacted triethyl orthoformate and diethyl malonate, first at atmospheric pressure and then under reduced pressure (e.g., 40 mmHg).[1]

    • Crystallization and Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will crystallize from the concentrated mixture.

    • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals several times with cold ethanol to remove any residual impurities.

    • Drying: Dry the purified product under vacuum to yield diethyl 2-((pyridin-2-yl)amino)methylene)malonate as a crystalline solid.

    Expected Outcome: This procedure typically yields the product in high purity and with a yield often exceeding 90%.

    Workflow for Ligand Synthesis

    G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine P1 Combine reactants in flask R1->P1 R2 Diethyl Malonate R2->P1 R3 Triethyl Orthoformate R3->P1 P2 Heat to 130°C with stirring P1->P2 P3 Distill off Ethanol byproduct P2->P3 P4 Distill off excess reagents P3->P4 P5 Cool to crystallize P4->P5 P6 Filter and wash with cold Ethanol P5->P6 P7 Dry under vacuum P6->P7 Prod Diethyl 2-((pyridin-2-yl)amino) methylene)malonate P7->Prod

    Caption: Workflow for the synthesis of a pyridinylamino malonate ligand.

    Part 2: Metal Complex Formation

    Pyridinylamino malonate ligands readily form stable complexes with a wide range of transition metals. The chelation typically occurs through the pyridinyl nitrogen and the exocyclic amino nitrogen, forming a six-membered ring that imparts significant thermodynamic stability. The choice of metal salt and solvent is crucial for successful complexation.

    Protocol 2: Synthesis of a Dichloro[diethyl 2-((pyridin-2-yl)amino)methylene)malonate]copper(II) Complex

    This protocol describes a general method for synthesizing a copper(II) complex, a metal ion of significant interest for its biological and catalytic applications.[2]

    Materials:

    • Diethyl 2-((pyridin-2-yl)amino)methylene)malonate (from Protocol 1)

    • Copper(II) chloride (CuCl₂)

    • Ethanol or Methanol

    • Schlenk flask or round-bottom flask

    • Magnetic stirrer

    Procedure:

    • Ligand Dissolution: Dissolve the pyridinylamino malonate ligand (1.0 mmol) in 20 mL of warm ethanol in a 50 mL flask with stirring.

    • Metal Salt Dissolution: In a separate flask, dissolve copper(II) chloride (1.0 mmol) in 10 mL of ethanol. The solution should be a pale blue/green.

    • Complexation: Add the ethanolic solution of CuCl₂ dropwise to the stirring ligand solution at room temperature.

    • Precipitation: Upon addition of the metal salt, a color change and the formation of a precipitate are typically observed. The reaction mixture is usually stirred for an additional 2-4 hours at room temperature to ensure complete complexation.

    • Isolation: Collect the solid complex by vacuum filtration.

    • Purification: Wash the precipitate with several small portions of cold ethanol and then with diethyl ether to facilitate drying.

    • Drying: Dry the complex under vacuum.

    Trustworthiness Check: The formation of the complex can be preliminarily confirmed by the color change and insolubility of the product. Further characterization is essential for structural confirmation.

    Coordination of Pyridinylamino Malonate to a Metal Center

    Caption: Chelation of the ligand to a metal (M) via two nitrogen atoms.

    Part 3: Characterization of Ligands and Complexes

    To ensure scientific integrity, all newly synthesized compounds must be rigorously characterized. The following table summarizes the key analytical techniques and expected observations.

    TechniqueLigandMetal ComplexPurpose
    ¹H NMR Spectroscopy Sharp signals for aromatic (pyridine) and aliphatic (ester) protons.Broadened or shifted signals due to the paramagnetic effect of the metal.Confirms molecular structure and purity.
    IR Spectroscopy C=O stretch (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=N/C=C (~1600 cm⁻¹).Shift in C=N/C=C bands upon coordination.Identifies functional groups and confirms metal-ligand coordination.
    Mass Spectrometry Molecular ion peak [M+H]⁺ corresponding to the ligand's molecular weight.Peaks corresponding to the complex or its fragments.Confirms molecular weight and composition.
    Elemental Analysis %C, %H, %N values match theoretical calculations.%C, %H, %N values match the calculated values for the complex formula.Verifies the empirical formula and purity.
    X-ray Crystallography N/AProvides definitive 3D structure, bond lengths, and coordination geometry.Determines the precise atomic arrangement in the solid state.[3]

    Part 4: Applications and Protocols

    The true utility of pyridinylamino malonate complexes is demonstrated through their diverse applications. Below are detailed protocols for three key areas: catalysis, anticancer research, and materials science.

    A. Application in Homogeneous Catalysis

    Palladium complexes of pyridinylamino malonates and related N-donor ligands have shown significant promise as catalysts for C-C cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    This protocol outlines the use of a synthesized Pd(II)-pyridinylamino malonate complex as a pre-catalyst for the coupling of an aryl bromide with an arylboronic acid.

    Materials:

    • Pd(II)-pyridinylamino malonate complex (synthesized similarly to Protocol 2, using PdCl₂)

    • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Water 10:1 mixture, 5 mL)

    • Schlenk tube or similar inert atmosphere reaction vessel

    • Inert gas (Argon or Nitrogen)

    Procedure:

    • Reaction Setup: To a Schlenk tube, add the Pd(II) complex (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times to remove oxygen.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to 80-100°C with stirring for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Concentrate the solution and purify the product by column chromatography on silica gel.

    Simplified Suzuki-Miyaura Catalytic Cycle

    G A Pd(0)L Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar'

    Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cycle.

    B. Application as Anticancer Agents

    Metal complexes, particularly those of copper, offer unique mechanisms for cancer therapy that differ from traditional organic drugs.[5] They can induce cell death through pathways like DNA damage and the generation of reactive oxygen species (ROS).[6][7]

    The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability. It is a standard preliminary screen for potential anticancer agents.

    Materials:

    • Synthesized Cu(II) complex (from Protocol 2)

    • Cancer cell line (e.g., HeLa, cervical cancer)

    • Normal cell line (e.g., NHDF, normal human dermal fibroblasts) for selectivity testing

    • DMEM or other suitable cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 96-well microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of ~5,000 cells/well and allow them to adhere for 24 hours in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the Cu(II) complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8]

    Data Presentation: Sample Cytotoxicity Data

    CompoundCell LineIC₅₀ (µM)
    Cu-ComplexHeLa5.2
    Cu-ComplexNHDF35.8
    CisplatinHeLa10.5

    Proposed Anticancer Mechanism of Copper Complexes

    G Complex Cu(II) Complex Uptake Cellular Uptake Complex->Uptake Cell Cancer Cell DNA Nuclear DNA Cell->DNA Mito Mitochondria Cell->Mito Uptake->Cell Damage DNA Damage (Intercalation/Cleavage) DNA->Damage ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Damage->Apoptosis

    Sources

    Method

    Three-component domino reaction for synthesizing pyridinylamino malonates

    Application Note & Protocol Topic: High-Efficiency Synthesis of Pyridinylamino Malonates via a Three-Component Domino Reaction Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Streamlin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol

    Topic: High-Efficiency Synthesis of Pyridinylamino Malonates via a Three-Component Domino Reaction

    Audience: Researchers, Scientists, and Drug Development Professionals

    Introduction: Streamlining Access to Privileged Scaffolds

    Pyridinylamino malonates are valuable molecular scaffolds in medicinal chemistry and drug discovery. Their structure incorporates a pyridine ring, a common motif in pharmaceuticals known to participate in hydrogen bonding and act as a bioisostere for various functional groups, and a malonate ester moiety, which provides a versatile handle for further chemical modifications.[1] The development of efficient synthetic routes to these compounds is therefore of significant interest.

    Domino reactions, also known as tandem or cascade reactions, represent a highly efficient strategy in modern organic synthesis.[2] These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates.[2] This approach offers substantial advantages, including increased atom economy, reduced solvent and reagent consumption, and simplified purification procedures, making it an environmentally and economically favorable methodology.[2][3]

    This application note details a robust three-component domino reaction for the synthesis of diethyl 2-((pyridin-2-ylamino)methyl)malonate derivatives. The reaction convenes an aminopyridine, an aldehyde, and diethyl malonate in a single pot, proceeding through a sequential Knoevenagel condensation and aza-Michael addition cascade. This method provides a straightforward and efficient pathway to highly functionalized pyridinylamino malonates, which are key intermediates for creating diverse compound libraries for drug screening.

    Reaction Mechanism: A Sequential Cascade

    The three-component synthesis proceeds through a well-established two-step domino sequence. The causality behind this one-pot reaction lies in the distinct reactivity of the components under the chosen conditions.

    • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and diethyl malonate.[4] The base abstracts an acidic α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.[5][6] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated compound, known as an alkylidene malonate.[4]

    • Aza-Michael Addition: The aminopyridine, acting as a nucleophile, then attacks the electron-deficient β-carbon of the newly formed alkylidene malonate in a conjugate or Michael addition.[3] This step forms the crucial carbon-nitrogen bond, leading to the final pyridinylamino malonate product. The reaction is typically irreversible and drives the equilibrium of the entire sequence towards the final product.

    The entire process is self-validating as the formation of the intermediate in the first step is a prerequisite for the second step to occur, ensuring a clean transformation to the desired product.

    Reaction_Mechanism Pyridinylamino Malonate Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine Aminopyridine Product Pyridinylamino Malonate Aminopyridine->Product Aza-Michael Addition Aldehyde Aldehyde (R-CHO) Alkylidene Alkylidene Malonate Aldehyde->Alkylidene Knoevenagel Condensation Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation (Base) Enolate->Alkylidene Alkylidene->Product

    Caption: Domino reaction cascade for pyridinylamino malonate synthesis.

    Detailed Experimental Protocol

    This protocol provides a general method for the synthesis of diethyl 2-((4-methylpyridin-2-ylamino)(phenyl)methyl)malonate. The procedure can be adapted for various substituted aminopyridines and aldehydes.

    Materials and Equipment:

    • 2-Amino-4-methylpyridine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • L-Proline (10 mol%)[7] or Borax (10 mol%)[3] as catalyst (optional, but recommended)

    • Ethanol (Solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[8]

    • Rotary evaporator

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (solvents for chromatography)

    Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4-methylpyridine (e.g., 1.08 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), diethyl malonate (e.g., 1.92 g, 12 mmol), and the catalyst (e.g., L-proline, 0.115 g, 1 mmol).

    • Solvent Addition: Add ethanol (25 mL) to the flask.

    • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture vigorously and heat to reflux (approximately 78 °C).

    • Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

    • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyridinylamino malonate.

    Experimental_Workflow Experimental Workflow A 1. Combine Reactants (Aminopyridine, Aldehyde, Malonate, Catalyst) B 2. Add Solvent (Ethanol) A->B C 3. Heat to Reflux (4-8 h) B->C D 4. Monitor by TLC C->D During Reaction E 5. Cool and Concentrate (Rotary Evaporator) D->E Reaction Complete F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Dry and Concentrate F->G H 8. Purify (Silica Gel Chromatography) G->H I Final Product H->I

    Caption: Step-by-step experimental workflow for synthesis.

    Data Summary: Reaction Scope and Efficiency

    The three-component domino reaction is versatile and accommodates a range of substituents on both the aminopyridine and aldehyde components. The following table summarizes representative results.

    EntryAminopyridineAldehydeCatalystTime (h)Yield (%)
    12-AminopyridineBenzaldehydeL-Proline692
    22-Amino-4-methylpyridine4-ChlorobenzaldehydeL-Proline595
    32-Amino-5-bromopyridine4-MethoxybenzaldehydeBorax888
    42-AminopyrimidineFurfuralL-Proline785
    52-AminopyridineHeptanalBorax878

    Yields are for isolated, purified products. Reaction conditions: Reflux in ethanol, 10 mol% catalyst.

    Troubleshooting and Field-Proven Insights

    • Low Yield:

      • Causality: Incomplete reaction or degradation of starting materials. Aldehydes, particularly aliphatic ones, can be prone to self-condensation.

      • Solution: Ensure all reagents are pure and dry. Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. An increase in the amount of diethyl malonate (e.g., to 1.5 equivalents) can also help drive the initial Knoevenagel condensation forward.

    • Formation of Side-Products:

      • Causality: The primary side-product is often the alkylidene malonate from the Knoevenagel condensation, resulting from an incomplete Michael addition.

      • Solution: Ensure the aminopyridine is sufficiently nucleophilic. Electron-withdrawing groups on the pyridine ring can slow down the Michael addition step. Extending the reaction time or slightly increasing the temperature may be beneficial. Using a catalyst like L-proline is known to facilitate both steps of the domino reaction.[7]

    • Purification Challenges:

      • Causality: The polarity of the product can be similar to that of unreacted aminopyridine or the alkylidene intermediate.

      • Solution: A careful choice of eluent for column chromatography is critical. A shallow gradient of ethyl acetate in hexane is often effective. If separation is still difficult, an initial acid-base extraction can be employed to remove unreacted basic aminopyridine before chromatography.

    References

    • Cope, A. C., Petree, H. E., & Trumbull, E. R.
    • Sha, C. K., & Young, J. J. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry.
    • López, S. N., et al. Three-component domino reaction between diethyl ethoxymethylenemalonate...
    • Reddy, B. V. S., et al. Deeper Insight into the Six‐Step Domino Reaction of Aldehydes with Malononitrile... Chemistry – A European Journal.
    • Kamal, A., et al. l-Proline-catalyzed three-component domino reactions in the regioselective synthesis of novel densely functionalized pyrazolo[3,4-b]pyridines. RSC Advances.
    • Zhang, Y., & Pike, A. Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
    • Tietze, L. F., & Rackelmann, N. Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry.
    • Pramanik, M. M. D., & Sahid, M. S. Borax catalyzed domino reactions: synthesis of highly functionalised pyridines, dienes, anilines and dihydropyrano[3,2-c]chromenes. RSC Advances.
    • BenchChem. Introduction to malonic ester synthesis mechanism. BenchChem.
    • Ashenhurst, J. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
    • Wikipedia. Malonic ester synthesis. Wikipedia.
    • Kang, S., et al. Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). Protocols.io.
    • Langer, P. Multicomponent and Domino Reactions. University of Rostock.
    • Patil, P. O., & Bari, S. B.

    Sources

    Application

    Diethyl-[(2-pyridinylamino)methylen]malonat as a precursor for bioactive compounds

    Application Note: Diethyl-[(2-pyridinylamino)methylen]malonat as a Precursor for Bioactive Heterocycles Introduction: The Strategic Value of the Precursor Diethyl-[(2-pyridinylamino)methylen]malonat (DPMM) is a highly ve...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Diethyl-[(2-pyridinylamino)methylen]malonat as a Precursor for Bioactive Heterocycles

    Introduction: The Strategic Value of the Precursor

    Diethyl-[(2-pyridinylamino)methylen]malonat (DPMM) is a highly versatile synthetic intermediate, primarily utilized in the classic [1]. By serving as a structural bridge between simple 2-aminopyridines and complex fused nitrogen heterocycles, DPMM is indispensable in the development of bioactive compounds. Its downstream derivatives form the core scaffolds of numerous pharmaceuticals, including nalidixic acid analogs, antiallergic agents[2], and modern HIV-1 integrase strand transfer inhibitors[3].

    Mechanistic Causality and Pathway Divergence

    The synthesis and subsequent cyclization of DPMM represent a masterclass in thermodynamic control and regioselectivity. The formation of DPMM occurs via a nucleophilic addition-elimination reaction. The exocyclic amine of 2-aminopyridine attacks the highly electrophilic enol ether of diethyl ethoxymethylenemalonate (EMME). The ethoxy group of EMME serves as an excellent leaving group, driven out as ethanol at elevated temperatures (110–120 °C)[4].

    The true utility of DPMM lies in its divergent thermal cyclization pathways, which are entirely dictated by the steric environment of the starting pyridine ring:

    • Kinetic/Thermodynamic Default (N-Cyclization): In the absence of steric hindrance, the highly nucleophilic pyridine ring nitrogen attacks the ester carbonyl during thermal cyclization (>240 °C). This yields the fused pyrido[1,2-a]pyrimidine core[5].

    • Steric Blockade (C-Cyclization): If the 6-position of the pyridine ring is substituted (e.g., with a methyl group), N-cyclization is sterically prohibited. The molecule is forced to undergo electrophilic aromatic substitution at the C-3 position of the pyridine ring, yielding a 1,8-naphthyridine derivative[6].

    G A 2-Aminopyridine + EMME B Diethyl-[(2-pyridinylamino)methylen]malonat (Key Precursor) A->B Addition-Elimination (-EtOH, 110°C) C Thermal Cyclization (Dowtherm A, >240°C) B->C D Pyrido[1,2-a]pyrimidine (N-Cyclization / Default) C->D Unsubstituted Pyridine Ring E 1,8-Naphthyridine (C-Cyclization / Steric Block) C->E 6-Substituted Pyridine Ring

    Divergent cyclization pathways of Diethyl-[(2-pyridinylamino)methylen]malonat.

    Experimental Methodologies: Self-Validating Protocols

    The following protocols are designed with built-in validation mechanisms to ensure trustworthiness, reproducibility, and safety in the laboratory.

    Protocol A: Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat

    Causality: The reaction is run neat (solvent-free) to maximize the concentration of reactants and facilitate the immediate removal of the ethanol byproduct. According to Le Chatelier's principle, boiling off the ethanol continuously shifts the equilibrium toward the desired enamine intermediate[4].

    • Charge: Equip a 250 mL round-bottom flask with a short-path distillation head. Charge the flask with 2-aminopyridine (1.0 eq, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 105 mmol).

    • Heat: Submerge the flask in an oil bath pre-heated to 110–120 °C.

    • Self-Validation (Distillation): Monitor the distillation head. The reaction is proceeding correctly when ethanol begins to distill over (b.p. 78 °C). The cessation of ethanol distillation (typically after 1–2 hours) is the macroscopic indicator that the microscopic addition-elimination is complete.

    • Isolation: Cool the mixture to room temperature. The crude DPMM typically solidifies into a crystalline mass. Recrystallize from absolute ethanol to yield pure DPMM.

    • In-Process QC: Thin-Layer Chromatography (Hexane:EtOAc 7:3) should show the complete disappearance of the highly polar 2-aminopyridine spot.

    Protocol B: Thermal Cyclization (Gould-Jacobs Reaction)

    Causality: Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether) is chosen because it boils at 258 °C. This extreme temperature is strictly required to overcome the high activation energy of the intramolecular acylation step[3].

    • Preparation: In a 3-neck flask equipped with a reflux condenser and a Dean-Stark trap, heat 50 mL of Dowtherm A to 240–250 °C.

    • Addition: Carefully add the recrystallized DPMM (50 mmol) in small portions to the boiling Dowtherm A. Caution: Rapid evolution of ethanol vapor will occur upon addition.

    • Self-Validation (Visual & Thermal): The solution will rapidly darken. The Dean-Stark trap will collect the eliminated ethanol. The reaction is deemed complete (usually within 15–30 minutes) when ethanol stops collecting in the trap.

    • Precipitation: Cool the reaction mixture to 50 °C and slowly pour it into 200 mL of rapidly stirring hexanes. The non-polar hexanes will dissolve the Dowtherm A, forcing the highly polar fused heterocycle to precipitate out of solution.

    • Filtration: Filter the precipitate under a vacuum and wash thoroughly with cold hexanes to remove residual Dowtherm A.

    Quantitative Data: Substitution Effects on Yield and Regioselectivity

    The table below summarizes the empirical outcomes of the cyclization based on the substitution pattern of the starting aminopyridine, highlighting how steric hindrance controls the final scaffold[5],[4],[7],[6].

    Starting MaterialIntermediate FormedMajor Cyclization ProductYield (%)Primary Mechanism
    2-Aminopyridine Diethyl-[(2-pyridinylamino)methylen]malonatEthyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate85-90%N-Cyclization
    2-Amino-6-methylpyridine Diethyl-[(6-methyl-2-pyridinylamino)methylen]malonatEthyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate75-80%C-Cyclization (Steric Blockade)
    2-Amino-5-nitropyridine Diethyl-[(5-nitro-2-pyridinylamino)methylen]malonatEthyl 7-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate65-70%N-Cyclization
    4-Aminopyridine Diethyl-[(4-pyridinylamino)methylen]malonatEthyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate60-65%C-Cyclization

    References

    • Title: Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates Source: Journal of the American Chemical Society (JACS) URL: [Link]

    • Title: General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues Source: Molecules (MDPI) URL: [Link]

    • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

    • Source: US Patent Office (US4122274A)
    • Title: Synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester Source: ResearchGate URL: [Link]

    • Title: Synthesis of some 1,8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids Source: International Journal of Pharmaceutical & Biological Archives URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Removing unreacted starting materials from Diethyl-[(2-pyridinylamino)methylen]malonat synthesis

    A Guide to Purification and Removal of Unreacted Starting Materials Welcome to the technical support center for the synthesis and purification of Diethyl-[(2-pyridinylamino)methylen]malonat. This guide is designed for re...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to Purification and Removal of Unreacted Starting Materials

    Welcome to the technical support center for the synthesis and purification of Diethyl-[(2-pyridinylamino)methylen]malonat. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purification challenges encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

    The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat is a well-established condensation reaction, typically involving 2-aminopyridine and Diethyl ethoxymethylenemalonate (DEEMM).[1][2] While the reaction itself is generally straightforward, the primary challenge often lies in the post-reaction workup, specifically the removal of unreacted starting materials to obtain a product of high purity. This guide provides a structured approach to identifying and resolving these issues.

    Core Principles & Starting Material Properties

    A successful purification strategy is built on understanding the distinct physicochemical properties of the product and the materials you wish to remove. The reaction proceeds as follows:

    (Image: Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat)

    The key to separation lies in the differences between the basicity of 2-aminopyridine, the relative neutrality and polarity of DEEMM, and the properties of the final enamine product.

    CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)SolubilityKey Feature for Separation
    2-Aminopyridine (Starting Material)94.1121059-60Soluble in water, alcohol, ether[3][4]Basic (pKa ≈ 6.86) : Forms a water-soluble salt with acid.
    Diethyl ethoxymethylenemalonate (DEEMM) (Starting Material)216.23279-283 (decomposes)-33Insoluble in water; soluble in organic solvents.[5][6][7]Neutral/Weakly Acidic α-H : Can be removed by basic wash, but less reactive than the amine.[8]
    Diethyl-[(2-pyridinylamino)methylen]malonat (Product)264.27-~104-106 (for methyl-substituted analog)[9]Generally soluble in common organic solvents like ethyl acetate and DCM.Weakly Basic Enamine : Less basic than 2-aminopyridine; stable to mild acid/base washes.

    Troubleshooting Guide: Isolating Your Product

    This section addresses the most common purification challenges in a question-and-answer format.

    Question 1: My TLC/NMR analysis shows significant contamination with unreacted 2-aminopyridine. How can I remove it?

    This is the most frequent issue, given that 2-aminopyridine is a solid with a boiling point that makes simple evaporation ineffective. Its basic nature, however, is the key to its removal.

    Method 1: Acid-Base Extraction (Recommended First-Line Approach)

    Causality: This method exploits the basicity of the pyridine nitrogen and the primary amine group of 2-aminopyridine. By washing the organic reaction mixture with a dilute aqueous acid, the 2-aminopyridine is protonated, forming a water-soluble pyridinium salt. This salt preferentially partitions into the aqueous layer, leaving the less basic and neutral compounds (your product and unreacted DEEMM) in the organic layer.[10]

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).

    • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

    • Separation: Allow the layers to separate completely. Drain and collect the lower (aqueous) layer.

    • Repeat: Repeat the acid wash (steps 2-4) at least two more times to ensure complete removal. Monitor the organic layer by TLC after the third wash.

    • Neutralization and Drying: Wash the organic layer once with a saturated sodium bicarbonate solution (to neutralize any residual acid), followed by a wash with brine (to aid in drying). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

    Troubleshooting this Protocol:

    • My product is acid-sensitive: Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a 10% citric acid solution.[10] An alternative is to wash with a 10% aqueous copper (II) sulfate solution; pyridine derivatives form a water-soluble complex with copper, which can be effectively removed.[11]

    • An emulsion formed during extraction: To break an emulsion, you can: (a) let the funnel stand for a longer period, (b) add a small amount of brine to increase the ionic strength of the aqueous phase, or (c) filter the entire mixture through a pad of Celite.[10]

    Method 2: Scavenger Resins

    Causality: For acid-sensitive products or when extraction is problematic, scavenger resins provide a solid-phase alternative. These are polymer beads functionalized with groups that react covalently or non-covalently with the impurity. For removing a primary amine like 2-aminopyridine, an isocyanate or sulfonic acid resin is ideal. The resin effectively "catches" the amine, allowing it to be filtered off.[10]

    Experimental Protocol: Amine Scavenging

    • Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

    • Resin Addition: Add 2-4 equivalents of an appropriate scavenger resin (e.g., sulfonic acid resin) relative to the estimated amount of excess 2-aminopyridine.

    • Agitation: Stir the mixture at room temperature. The required time can range from 30 minutes to a few hours.

    • Monitoring: Track the disappearance of 2-aminopyridine from the solution using TLC or LC-MS.

    • Filtration: Once scavenging is complete, filter the mixture to remove the resin beads.

    • Washing & Concentration: Wash the resin with a small amount of the solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure.

    Question 2: After removing the amine, my product is still contaminated with unreacted Diethyl ethoxymethylenemalonate (DEEMM). What is the best purification strategy?

    DEEMM is an oil and is less reactive than 2-aminopyridine, making it more persistent in the crude mixture. The primary methods for its removal rely on differences in polarity or physical state.

    Method 1: Flash Column Chromatography (Most Common Method)

    Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[12] Diethyl-[(2-pyridinylamino)methylen]malonat is significantly more polar than DEEMM due to the presence of the pyridinylamino group and the potential for hydrogen bonding. This difference allows for effective separation on a silica gel column.

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Pack a chromatography column with silica gel.

    • Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent (like DCM) and load it onto the column.

    • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). A common starting point is a 7:3 mixture of n-hexane:ethyl acetate.[1]

    • Gradient (Optional): Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) to elute your more polar product after the less polar DEEMM has washed off the column.

    • Monitoring: Collect fractions and monitor them by TLC to identify which contain your pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

    Troubleshooting this Protocol:

    • My product is streaking on the TLC/column: While the product is less basic than 2-aminopyridine, it can still interact with the acidic silica gel. To mitigate this, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent system.[13][14] This deactivates the acidic sites on the silica, leading to better peak shapes. Alternatively, using an amine-functionalized silica column can simplify the purification.[13][15]

    Method 2: Recrystallization

    Causality: This method is effective if your product is a solid at room temperature and shows a significant difference in solubility compared to the impurities in a given solvent at high and low temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble.[16]

    Experimental Protocol: Recrystallization

    • Solvent Selection: Choose a suitable solvent. Ethanol is a good starting point, as analogous compounds have been successfully recrystallized from it.[9]

    • Dissolution: Dissolve the impure product in the minimum amount of boiling solvent to form a saturated solution.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the purified crystals in a vacuum oven.

    Purification Strategy Workflow

    The following diagram outlines a decision-making process for purifying your Diethyl-[(2-pyridinylamino)methylen]malonat.

    PurificationWorkflow start Crude Reaction Mixture tlc_check Analyze by TLC/NMR: Is 2-aminopyridine present? start->tlc_check acid_stable Is the product acid-stable? tlc_check->acid_stable Yes deemm_check Analyze by TLC/NMR: Is DEEMM present? tlc_check->deemm_check No extraction Perform Acid-Base Extraction acid_stable->extraction Yes resin Use Scavenger Resin or Chromatography with Amine Additive acid_stable->resin No extraction->deemm_check resin->deemm_check product_state Is the product a solid? deemm_check->product_state Yes final_product Pure Product deemm_check->final_product No chromatography Perform Column Chromatography product_state->chromatography No recrystallize Perform Recrystallization product_state->recrystallize Yes chromatography->final_product recrystallize->final_product

    A decision tree for selecting the optimal purification method.

    Frequently Asked Questions (FAQs)

    Q1: How can I effectively monitor the reaction progress to minimize unreacted starting materials? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 7:3 n-hexane:ethyl acetate.[1] Spot the two starting materials and the co-spotted reaction mixture on a silica gel plate. The disappearance of the limiting reagent (typically 2-aminopyridine) indicates the reaction's completion. The product should appear as a new, more polar spot than DEEMM.

    Q2: Are there any common side products I should be aware of? A: The primary side reaction to consider is the hydrolysis of Diethyl ethoxymethylenemalonate (DEEMM) if water is present, which can lead back to diethyl malonate. Additionally, under harsh conditions, self-condensation or other side reactions of the starting materials can occur, but these are less common under typical reaction conditions.

    Q3: My final product is an oil, not a solid. Does this mean it's impure? A: Not necessarily. While many analogs are solids,[9] purity should be determined by spectroscopic methods (NMR, LC-MS) rather than physical state. If it is an oil and chromatography shows it to be a single component, it is likely pure. If chromatography is not an option, Kugelrohr distillation under high vacuum might be possible if the product is thermally stable, but this is less common.

    Q4: Can I use a basic wash to remove unreacted DEEMM? A: Yes, this is a potential method. The α-protons of the malonate ester in DEEMM are weakly acidic (pKa ≈ 13) and can be deprotonated by a moderately strong base (like Na₂CO₃ solution) to form a water-soluble salt.[8] However, this carries a significant risk of hydrolyzing the ester groups on both your product and the remaining DEEMM, especially if a strong base like NaOH is used or exposure is prolonged.[8] Therefore, it is generally less preferred than chromatography or recrystallization.

    References

    • BenchChem. (2025).
    • Pharmaffiliates. (2025). CAS 87-13-8: Diethyl 2-(Ethoxymethylene)
    • PubChem. (n.d.). 2-Aminopyridine.
    • ChemBK. (2025).
    • Piochem. (n.d.). 2-AMINO PYRIDINE.
    • LookChem. (n.d.).
    • Wikipedia. (n.d.). 2-Aminopyridine.
    • ChemicalBook. (n.d.).
    • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
    • Biotage. (2023, February 10).
    • Scribd. (n.d.). 01-Experiment 8 Part 1 Enamine Reaction.
    • BenchChem. (2025).
    • ResearchGate. (2015, December 28).
    • MDPI. (2023, April 23). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
    • SpringerLink. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of Diethyl (6-methyl-2-pyridyl)
    • Royal Society of Chemistry. (1973). Reactions of 2-aminobenzimidazoles with propiolic esters and diethyl ethoxymethylenemalonate. Journal of the Chemical Society, Perkin Transactions 1.
    • University of Rochester. (n.d.). Remove Sticky Reagents.
    • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.

    Sources

    Optimization

    Technical Support Center: Optimizing the Synthesis of Pyridinylamino Malonates

    Welcome to the technical support center for the synthesis of pyridinylamino malonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of pyridinylamino malonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

    Section 1: Troubleshooting Guide

    This section addresses the most common issues encountered during the synthesis of pyridinylamino malonates, providing systematic approaches to identify and resolve them.

    Problem 1: Low or No Product Yield

    Low yields are a frequent challenge in pyridine synthesis, often stemming from suboptimal reaction conditions or reagent-related issues.[1] A systematic investigation of the reaction parameters is the most effective approach.

    Possible Causes and Solutions:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical variables. Some reactions require elevated temperatures to overcome activation energy barriers, while others need lower temperatures to prevent the formation of byproducts.[1]

      • Solution: Systematically screen a range of temperatures and reaction times. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal conditions for your specific substrates.

    • Inefficient Base or Catalyst: The choice and quality of the base or catalyst can significantly impact the reaction outcome. For instance, in reactions involving the deprotonation of a malonate, the base must be strong enough to generate the enolate nucleophile effectively.

      • Solution: If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions. Consider screening alternative bases, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), which may offer different reactivity profiles.[2][3]

    • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria.[1]

      • Solution: Conduct the reaction in a variety of solvents with different properties (e.g., polar aprotic like DMF or THF, non-polar like toluene) to identify the optimal medium for your synthesis.[2]

    • Purity of Starting Materials: Impurities in the aminopyridine or malonate derivative can interfere with the reaction, leading to side products and reduced yields.[1]

      • Solution: Ensure the purity of all reagents before starting the synthesis. If necessary, purify the starting materials by distillation, crystallization, or column chromatography.

    Troubleshooting Workflow for Low Yield

    Below is a systematic workflow to diagnose and resolve low-yield issues.

    low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials (NMR, GC/LC-MS) start->check_purity check_purity->start If impure, purify and repeat optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure screen_solvents Screen a Range of Solvents optimize_conditions->screen_solvents Still low yield success Improved Yield optimize_conditions->success Success screen_bases Evaluate Different Bases/Catalysts screen_solvents->screen_bases Still low yield screen_solvents->success Success analyze_byproducts Identify Byproducts (NMR, MS) screen_bases->analyze_byproducts Still low yield screen_bases->success Success modify_protocol Modify Protocol Based on Byproduct Analysis analyze_byproducts->modify_protocol modify_protocol->optimize_conditions modify_protocol->success Success

    Caption: A flowchart for systematically troubleshooting low yields.

    Problem 2: Formation of Significant Byproducts

    The presence of multiple reactive sites in the starting materials can lead to the formation of undesired side products.

    Common Byproducts and Their Mitigation:

    • Dialkylated Malonate: The active methylene group of the malonate can undergo a second reaction after the initial substitution, leading to a dialkylated byproduct.

      • Mitigation: Use a slight excess of the malonate derivative relative to the aminopyridine. Alternatively, slowly add the aminopyridine to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Michael Adducts: If using α,β-unsaturated malonate derivatives, Michael addition can compete with the desired reaction.[1]

      • Mitigation: Carefully control the reaction temperature and consider using a less reactive base to favor the desired reaction pathway.

    • Polymerization/Degradation: Methylene malonates, if formed as intermediates, can be prone to polymerization.[4]

      • Mitigation: Ensure the reaction is performed under controlled conditions and that the product is isolated promptly. The presence of radical inhibitors may be beneficial in some cases.

    Problem 3: Difficulties in Product Purification

    The basic nature of the pyridinylamino moiety can complicate purification by column chromatography, leading to streaking and poor separation.

    Purification Strategies:

    • Column Chromatography:

      • Amine Deactivation: Add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent to suppress the interaction of the basic product with the acidic silica gel.

      • Alternative Stationary Phases: Consider using alumina or reverse-phase silica for challenging separations.

    • Crystallization: This is often the most effective method for obtaining high-purity material.

      • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions that favor the crystallization of the desired product.[5]

    • Distillation: For products that are thermally stable and have a suitable boiling point, distillation under reduced pressure can be an effective purification method.

    • Derivatization: In cases of persistent purification issues, consider converting the product into a less polar derivative that is easier to purify. The derivative can then be converted back to the desired product in a subsequent step.[5]

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What is the likely reaction mechanism for the synthesis of pyridinylamino malonates?

    A1: The synthesis most likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the amino group of the aminopyridine acts as a nucleophile, attacking the carbon atom of the malonate that bears a suitable leaving group (e.g., a halide). The aromatic pyridine ring helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6][7][8] The reaction is generally favored by electron-withdrawing groups on the pyridine ring, which are often absent in simple aminopyridines, making the reaction conditions critical for success.[7][9]

    Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

    SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminopyridine Aminopyridine (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aminopyridine->Meisenheimer Addition Malonate Substituted Malonate (Electrophile) Malonate->Meisenheimer Product Pyridinylamino Malonate Meisenheimer->Product Elimination of Leaving Group

    Caption: Simplified SNAr mechanism for pyridinylamino malonate synthesis.

    Q2: How do I choose the right malonate derivative for my synthesis?

    A2: The choice of malonate derivative is critical and depends on the desired final product and the reaction conditions.

    • Diethyl Malonate: This is a common and cost-effective choice. However, the ethoxy groups can be difficult to remove under harsh conditions.[10]

    • Diphenyl Malonate: The phenyl groups are more easily cleaved, and the resulting phenol byproduct can sometimes be advantageous in purification schemes.[3]

    • Bis(2,4,6-trichlorophenyl) Malonate: This is a highly reactive malonate derivative that can be used for less reactive aminopyridines, but it is more expensive and raises environmental concerns.[11][12]

    Q3: What is the role of triethyl orthoformate in some published procedures?

    A3: In some protocols, triethyl orthoformate is used with diethyl malonate and an aminopyridine.[13] In this case, the reaction proceeds through a different pathway. The aminopyridine first reacts with the triethyl orthoformate to form an intermediate, which then reacts with the diethyl malonate. This method avoids the need for a leaving group on the malonate itself and can be very effective, often leading to high yields.[13]

    Q4: Can I use a one-pot procedure for this synthesis?

    A4: One-pot procedures can be highly efficient. For example, a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift has been reported for the synthesis of polysubstituted pyridines in very good yields from aldehydes, phosphorus ylides, and propargyl azide.[14] While this specific example may not be directly applicable, it highlights the potential for developing a one-pot synthesis for pyridinylamino malonates, which could improve overall efficiency.

    Section 3: Experimental Protocols and Data

    Table 1: Effect of Reaction Parameters on Yield

    The following table summarizes the typical effects of key reaction parameters on the synthesis of pyridinylamino malonates. This is a general guide, and optimal conditions should be determined empirically for each specific set of substrates.

    ParameterLow SettingModerate SettingHigh SettingGeneral Recommendation
    Temperature Slower reaction rate, may prevent byproduct formationOften a good starting point (e.g., 80-110°C)Faster reaction rate, but may increase byproduct formation and degradationStart at a moderate temperature and adjust based on reaction monitoring.
    Base Equivalents Incomplete reactionOptimal for many reactions (e.g., 1.1-1.5 eq)May promote side reactions like dialkylationUse a slight excess of base to ensure complete reaction.
    Concentration Slower reaction rateGenerally optimalMay increase the rate of bimolecular side reactionsStart with a moderate concentration and adjust as needed.
    Protocol 1: General Procedure for the Synthesis of Diethyl 2-((pyridin-2-yl)amino)malonate

    This protocol is a general guideline and may require optimization for different substituted aminopyridines.

    Materials:

    • 2-Aminopyridine

    • Diethyl bromomalonate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Anhydrous N,N-dimethylformamide (DMF)

    Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to the flask to achieve a suitable concentration.

    • Begin stirring and heat the mixture to 80°C.

    • Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture dropwise over 30 minutes.

    • Continue heating and stirring the reaction mixture for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by crystallization to yield the pure diethyl 2-((pyridin-2-yl)amino)malonate.

    References

    • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon.
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
    • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
    • Troubleshooting common issues in pyridine synthesis. (2025, December). BenchChem.
    • Preparation of pyridylaminomethylenemalonic acid diethyl ester. (n.d.). PrepChem.com.
    • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malon
    • diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses.
    • Nucleophilic arom
    • Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis. (2025). BenchChem.
    • Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalon
    • Synthesis of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (n.d.). ScienceDirect.
    • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
    • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry.
    • Application Notes and Protocols: Step-by-Step Malonic Ester Synthesis with Diphenyl Malon
    • Malonates in Cyclocondens
    • Malonic acid derivatives and methods for their synthesis. (n.d.).
    • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
    • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
    • SYNTHESIS OF PYRIMIDINE DERIV
    • Malonates in Cyclocondensation Reactions. (2025, October 16).
    • Synthesis of methylene malonates substantially free of impurities. (n.d.).
    • Synthesis of malonic acid. (2004, March 1). Sciencemadness Discussion Board.
    • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube.
    • Solvent hydrolysis and templating effects in the synthesis of metal–organic frameworks. (n.d.). Royal Society of Chemistry.
    • Process for purification of malonic acid from fermentation broth. (2007, June 6).
    • Malonic Ester Synthesis. (2018, May 4). YouTube.

    Sources

    Troubleshooting

    Identifying side products in Diethyl-[(2-pyridinylamino)methylen]malonat reactions

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl-[(2-pyridinylamino)methylen]malonate. This guide provides in-depth troubleshooting advice and a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl-[(2-pyridinylamino)methylen]malonate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis, purification, and subsequent reactions of this versatile intermediate. Our focus is on anticipating and resolving common issues, particularly the identification and mitigation of side products, to enhance the efficiency and reproducibility of your experimental outcomes.

    Troubleshooting Guide: Experimental Challenges & Solutions

    This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic perspective, followed by a step-by-step protocol for resolution.

    Q1: My thermal cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate is giving a low yield. TLC and NMR analysis show a significant amount of unreacted starting material.

    Root Cause Analysis: The thermal intramolecular cyclization to form a 4-hydroxy-pyrido[1,2-a]pyrimidin-4-one ring system is a demanding reaction, typically requiring high temperatures (240-250 °C) in a high-boiling solvent like diphenyl ether.[1][2] Incomplete conversion is the most common reason for low yields and is often attributable to three factors: suboptimal thermal control, insufficient reaction time, or impurities in the starting material that inhibit the reaction.

    Troubleshooting Protocol:

    • Verify Reaction Temperature:

      • Ensure your reaction setup achieves and maintains the target temperature. Use a high-temperature thermometer or calibrated probe placed directly in the reaction vessel.

      • Be aware that the boiling point of the solvent does not guarantee the reaction mixture's temperature, especially with significant reflux.

    • Monitor Reaction Progress:

      • Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress by taking small aliquots (if feasible and safe) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.[1]

    • Assess Starting Material Purity:

      • The presence of residual starting materials from the synthesis of your Diethyl-[(2-pyridinylamino)methylen]malonate (e.g., 2-aminopyridine, diethyl malonate) can interfere with the cyclization.

      • Action: Purify the starting material before the cyclization step. Recrystallization from ethanol is a highly effective method for removing most impurities.[3]

    Dot Diagram: Troubleshooting Low Cyclization Yield

    G start Low Yield of Cyclized Product check_temp Verify Temperature Is T ≥ 240°C? start->check_temp check_time Monitor Reaction Is Starting Material Consumed (TLC/HPLC)? check_temp:f1->check_time Yes increase_temp Increase & Maintain Temperature check_temp:f1->increase_temp No check_purity Assess Purity Is Starting Material Pure? check_time:f1->check_purity Yes increase_time Extend Reaction Time check_time:f1->increase_time No purify Recrystallize Starting Material check_purity:f1->purify No success Problem Resolved check_purity:f1->success Yes increase_temp->check_time increase_time->check_time purify->success

    Caption: Workflow for diagnosing low cyclization yield.

    Q2: After an aqueous workup, I've identified an unexpected species with a mass corresponding to the hydrolysis of one or both ester groups. What happened?

    Root Cause Analysis: The diethyl ester functionalities on the malonate backbone are susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[4] If your workup involves an aqueous wash with an acid or base, or even prolonged exposure to water, you risk cleaving the esters to form the corresponding carboxylic acid(s). The resulting malonic acid derivative can then readily undergo decarboxylation to yield an acetic acid derivative, further complicating the product mixture.[5]

    Troubleshooting Protocol:

    • Maintain Neutral pH: During aqueous extractions, use deionized water or a neutral brine solution (saturated NaCl). Avoid acidic or basic washes unless absolutely necessary for removing specific impurities.

    • Minimize Contact Time: Perform aqueous washes quickly and efficiently. Do not let biphasic mixtures sit for extended periods.

    • Control Temperature: Conduct all workup steps at room temperature or below to minimize the rate of hydrolysis.

    • Anhydrous Conditions: If possible, consider a non-aqueous workup. This could involve direct filtration of the reaction mixture (after cooling and dilution with a non-polar solvent like hexanes) or purification via column chromatography without a prior aqueous wash.[1]

    Q3: My NMR spectrum is overly complex, suggesting a mixture of ethyl and other alkyl esters. Where could these have come from?

    Root Cause Analysis: This issue points to transesterification, a side reaction where the alcohol portion of an ester is exchanged with another alcohol. This typically occurs if the alkoxide base used in a preceding synthesis step does not match the alkyl groups of the ester. For example, using sodium methoxide (CH₃ONa) to deprotonate diethyl malonate will lead to a mixture of diethyl, ethyl-methyl, and dimethyl malonate products.[4][6]

    Troubleshooting Protocol:

    • Match Base to Ester: Always use an alkoxide base corresponding to the alcohol of your ester. For Diethyl Malonate, exclusively use sodium ethoxide (NaOEt) in ethanol (EtOH).[4]

    • Protocol for Base Preparation:

      • Under an inert atmosphere (N₂ or Ar), add clean sodium metal (1 equivalent) in small portions to anhydrous ethanol.

      • Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

      • This in-situ preparation ensures the absence of other alkoxides.

    Frequently Asked Questions (FAQs)

    What is the primary mechanism for the formation of Diethyl-[(2-pyridinylamino)methylen]malonate?

    The most common and efficient synthesis involves the condensation reaction between 2-aminopyridine and either diethyl ethoxymethylenemalonate (DEEMM) or a mixture of diethyl malonate and triethyl orthoformate.[3][7] The reaction with DEEMM proceeds via a nucleophilic attack of the exocyclic amine of 2-aminopyridine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol. Driving the reaction to completion often requires heating to distill off the ethanol as it is formed.[3]

    Besides unreacted starting materials, what are other potential side products from the initial synthesis?

    In multi-component reactions aiming for other targets, Diethyl-[(2-pyridinylamino)methylen]malonate itself can sometimes be an unexpected side product.[7] During the synthesis of the malonate itself, if conditions are not carefully controlled (e.g., presence of water, incorrect stoichiometry), side products arising from the hydrolysis of reagents or dialkylation of the diethyl malonate starting material can occur.[4]

    What is the mechanistic pathway for thermal cyclization and what causes the black precipitate sometimes mentioned in procedures?

    The thermal cyclization is an intramolecular nucleophilic acyl substitution. The lone pair on the endocyclic pyridine nitrogen acts as a nucleophile, attacking one of the electrophilic ester carbonyls. This is followed by the elimination of ethanol to form the stable, aromatic-like pyrido[1,2-a]pyrimidin-4-one ring system.[2] The "black precipitate" or charring sometimes observed is a result of thermal decomposition at the very high temperatures required for the reaction (~250 °C).[1] This underscores the need for careful temperature control and monitoring to maximize the yield of the desired product before significant degradation occurs.

    Dot Diagram: Key Reactions and Side Reactionsdot

    G A A C C A->C Aqueous Workup (Acid/Base) D D A->D Mismatched Alkoxide Base in Synthesis E E A->E Excessive Heat/ Reaction Time

    Sources

    Optimization

    Technical Support Center: TLC &amp; GC Monitoring of Diethyl-[(2-pyridinylamino)methylen]malonate Formation

    Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing fused heterocyclic scaffolds (such as 1,8-naphthyridines or pyrido[1,2-a]pyrimidines) often begins with the Gould-J...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing fused heterocyclic scaffolds (such as 1,8-naphthyridines or pyrido[1,2-a]pyrimidines) often begins with the Gould-Jacobs-type condensation of 2-aminopyridine and diethyl ethoxymethylenemalonate (EMME)[1][2].

    While the formation of the acyclic intermediate—diethyl-[(2-pyridinylamino)methylen]malonate —is synthetically straightforward, monitoring this reaction presents unique chromatographic challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated analytical parameters to ensure the integrity of your synthetic workflow.

    Mechanistic Overview & Reaction Workflow

    The reaction proceeds via an addition-elimination mechanism, where the exocyclic amine of 2-aminopyridine attacks the electrophilic alkene of EMME, expelling ethanol to form the acyclic intermediate[1][3].

    Crucially, this intermediate is thermodynamically primed for a subsequent high-temperature thermal cyclization (>200°C)[4][5]. Understanding this thermal susceptibility is the key to preventing analytical artifacts during gas chromatography (GC) monitoring.

    ReactionPathway A 2-Aminopyridine (Nucleophile) C Diethyl-[(2-pyridinylamino) methylen]malonate (Acyclic Intermediate) A->C Addition-Elimination (-EtOH) B Diethyl ethoxymethylenemalonate (EMME, Electrophile) B->C D Pyrido[1,2-a]pyrimidine or 1,8-Naphthyridine (Cyclized Product) C->D Thermal Cyclization (>200°C or GC Injector)

    Caption: Reaction pathway: EMME condensation and subsequent thermal cyclization.

    Experimental Protocols (Self-Validating Systems)

    To ensure reproducibility, do not merely follow these steps; observe the physical and chemical feedback mechanisms built into the protocols.

    Protocol A: Reaction Setup & Execution
    • Initiation: Dissolve 1.0 equivalent of 2-aminopyridine in a polar aprotic or alcoholic solvent (e.g., acetonitrile or ethanol) at room temperature.

    • Addition: Add 1.05 equivalents of EMME dropwise under continuous stirring. Causality: A slight excess of the electrophile ensures complete consumption of the amine, preventing challenging downstream purification.

    • Propagation: Heat the mixture to gentle reflux (80–100°C) for 2 to 4 hours.

    • Self-Validation: The reaction mixture will transition from a clear solution to a dense, yellow/orange suspension as the acyclic product precipitates out of the hot solution, providing immediate visual confirmation of conversion.

    • Isolation: Cool the mixture to 0°C and isolate the solid via vacuum filtration, washing with cold ethanol to remove unreacted EMME[3].

    Protocol B: TLC Monitoring Workflow
    • Mobile Phase Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (6:4 v/v). Add 1% (v/v) Triethylamine (Et3N) and mix thoroughly.

    • Spotting: Spot the crude reaction mixture alongside pure 2-aminopyridine and EMME reference standards on a Silica Gel 60 F254 plate.

    • Elution & Visualization: Elute the plate in a saturated chamber. Visualize under short-wave UV light (254 nm).

    • Self-Validation: Always co-spot the reaction mixture directly over the starting material spots on a dedicated lane. This confirms that any observed Rf​ shifts are genuine product formation rather than matrix-induced retention variations.

    Protocol C: GC-FID/MS Monitoring Workflow
    • Sample Preparation: Dilute a 10 µL aliquot of the reaction mixture in 1 mL of GC-grade ethyl acetate.

    • Injection Parameters (Critical): Utilize a Cold On-Column (COC) injector. If a standard Split/Splitless inlet must be used, lower the inlet temperature to 150°C. Causality: Standard 250°C inlets will thermally degrade the product.

    • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Self-Validation: Inject a known, NMR-verified standard of the acyclic intermediate at two different inlet temperatures (150°C vs. 250°C). If the peak area shifts to a lower retention time (or lower mass) at 250°C, thermal degradation is actively occurring on your instrument.

    Quantitative Chromatographic Data

    Use the following reference table to benchmark your analytical results.

    Analytical MethodAnalyteRetention Behavior ( Rf​ / RT)Key Diagnostic Feature
    TLC (Hex:EtOAc 6:4 + 1% Et 3​ N)2-Aminopyridine Rf​≈0.25 UV active (254 nm), stains with Ninhydrin
    TLC (Hex:EtOAc 6:4 + 1% Et 3​ N)EMME Rf​≈0.65 UV active (254 nm), resists Ninhydrin staining
    TLC (Hex:EtOAc 6:4 + 1% Et 3​ N)Acyclic Intermediate Rf​≈0.45 Strongly UV active, distinct yellow/green fluorescence
    GC-FID (Standard Inlet 250°C)Acyclic IntermediateRT 12.5 minArtifactual: Appears as the cyclized mass (M-46 Da)
    GC-FID (COC Inlet <100°C)Acyclic IntermediateRT 14.2 minTrue acyclic product peak

    Troubleshooting Guides & FAQs

    Gas Chromatography (GC) Anomalies

    Q: My GC-MS analysis of the isolated product shows a mass corresponding to the cyclized naphthyridine/pyrido-pyrimidine derivative (M - 46 Da), but my NMR confirms the pure acyclic Diethyl-[(2-pyridinylamino)methylen]malonate. Why is there a discrepancy? A: This is a classic analytical artifact caused by the thermodynamics of the Gould-Jacobs reaction[2]. The condensation of 2-aminopyridine with EMME yields the acyclic intermediate[1]. However, this intermediate is structurally primed to undergo thermal cyclization (losing a molecule of ethanol, -46 Da) at temperatures exceeding 200°C[4][5]. Standard GC injector ports are typically maintained at 250°C to ensure rapid sample volatilization. This high-heat environment acts as a micro-reactor, driving the thermal cyclization of your acyclic product on-column before it even reaches the detector[5]. Solution: Bypassing the thermal activation energy barrier is mandatory. Switch to a Cold On-Column (COC) injection technique, or transition your monitoring workflow to HPLC-UV, which operates safely at room temperature.

    Thin Layer Chromatography (TLC) Anomalies

    Q: During TLC monitoring, the 2-aminopyridine starting material streaks severely across the plate, obscuring the product spot. How can I resolve this? A: The streaking is a chromatographic manifestation of acid-base interactions. Standard silica gel (SiO 2​ ) stationary phases present mildly acidic surface silanol groups (Si-OH). The basic endocyclic and exocyclic nitrogen atoms of 2-aminopyridine interact strongly with these silanols, causing non-ideal retention kinetics and severe tailing. Solution: Add 1–2% (v/v) Triethylamine (Et 3​ N) to your mobile phase. The Et 3​ N acts as a basic modifier, competitively binding to the acidic silanol sites and allowing the 2-aminopyridine to elute as a tight, well-defined band.

    Q: Both EMME and the acyclic product are highly UV-active at 254 nm, and sometimes their Rf​ values overlap depending on the solvent batch. How can I definitively differentiate them on the plate? A: While both are conjugated systems, their chemical reactivities differ. EMME is an electrophilic ester/ether, whereas the product contains a secondary amine/enamine motif. Solution: After UV visualization, dip the TLC plate in a basic Potassium Permanganate (KMnO 4​ ) stain and heat gently. The highly oxidizable enamine double bond of the product will rapidly reduce the KMnO 4​ , turning the spot bright yellow against the purple background much faster than the more stable EMME.

    References

    • Product Class 8: Naphthyridines Source: Thieme Connect URL:[Link]

    • Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas Source: ResearchGate URL:[Link]

    • New Functionalisation Chemistry of 2- and 4-Pyridones and Related Heterocycles Source: Loughborough University Research Repository URL:[Link]

    • EMCA and DEEM as Michael reagents used in organic synthesis Source: ResearchGate URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Diethyl-[(2-pyridinylamino)methylen]malonat Solubility Optimization

    Welcome to the Technical Support Center for Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9). As a highly conjugated, lipophilic organic intermediate, this compound frequently presents solubility challenges...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9). As a highly conjugated, lipophilic organic intermediate, this compound frequently presents solubility challenges in aqueous biological assays.

    As Application Scientists, we know that simply "adding more solvent" is rarely the answer. Uncontrolled precipitation leads to false negatives in biochemical screens, erratic dose-response curves, and cellular toxicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your compound remains in solution and bioavailable.

    Physicochemical Root Cause Analysis

    To solubilize a compound, we must first understand why it aggregates. Diethyl-[(2-pyridinylamino)methylen]malonat features a planar pyridine ring conjugated with an enamine and two ester groups. This planarity promotes strong intermolecular π−π stacking and crystal lattice stability. At a physiological pH of 7.4, the pyridine nitrogen (pKa ~5.2) remains unprotonated, rendering the molecule entirely neutral and highly hydrophobic.

    Table 1: Physicochemical Profile & Solvation Barriers
    PropertyValue / EstimateImpact on Biological Assays
    Molecular Weight 264.28 g/mol Favorable for membrane permeability, but prone to rapid diffusion-limited aggregation.
    LogP (Lipophilicity) ~2.5 - 3.5High thermodynamic drive to partition out of aqueous buffers and into plasticware or aggregates.
    Ionization (pH 7.4) NeutralCannot be solubilized via simple pH adjustments (salt formation is not viable at physiological pH).
    H-Bonding 1 Donor / 6 AcceptorsCompetes with water; favors intermolecular hydrogen bonding (self-aggregation) in the absence of a carrier.

    Troubleshooting & FAQs

    Q1: My compound precipitates immediately when I pipette my DMSO stock into the assay buffer. Why does this happen, and how do I prevent it?

    The Causality: This is a classic "solvent shift" phenomenon [2]. When you inject a high-concentration DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic malonate compound is momentarily left behind in a localized micro-environment with effectively 0% DMSO. This localized concentration vastly exceeds the compound's thermodynamic solubility limit, triggering rapid nucleation and irreversible precipitation. The Solution: Never add a highly concentrated DMSO stock directly to a large volume of buffer. Instead, use a stepwise dilution method (See Protocol A). Furthermore, always add the compound to a rapidly mixing buffer, rather than adding buffer to the compound, to maximize the dispersion rate.

    Q2: My assay results are drifting over time, even though I use the same 10 mM DMSO master stock kept at -20°C. Is the compound degrading?

    The Causality: It is likely not chemical degradation, but rather "invisible precipitation" [1]. DMSO is highly hygroscopic. Every time you open the tube to the ambient atmosphere, moisture condenses into the solvent. Over multiple freeze-thaw cycles, the water content in your DMSO stock increases, which exponentially lowers the solubility capacity of the solvent. The compound forms micro-crystals that are invisible to the naked eye, meaning you are pipetting a lower actual concentration of the monomeric drug. The Solution: Aliquot your master stock into single-use volumes immediately upon preparation. Store over a desiccant and discard any unused portion after thawing.

    Q3: I am running a cell-based assay and cannot exceed 0.5% DMSO, but the compound crashes out. What excipients can I use that won't kill my cells?

    The Causality: Standard biochemical surfactants (like Triton X-100 or Tween-20) solubilize compounds by forming micelles, but they will actively lyse lipid bilayers in cell-based assays. The Solution: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic core of the malonate derivative, forming a water-soluble inclusion complex without acting as a detergent on your cell membranes [3]. (See Protocol B).

    Standardized Solubilization Protocols

    Every protocol must be a self-validating system. Do not assume solubility; verify it visually and analytically (e.g., via dynamic light scattering or centrifugation) before applying the compound to your biological target.

    Protocol A: Stepwise Aqueous Dilution (For Biochemical Assays)

    Use this when your assay can tolerate up to 1-2% DMSO and non-ionic surfactants.

    • Master Stock: Dissolve the dry powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex and sonicate in a water bath for 5 minutes at 25°C until optically clear.

    • Intermediate Formulation: Prepare a 10x intermediate stock (e.g., 100 µM) by diluting the master stock into a buffer containing 0.1% Tween-20 . Crucial step: Add the DMSO stock dropwise while continuously vortexing the intermediate tube.

    • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer. The final concentration will be 10 µM compound, 1% DMSO, and 0.01% Tween-20.

    • Validation: Centrifuge the final buffer at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated.

    Protocol B: Cyclodextrin Complexation (For Cell-Based Assays)

    Use this when DMSO must be minimized and membrane integrity must be preserved.

    • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your basal cell culture medium (without FBS).

    • Complexation: Add the required amount of Diethyl-[(2-pyridinylamino)methylen]malonat (either as dry powder or a minimal volume of DMSO stock) to the HP- β -CD solution.

    • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 to 4 hours. Causality: Inclusion complex formation is an equilibrium-driven process that requires time and kinetic energy to displace water molecules from the cyclodextrin cavity.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, aggregated compound. The resulting filtrate contains the bioavailable inclusion complex.

    Excipient Selection Matrix

    Table 2: Solubilization Additives and Assay Compatibility
    ExcipientMechanism of ActionMax Recommended Conc.Best Suited For
    DMSO Organic Co-solvent< 1.0% (v/v)Master stocks, robust enzyme assays
    Tween-20 Non-ionic Micelle Formation0.01% - 0.1% (v/v)Biochemical assays, ELISA
    HP- β -CD Hydrophobic Inclusion Complex5% - 20% (w/v)Cell-based assays, in vivo dosing
    BSA (Bovine Serum Albumin) Carrier Protein Binding0.1% - 1.0% (w/v)Assays requiring physiological transport

    Mechanistic Workflows & Visualizations

    Workflow Start Dry Powder Diethyl-[(2-pyridinylamino)methylen]malonat DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Check Clear Solution? DMSO->Check Check->DMSO No (Sonicate/Warm) Inter Intermediate Dilution (e.g., 10% HP-β-CD) Check->Inter Yes Buffer Assay Buffer Dilution (<1% DMSO Final) Inter->Buffer Assay Proceed to Biological Assay Buffer->Assay

    Caption: Solubilization and troubleshooting workflow for hydrophobic compounds.

    Pathway Free Free Compound (Highly Lipophilic) Buffer Aqueous Buffer (Direct Addition) Free->Buffer Unformulated CD HP-β-CD Excipient (Hydrophobic Cavity) Free->CD Formulated Agg Nucleation & Aggregation Buffer->Agg Precip Precipitation (Assay Failure) Agg->Precip Complex Inclusion Complex (Water Soluble) CD->Complex Success Bioavailable Monomers (Assay Success) Complex->Success

    Caption: Mechanistic pathway of compound aggregation versus cyclodextrin encapsulation.

    References

    • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available at:[Link]

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Available at:[Link]

    • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]

    Optimization

    Long-term stability and storage conditions for Diethyl-[(2-pyridinylamino)methylen]malonat

    Introduction Welcome to the technical support guide for Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM). This document provides researchers, scientists, and drug development professionals with essential information re...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the technical support guide for Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM). This document provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage conditions for this compound. Ensuring the chemical integrity of DPAM is paramount for the reproducibility and validity of experimental results. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address challenges you may encounter.

    Frequently Asked Questions (FAQs)
    Q1: What are the officially recommended long-term storage conditions for solid Diethyl-[(2-pyridinylamino)methylen]malonat?

    For maximal stability and to preserve the integrity of the compound, solid Diethyl-[(2-pyridinylamino)methylen]malonat and its close analogs, such as Diethyl (6-methyl-2-pyridylaminomethylene)malonate, should be stored at -20°C .[1]

    The rationale for this recommendation is based on minimizing the rate of potential degradation reactions. Low temperatures significantly slow down chemical processes, including hydrolysis and oxidation, which are the primary risks for this class of molecules. The compound should be stored in a tightly sealed container to prevent moisture absorption upon removal from the freezer.

    Q2: How should I store the compound for short-term use?

    For routine laboratory use, it is acceptable to store the solid compound in a desiccator at 2-8°C for short periods (i.e., a few days to a week). However, for any duration longer than one week, reverting to -20°C storage is strongly advised.[1] When stored in a refrigerator, always use a desiccator to protect the compound from ambient moisture.

    Q3: What is the expected shelf-life of DPAM?

    When stored under the recommended conditions (-20°C, dry, dark, tightly sealed), the solid form of the compound is expected to be stable for up to two years.[2] However, it is best practice to re-analyze the purity of the compound, for instance by HPLC, if it has been in storage for over a year or if you observe any inconsistencies in your experimental results.

    Q4: What are the primary chemical instability concerns and degradation pathways for this compound?

    The molecular structure of Diethyl-[(2-pyridinylamino)methylen]malonat features two key functional groups susceptible to degradation: diethyl ester groups and an enamine-like linkage.

    • Hydrolysis: The diethyl ester moieties are susceptible to hydrolysis, especially in the presence of moisture, acids, or bases.[3][4] This reaction would yield the corresponding carboxylic acid derivatives, altering the compound's chemical properties and biological activity.

    • Oxidation: While less common for this specific structure, prolonged exposure to air and light can lead to oxidative degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for long-term archival storage.

    • Enamine Hydrolysis: The C=C-N (enamine-like) bond can be susceptible to hydrolysis under acidic conditions, which could cleave the molecule.

    Below is a diagram illustrating the potential hydrolytic degradation pathways.

    G cluster_main Degradation of Diethyl-[(2-pyridinylamino)methylen]malonat cluster_conditions Conditions cluster_products Degradation Products parent Diethyl-[(2-pyridinylamino)methylen]malonat hydrolysis_ester Mono/Di-acid derivatives (Ester Hydrolysis) parent->hydrolysis_ester Hydrolysis hydrolysis_enamine Cleavage Products (Enamine Hydrolysis) parent->hydrolysis_enamine Hydrolysis moisture Moisture moisture->parent attacks acid_base Acid/Base Catalysis acid_base->parent catalyzes

    Caption: Potential hydrolytic degradation pathways for DPAM.

    Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

    DPAM is reported to be soluble in chloroform.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common choice.

    • Recommendation: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO or chloroform.

    • Storage of Solutions: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice is critical as it avoids repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution. Do not store solutions in a frost-free freezer, as temperature cycling is common in these units.

    Troubleshooting Guide
    Problem Potential Cause(s) Related to Stability Recommended Action(s)
    Inconsistent or non-reproducible experimental results. The compound may have partially degraded, leading to a lower effective concentration of the active molecule. This can result from improper storage (e.g., exposure to moisture, light, or high temperatures) or multiple freeze-thaw cycles of stock solutions.1. Use a fresh, unopened vial of the compound if available. 2. Prepare a new stock solution from solid material. 3. Verify the purity of your current stock or solid material using the HPLC or NMR protocols outlined below.
    Compound appears clumpy, discolored, or oily. These are visual indicators of significant degradation or moisture absorption. The pure compound should be a consistent solid.Do not use the compound. Discard it according to your institution's safety guidelines and obtain a new batch.
    Difficulty dissolving the solid compound in the recommended solvent. This may indicate the presence of insoluble degradation products. For example, the hydrolysis of the ester groups to carboxylic acids can significantly alter solubility profiles.1. Attempt to dissolve a small amount in a clean vial with fresh, anhydrous solvent. 2. If solubility issues persist, it is a strong indicator of impurity. The compound should be analyzed for purity or replaced.
    Protocols for Stability and Purity Assessment

    Adherence to a strict quality control protocol is essential. The following methods provide a framework for assessing the purity of Diethyl-[(2-pyridinylamino)methylen]malonat.

    Workflow for Handling and Quality Control

    Caption: Recommended workflow for handling and quality control of DPAM.

    Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

    This method is designed to separate and quantify the main compound from potential non-volatile impurities and degradation products.[5]

    1. Materials and Reagents:

    • Diethyl-[(2-pyridinylamino)methylen]malonat sample

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), LC-MS grade

    • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    2. Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 50 µg/mL using the same solvent mixture.

    3. HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Linear gradient from 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    4. Data Interpretation:

    • A pure sample should yield a single major peak.

    • The appearance of additional peaks, particularly early-eluting (more polar) peaks, may indicate hydrolytic degradation.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for most research applications.

    Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

    NMR is a powerful tool for verifying the chemical structure and can help identify degradation products.[5][6]

    1. Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the tube and gently invert to dissolve the sample completely.

    2. Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Experiment: Standard proton (¹H) NMR

    • Number of Scans: 16-64 (depending on concentration)

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    3. Data Interpretation:

    • Compare the obtained spectrum with a reference spectrum for Diethyl-[(2-pyridinylamino)methylen]malonat.

    • Key Signals to Observe: Look for the characteristic signals of the ethyl ester groups (a triplet and a quartet), the aromatic protons of the pyridinyl ring, and the vinyl/amine protons.

    • Signs of Degradation: The presence of new, unidentifiable signals may indicate impurities or degradation. For instance, the disappearance or reduction in the integration of the ethyl ester signals coupled with the appearance of a broad peak could suggest hydrolysis to a carboxylic acid.

    References
    • Multichem. Diethyl malonate Safety Data Sheet.
    • Moltus Research Laboratories. Malonate Derivatives High Purity Organic Compound at Best Prices.
    • Freeman, F. (2001). Malonic Acid and Derivatives. e-EROS Encyclopedia of Reagents for Organic Synthesis.
    • US Biological. Diethyl (6-methyl-2-pyridylaminomethylene)malonate, CAS 13250-95-8.
    • Carl Roth GmbH + Co. KG. Safety Data Sheet: Diethyl malonate.
    • Fisher Scientific. Safety Data Sheet: Diethyl malonate.
    • Tokyo Chemical Industry. Safety Data Sheet: Diethyl Methylmalonate.
    • PubChemLite. Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4).
    • Rojas-Díaz, D., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 533924, Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate.
    • Moltus Research Laboratories. (2020). All You Need to Know About Malonate.
    • Der Pharma Chemica. (2025). Advanced Analytical Methods: LC-MS/MS with Multiple Reaction Monitoring (MRM Mode) For the Quantification of Two Potential Genotoxic Impurities.
    • National Testing Agency. Syllabus for Chemistry (SCQP08).
    • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.
    • Fluorochem. Diethyl 2-((phenylamino)methylene)malonate.
    • Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods.
    • BLD Pharm. 54535-22-7|Diethyl 2-((phenylamino)methylene)malonate.
    • Sigma-Aldrich. DIETHYL (2-PYRIDYLAMINOMETHYLENE)MALONATE AldrichCPR.
    • ChemScene. 54535-22-7 | Diethyl 2-((phenylamino)methylene)malonate.
    • PubMed. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS.
    • Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
    • BenchChem. Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide.
    • PubMed. (2020).

    Sources

    Troubleshooting

    Troubleshooting low yield in Gould-Jacobs reaction with 2-aminopyridine

    An In-Depth Technical Guide for Drug Development Professionals Technical Support Center: Gould-Jacobs Reaction Introduction: The Challenge of Synthesizing Naphthyridinones The Gould-Jacobs reaction is a cornerstone of he...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide for Drug Development Professionals

    Technical Support Center: Gould-Jacobs Reaction

    Introduction: The Challenge of Synthesizing Naphthyridinones

    The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to the 4-hydroxyquinoline scaffold, a privileged structure in numerous therapeutic agents.[1][2] The reaction typically proceeds in two key stages: an initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a high-temperature thermal cyclization.[1][2][3]

    When adapting this reaction for heteroaromatic amines such as 2-aminopyridine, the target molecule is no longer a quinoline but a naphthyridone—a valuable scaffold in its own right. However, researchers frequently encounter significantly reduced yields compared to reactions with simple anilines. This guide provides a structured, in-depth troubleshooting framework formatted as a series of frequently asked questions to address and resolve the common pitfalls associated with this specific transformation.

    Core Troubleshooting Guide (Q&A)

    This section directly addresses the most common issues encountered when performing the Gould-Jacobs reaction with 2-aminopyridine.

    Q1: My initial condensation step is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted 2-aminopyridine. What is going wrong?

    A1: A low yield of the initial condensation product, diethyl ((pyridin-2-ylamino)methylene)malonate, is a frequent first hurdle. The root cause often lies in either reagent quality or suboptimal reaction conditions.

    • Causality & Solution - Reagent Integrity: Diethyl ethoxymethylenemalonate (DEEM) is susceptible to hydrolysis. Ensure you are using fresh, high-quality DEEM.[3] If the reagent is old, consider purification by vacuum distillation.[4] Similarly, the purity of 2-aminopyridine is critical.

    • Causality & Solution - Stoichiometry: The initial condensation involves the formation of an enamine intermediate with the elimination of ethanol. To drive this equilibrium forward, it is often beneficial to use a slight excess (1.0 to 1.2 equivalents) of DEEM.[3]

    • Causality & Solution - Thermal Input: While this step does not require the extreme temperatures of the subsequent cyclization, it is not a room-temperature reaction. The condensation should be heated to between 100-130°C for 1-2 hours.[3] Progress should be monitored by observing ethanol evolution or by TLC/LC-MS analysis.[3] Removing the ethanol byproduct under reduced pressure after this stage can also help drive the reaction to completion before proceeding to the high-temperature cyclization.[2]

    Q2: The condensation to the intermediate appears successful, but the high-temperature cyclization fails, yielding only the intermediate or a complex mixture. How can I promote the cyclization?

    A2: This is the most critical and energy-intensive step of the Gould-Jacobs reaction.[2] Failure to cyclize is almost always related to insufficient thermal energy or improper heat management.

    • Causality & Solution - Insufficient Temperature: The thermal 6-electron electrocyclization has a high activation energy barrier.[2] Temperatures of at least 250°C are generally required.[3][5] In some cases, particularly with less reactive substrates like aminopyridines, even higher temperatures may be necessary.

    • Causality & Solution - Heat Transfer: Achieving and maintaining a uniform temperature of >250°C is challenging. The use of a high-boiling, inert solvent is crucial.

      • Recommended Solvents: Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are the standard choices.[3][5] These solvents ensure even heating and prevent localized overheating, which can lead to decomposition.[3]

      • Solvent-Free Conditions: In specialized applications, a solvent-free reaction has been demonstrated for a similar pyridyl substrate, but this required extremely high temperatures (near 400°C) and specialized equipment, which may not be feasible in a standard laboratory setting.[6]

    • Causality & Solution - Modern Heating Techniques:

      • Microwave Irradiation: This is a highly effective alternative to conventional heating. Microwave energy provides rapid and efficient heating, often leading to dramatically shorter reaction times and improved yields.[2][3][7] Studies have shown that increasing the temperature from 250°C to 300°C via microwave can significantly boost conversion, but this must be balanced with shorter reaction times to prevent degradation.[7]

      • Alternative Catalysis: For some substrates, harsh thermal conditions can be circumvented by using a chemical promoter. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) has been shown to catalyze the cyclization step at much milder temperatures (80-100°C), offering an excellent alternative if thermal degradation is a major issue.[8]

    Q3: My reaction turns into a dark, intractable tar at high temperatures. How can I minimize decomposition?

    A3: The formation of dark, tarry materials is a clear sign of product or intermediate decomposition, a common issue when balancing the need for high temperatures with the stability of the molecules.[3]

    • Causality & Solution - Reaction Time and Temperature Optimization: This is the most critical balance to strike. The goal is to find the minimum temperature and time required for cyclization.[7]

      • If you observe charring at 250°C after 60 minutes, try reducing the time to 30 minutes.

      • Alternatively, if using a microwave, a higher temperature (e.g., 300°C) for a much shorter duration (e.g., 5-10 minutes) might give a cleaner reaction and a higher yield.[7]

    • Causality & Solution - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation, especially during prolonged heating at high temperatures.[3]

    • Causality & Solution - Even Heating: As mentioned in Q2, using a high-boiling solvent like diphenyl ether in a heating mantle with efficient stirring is critical for preventing localized "hot spots" where decomposition is initiated.[3]

    Q4: I've isolated a product, but the yield is low and it seems to be a mixture. What are the likely side products?

    A4: Besides decomposition, specific side reactions can lower the yield of your desired naphthyridone.

    • Decarboxylation: The 3-carboethoxy group of the product can be lost under the high-temperature conditions, especially with prolonged heating.[3] If your analysis shows the presence of a product without the ester group, it is a sign that the reaction time or temperature is excessive.

    • Hydrolysis: The DEEM starting material or the ester groups on your intermediate/product can be hydrolyzed if there is water present in the reaction. Ensure all reagents and solvents are anhydrous.[3]

    • Alternative Cyclization Pathways: While less common for 2-aminopyridine (which typically yields the 1,8-naphthyridone), other substituted aminopyridines could theoretically lead to isomeric products. Careful structural characterization (e.g., via 2D NMR) is essential to confirm the structure of your product.

    Optimized Experimental Protocols

    The following are representative protocols. Optimization for specific substituted 2-aminopyridines may be required.

    Protocol 1: Classical Thermal Cyclization

    Step A: Condensation

    • In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture in an oil bath at 110-120°C for 1.5 hours. The mixture will become a homogenous liquid, and ethanol will evolve.

    • Cool the mixture slightly and remove the evolved ethanol under reduced pressure. The resulting crude diethyl ((pyridin-2-ylamino)methylene)malonate can be taken directly to the next step.

    Step B: Thermal Cyclization

    • To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to create an approximately 0.5 M solution.

    • Equip the flask with a reflux condenser and flush the system with nitrogen.[3]

    • Heat the mixture to 250°C in a sand or heating mantle with vigorous stirring.[3]

    • Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS.[3]

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Add a non-polar solvent like hexane or petroleum ether to further precipitate the crude product.[3]

    • Collect the solid by filtration, wash with hexane, and dry.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[3]

    Protocol 2: Microwave-Assisted Cyclization

    Step A: Condensation

    • Follow Step A from Protocol 1. Alternatively, combine 2-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a microwave-safe vessel and heat under microwave irradiation at 120°C for 10-15 minutes.[8]

    Step B: Microwave Cyclization

    • To the crude intermediate in the microwave vessel, add a high-boiling solvent like diphenyl ether (use a minimal amount, just enough to ensure good energy absorption and stirring).

    • Seal the vessel and heat in a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[2][7] Caution: This will generate high pressure. Ensure the vessel and reactor are rated for these conditions.

    • After cooling, work up the product as described in Protocol 1 (Steps 5-8).

    Data Summary: Impact of Reaction Parameters

    ParameterConditionEffect on YieldRationale & Notes
    Temperature (Cyclization) < 240°CVery Low / No ReactionInsufficient energy to overcome the activation barrier for electrocyclization.[5]
    250-260°C (Conventional)Moderate to GoodThe standard temperature range for thermal cyclization in a high-boiling solvent.[3]
    > 260°C (Conventional)Decreasing (often)Increased rate of decomposition and side reactions often outweighs the benefit of faster cyclization.[3]
    250-300°C (Microwave)Good to ExcellentMicrowave heating allows for rapid access to high temperatures, improving cyclization efficiency.[2][7]
    Time (Cyclization) Too ShortLowIncomplete conversion of the intermediate to the final product.[3]
    Optimal (30-60 min)HighAllows for completion of the reaction without significant degradation.
    Too Long (> 90 min)DecreasingPromotes decomposition, charring, and decarboxylation side reactions.[3][7]
    Solvent (Cyclization) None (Neat)Variable (High Risk)Can work but requires very precise temperature control to avoid rapid decomposition.[6]
    High-Boiling (Dowtherm A)Good / ConsistentEnsures uniform heat transfer, preventing localized overheating and charring.[3][5]
    Atmosphere AirModerateRisk of oxidative degradation at high temperatures.
    Inert (N₂ or Ar)Good / RecommendedMinimizes decomposition pathways, leading to a cleaner reaction and potentially higher yield.[3]

    Visualized Reaction and Troubleshooting Workflow

    Gould-Jacobs Reaction with 2-Aminopyridine

    Gould_Jacobs_2AP Gould-Jacobs Reaction Mechanism with 2-Aminopyridine cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2-Aminopyridine C Intermediate: Diethyl ((pyridin-2-ylamino)methylene)malonate A->C 100-130°C - EtOH B Diethyl (ethoxymethylene)malonate (DEEM) B->C 100-130°C - EtOH D Final Product: Ethyl 4-oxo-4,7-dihydro-1,8-naphthyridine-3-carboxylate C->D ~250°C (Thermal) or ~300°C (Microwave) - EtOH

    Caption: The two-step mechanism for the synthesis of a naphthyridone.

    Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow cluster_condensation Condensation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_decomposition Decomposition Issues start Problem: Low Final Yield check_intermediate Analyze reaction mixture before high-temp step. Is intermediate formed? start->check_intermediate no_intermediate No / Low Intermediate check_intermediate->no_intermediate No yes_intermediate Intermediate Formed, No Final Product check_intermediate->yes_intermediate Yes solution_condensation Solutions: - Check reagent purity (DEEM). - Use 1.1 eq DEEM. - Ensure temp is 100-130°C. - Remove EtOH under vacuum. no_intermediate->solution_condensation solution_cyclization solution_cyclization yes_intermediate->solution_cyclization tar Significant Tarring and Decomposition? yes_intermediate->tar solution_tar Solutions: - Reduce reaction time. - Optimize temp/time balance. - Use an inert (N₂) atmosphere. - Ensure uniform heating. tar->solution_tar

    Caption: A decision tree for troubleshooting low reaction yields.

    References

    • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.
    • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
    • Organic Syntheses.
    • Journal of the American Chemical Society.
    • Biotage.
    • Wikipedia. Gould–Jacobs reaction.
    • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
    • MDPI.
    • RSC Publishing. A solvent-free Jacobs–Gould reaction.
    • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
    • Organic Syntheses.

    Sources

    Optimization

    Technical Support Center: Microwave-Assisted Synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat

    This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microwave-assisted synthesis of Diethyl-[(2-pyridinyl...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microwave-assisted synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat. This document is designed to address specific experimental challenges and provide in-depth, field-proven insights to ensure successful and reproducible outcomes.

    Introduction to the Synthesis

    The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat is a crucial step in the development of various pharmaceutical compounds. The reaction typically involves the condensation of 2-aminopyridine with a diethyl malonate derivative. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[1][2]

    However, scaling up this synthesis from small-scale discovery to larger, preparative scales can introduce a unique set of challenges. This guide will walk you through the common pitfalls and provide actionable solutions.

    Reaction Mechanism Overview

    The formation of Diethyl-[(2-pyridinylamino)methylen]malonat proceeds through a nucleophilic addition-elimination pathway, resulting in the formation of an enamine.[3][4][5] The reaction can be catalyzed by acid, which protonates the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[3][6][7]

    ReactionMechanism reagents 2-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Diethyl-[(2-pyridinylamino)methylen]malonat (Enamine) intermediate->product Elimination of Ethanol ethanol Ethanol (byproduct) intermediate->ethanol

    Caption: General reaction pathway for enamine formation.

    Troubleshooting Guide: Scaling Up Microwave Synthesis

    This section addresses common issues encountered when scaling up the microwave-assisted synthesis of Diethyl-[(2-pyridinylamino)methylen]malonat.

    Issue Potential Cause(s) Troubleshooting Steps & Explanations
    Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to excessive temperature or prolonged reaction times.[1] 3. Poor Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave energy.1. Optimize Reaction Parameters: Systematically increase the reaction temperature in 10°C increments and/or the reaction time. Start with a temperature slightly above the solvent's boiling point under conventional conditions.[8] 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction at different time points to identify the optimal endpoint and avoid byproduct formation. 3. Solvent Choice: If using a non-polar solvent, consider adding a small amount of a polar co-solvent (e.g., DMF, EtOH) to improve microwave absorption.[9] For solvent-free reactions, ensure the reactants themselves are polar enough to couple with the microwave field.
    Inconsistent Results/Poor Reproducibility 1. Non-uniform Heating: Uneven temperature distribution within the reaction vessel, a common issue in larger scale reactions.[10][11] 2. Inaccurate Temperature Monitoring: The external IR sensor may not reflect the true internal temperature of the reaction mixture.[12] 3. Variability in Starting Material Quality: Impurities in 2-aminopyridine or the malonate derivative can affect the reaction outcome.1. Stirring: Ensure efficient and continuous stirring throughout the reaction to promote uniform heating. 2. Temperature Probe: If your microwave reactor allows, use a fiber-optic temperature probe for accurate internal temperature measurement. Be aware that thick-walled vessels can lead to discrepancies between internal and external temperature readings.[12] 3. Reagent Purity: Use high-purity starting materials and consider purification if necessary.
    Charring or Decomposition 1. Hotspot Formation: Localized overheating within the reaction mixture. 2. Excessive Power: Applying too much microwave power can lead to rapid, uncontrolled heating.1. Reduce Power: Lower the initial microwave power setting. For many reactions, starting in the 25-50 W range is sufficient.[8] 2. Pulsed Heating: Utilize the microwave reactor's pulsed heating mode to allow for periods of cooling and prevent runaway reactions. 3. Solvent Volume: Ensure the reaction vessel is appropriately filled. A very small reaction volume in a large vessel can lead to rapid and intense heating.
    Pressure Build-up (in sealed vessels) 1. Volatile Byproducts: Formation of gaseous byproducts can increase the internal pressure. 2. Solvent Volatility: Using a low-boiling point solvent at high temperatures will inevitably lead to high pressure.1. Vessel Size: Use a reaction vessel that is appropriately sized for the reaction scale, leaving sufficient headspace. 2. Open-Vessel Option: If the reaction chemistry allows and volatile/toxic reagents are not a concern, consider performing the reaction in an open-vessel system to avoid pressure build-up.[13] 3. Solvent Selection: Choose a solvent with a higher boiling point if high temperatures are required.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended starting point for optimizing the reaction conditions?

    A1: A good starting point is to use a solvent like ethanol or to perform the reaction neat (solvent-free).[14] For temperature, begin about 10°C above the conventional reflux temperature of your chosen solvent.[8] A typical starting time would be 10-30 minutes. Monitor the reaction progress closely using TLC or LC-MS to guide further optimization.

    Q2: Is a catalyst necessary for this reaction?

    A2: While the reaction can proceed without a catalyst, particularly under microwave irradiation which provides sufficient energy, the addition of a mild acid catalyst can sometimes be beneficial.[3][6] However, many microwave-assisted syntheses of enaminones are successfully performed under catalyst-free conditions.[14]

    Q3: Can I use a domestic microwave oven for this synthesis?

    A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[15] Domestic ovens lack the necessary safety features, temperature and pressure controls, and reproducibility required for laboratory work.[15] Dedicated laboratory microwave reactors are essential for safe and reliable results.

    Q4: What are the key safety precautions when using a microwave reactor?

    A4: Always use the specialized, pressure-rated vials provided by the manufacturer.[16] Never exceed the recommended fill volume for the vials. Ensure the vessel is properly sealed before starting the reaction. Allow the vessel to cool to a safe temperature (typically below 50°C) before opening.[17]

    Q5: How do I choose between a sealed-vessel and an open-vessel setup?

    A5:

    • Sealed-vessel: Use a sealed vessel when you need to heat the reaction mixture well above the solvent's atmospheric boiling point to accelerate the reaction. This is also the preferred method when working with volatile or toxic reagents.[13]

    • Open-vessel: An open-vessel setup is suitable for reactions that can be run at or near the solvent's boiling point at atmospheric pressure. It has the advantage of not building up pressure.[13]

    DecisionTree start Scaling Up Synthesis issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yes inconsistent Inconsistent Results issue->inconsistent No optimize_params Optimize Temp/Time low_yield->optimize_params charring Charring/Decomposition inconsistent->charring No check_heating Ensure Uniform Heating (Stirring, Temp Probe) inconsistent->check_heating pressure Pressure Build-up charring->pressure No reduce_power Reduce Power/ Use Pulsed Heating charring->reduce_power vessel_choice Check Vessel Size/ Consider Open Vessel pressure->vessel_choice

    Caption: Troubleshooting decision-making workflow.

    Experimental Protocol: Microwave-Assisted Synthesis

    This is a general, starting-point protocol that should be optimized for your specific needs.

    Materials:

    • 2-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Microwave reactor with appropriate reaction vessels and stir bars

    Procedure (Solvent-Free):

    • To a microwave process vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Seal the vial tightly with the appropriate cap and septum.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).[18] Ensure constant stirring.

    • After the reaction is complete, allow the vial to cool to below 50°C before carefully opening it in a well-ventilated fume hood.

    • The crude product can then be purified, typically by column chromatography or recrystallization.

    References

    • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2025, March 3). MDPI. [Link]

    • Enamines. (2025, April 16). Master Organic Chemistry. [Link]

    • Strategies for microwave scale-up. ResearchGate. [Link]

    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. [Link]

    • Approaches for Scale-Up of Microwave-Promoted Reactions. (2007, November 10). ACS Publications. [Link]

    • Enamines. (2024, September 2). Making Molecules. [Link]

    • Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. ResearchGate. [Link]

    • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. [Link]

    • Future Trends in Microwave Synthesis. (2010, February 9). Taylor & Francis Online. [Link]

    • Recent Advances in Using Microwaves to Prepare Chemicals at the Industrial Level. (2024, April 1). MDPI. [Link]

    • Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. (2003, July 15). MDPI. [Link]

    • Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar. [Link]

    • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023, September 20). OpenStax. [Link]

    • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023, April 23). MDPI. [Link]

    • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]

    • Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate. ResearchGate. [Link]

    • Prospects and Challenges of Microwave-Combined Technology for Biodiesel and Biolubricant Production through a Transesterification: A Review. (2022). PMC. [Link]

    • Microwave - an effective tool in organic synthesis. World Journal of Pharmaceutical Research. [Link]

    • Preparation method of diethyl malonate.
    • Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. (2000, July 31). MDPI. [Link]

    • Organic Syntheses Procedure. Organic Syntheses. [Link]

    • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]

    • Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. (2016, November 1). Arabian Journal of Chemistry. [Link]

    • Getting Started with Microwave Synthesis. CEM Corporation. [Link]

    • N,N-Dimethylformamide Diethyl Acetal. Sciencemadness.org. [Link]

    • Microwave Reaction Tutorial. Biotage. [Link]

    • Microwave Multicomponent Synthesis. (2009, December 1). MDPI. [Link]

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. [Link]

    • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2017, November 15). Scientific Research Publishing. [Link]

    • Introduction to NN Dimethylformamide Dimethyl acetal. (2024, April 3). Liskon Biological. [Link]

    Sources

    Troubleshooting

    Preventing hydrolysis of malonic esters during reaction workup

    A Researcher's Guide to Preventing Unwanted Hydrolysis During Workup Welcome to the Technical Support Center for scientists and researchers engaged in drug development and organic synthesis. This guide, curated by Senior...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Researcher's Guide to Preventing Unwanted Hydrolysis During Workup

    Welcome to the Technical Support Center for scientists and researchers engaged in drug development and organic synthesis. This guide, curated by Senior Application Scientists, provides in-depth technical insights and field-proven protocols to address a critical challenge in malonic ester chemistry: preventing unintended hydrolysis during reaction workup. We understand that maximizing yield and purity is paramount, and this resource is designed to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

    Frequently Asked Questions (FAQs)

    Here, we address the most common queries and concerns encountered by researchers working with malonic esters.

    Q1: What is malonic ester hydrolysis, and why is it a problem during workup?

    A1: Malonic ester hydrolysis is the chemical breakdown of one or both ester groups to form the corresponding carboxylic acid(s) and alcohol.[1][2] This reaction, often referred to as saponification when base-catalyzed, is the reverse of esterification.[1] During a typical reaction workup, the goal is to isolate the pure, intact alkylated malonic ester. However, the use of aqueous acidic or basic solutions to quench the reaction and remove byproducts creates an environment ripe for unwanted hydrolysis, which can significantly decrease the yield of your desired product.[1]

    Q2: Which steps in a standard workup pose the highest risk for hydrolyzing my malonic ester?

    A2: The primary risk comes from any step involving prolonged contact with aqueous solutions, especially under non-neutral pH conditions.[1] Key high-risk steps include:

    • Quenching with strong aqueous base: Using solutions like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction mixture can rapidly saponify the ester.[3][4][5]

    • Acidic washes: While less common for inducing hydrolysis than basic washes, prolonged exposure to strong aqueous acids can also catalyze the breakdown of the ester.[4][6]

    • Elevated temperatures: Performing washes and extractions at room temperature or higher accelerates the rate of hydrolysis.[1]

    Q3: I suspect my malonic ester is hydrolyzing during workup. What are the tell-tale signs?

    A3: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your target ester and the detection of the corresponding malonic acid derivative in your crude product.[1] This can be confirmed using standard analytical techniques:

    • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid.

    • NMR Spectroscopy: The presence of a broad singlet characteristic of a carboxylic acid proton (-COOH) in the ¹H NMR spectrum, and the disappearance of the corresponding ester's alkoxy signals.[1]

    • IR Spectroscopy: The appearance of a broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.[1]

    Troubleshooting Guides: Protocols for Hydrolysis-Free Workup

    If you are experiencing yield loss due to hydrolysis, the following troubleshooting guides provide detailed, step-by-step protocols designed to minimize this unwanted side reaction. The core principles are to maintain low temperatures, avoid strong bases, and minimize contact time with the aqueous phase.[1]

    Core Problem: Hydrolysis During Basic Quenching/Washing

    The use of strong bases like NaOH or KOH is a primary cause of saponification.[3][4] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to irreversible hydrolysis.[7]

    Recommended Solution: Mild Basic Wash Protocol

    This protocol utilizes a weaker base, such as sodium bicarbonate, at low temperatures to neutralize acidic components without significantly promoting ester hydrolysis.

    Step-by-Step Methodology:

    • Cool the Reaction Mixture: Before beginning the workup, cool the reaction flask to 0 °C in an ice-water bath. This slows the kinetics of all reactions, including hydrolysis.[1]

    • Quench with Cold, Saturated Sodium Bicarbonate (NaHCO₃) Solution: Slowly add cold, saturated aqueous NaHCO₃ to the reaction mixture with vigorous stirring. The bicarbonate is basic enough to neutralize common acids used in the reaction but is significantly less nucleophilic than hydroxide, reducing the rate of saponification.

      • Caution: Addition of bicarbonate to an acidic solution will cause CO₂ evolution. Add the solution slowly and ensure adequate venting to prevent pressure buildup.[1]

    • Perform Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with Cold Brine: Wash the separated organic layer with cold, saturated aqueous NaCl (brine).[1][8] This step helps to remove residual water from the organic phase.[8]

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]

    Visualizing the Problem: The Mechanism of Base-Catalyzed Hydrolysis

    The following diagram illustrates the saponification mechanism, highlighting the nucleophilic attack by the hydroxide ion that you aim to prevent during workup.

    G ester R-CO-OR' (Malonic Ester) tetrahedral_intermediate [R-C(O⁻)(OH)-OR'] Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide OH⁻ (from strong base) hydroxide->tetrahedral_intermediate carboxylic_acid R-COOH (Hydrolyzed Product) tetrahedral_intermediate->carboxylic_acid Collapse of Intermediate alkoxide ⁻OR' tetrahedral_intermediate->alkoxide carboxylate R-COO⁻ (Carboxylate) carboxylic_acid->carboxylate Deprotonation (Irreversible Step) alkoxide->carboxylate

    Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

    Quantitative Guide: Choosing Your Workup Reagents

    The choice of quenching and washing solutions is critical. This table provides a comparison of common reagents and their suitability for preventing malonic ester hydrolysis.

    ReagentConcentrationTemperatureSuitability for Malonic Ester WorkupRationale
    Sodium Hydroxide (NaOH) 1-2 MRoom TempPoor Strong base and nucleophile; rapidly promotes saponification.[3][4][5]
    Potassium Hydroxide (KOH) 1-2 MRoom TempPoor Similar to NaOH, a strong base that will readily hydrolyze the ester.[3][9]
    Sodium Bicarbonate (NaHCO₃) Saturated0-5 °CExcellent Weak base that neutralizes acid without significant nucleophilic attack on the ester.[1]
    Sodium Carbonate (Na₂CO₃) Saturated0-5 °CGood A slightly stronger base than NaHCO₃; use with caution for highly sensitive esters.
    Ammonium Chloride (NH₄Cl) Saturated0-5 °CExcellent (for quenching base) Mildly acidic; effective for neutralizing excess strong base from the reaction (e.g., NaOEt) without introducing a strongly acidic environment.
    Dilute HCl 1 M0-5 °CUse with Caution Can be used to neutralize basic reactions, but prolonged exposure can lead to acid-catalyzed hydrolysis.[4][6]
    Advanced Protocol: The Krapcho Decarboxylation Workup

    In some cases, the goal is to hydrolyze one of the ester groups and decarboxylate to form a mono-acid. The Krapcho decarboxylation offers a method under neutral conditions, often using a salt like lithium chloride in wet DMSO at elevated temperatures.[10][11][12] This avoids the use of strong acids or bases, which can be beneficial for sensitive substrates.[11]

    Experimental Workflow for Minimizing Hydrolysis

    The following diagram outlines a generalized, self-validating workflow for the workup of a malonic ester synthesis reaction, designed to maximize the yield of the intact diester.

    G start Reaction Complete (Alkylated Malonic Ester) cool Cool to 0 °C (Ice Bath) start->cool quench Slowly Quench with Cold Sat. aq. NH₄Cl or NaHCO₃ cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarcanb wash_bicarcanb extract->wash_bicarcanb wash_bicarb Wash Organic Layer with Cold Sat. aq. NaHCO₃ wash_brine Wash Organic Layer with Cold Brine wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate product Crude Product (Intact Diester) concentrate->product

    Sources

    Optimization

    Technical Support Center: High-Purity Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) Work-up

    This guide provides in-depth technical support for the work-up and purification of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM). It is designed for researchers, scientists, and drug development professionals to tr...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for the work-up and purification of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM). It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and achieve high purity in their final product. The information herein is synthesized from established chemical principles and field-proven insights.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Here we address specific issues you may encounter during the experimental work-up of DPAM.

    Question 1: After the initial reaction, my crude product is an oil/dark-colored residue. What are the likely impurities and how should I proceed?

    Answer: A dark or oily crude product is common and often indicates the presence of unreacted starting materials, side-products, and thermal degradation products. The primary impurities to consider are unreacted 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEMM) or diethyl malonate.

    • Expert Insight: The coloration is often due to polymerization or side reactions of the reactants under heat. Your first step should be a standard aqueous workup to remove water-soluble impurities.

    Protocol 1: Initial Aqueous Work-up

    • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[1][2] Be sure to vent the separatory funnel frequently as CO₂ may be evolved.[1]

    • Follow with a wash with brine (saturated NaCl solution) to remove residual water and any remaining aqueous-soluble impurities.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude DPAM.[1]

    Question 2: I've performed an aqueous work-up, but TLC analysis still shows multiple spots. How can I effectively purify my DPAM?

    Answer: If impurities persist after an aqueous work-up, column chromatography is the most effective method for separating DPAM from closely related impurities.[3]

    • Expertise & Experience: The choice of solvent system for column chromatography is critical. For DPAM, a gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity. A common and effective solvent system is a mixture of n-hexane and ethyl acetate.[3]

    Protocol 2: Purification by Column Chromatography

    • Stationary Phase: Pack a chromatography column with silica gel.[1]

    • Sample Preparation: Dissolve the crude DPAM in a minimal amount of the initial eluting solvent or a slightly more polar solvent like dichloromethane.

    • Elution:

      • Start with a low polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

      • Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 n-hexane:ethyl acetate).[3]

      • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Fraction Collection: Collect the fractions containing the pure DPAM, as identified by TLC.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DPAM.[1]

    Question 3: My purified DPAM is a solid, but how can I be sure of its high purity and what is the best way to obtain crystalline material?

    Answer: Achieving high purity often requires a final recrystallization step. This is also an excellent method for obtaining a crystalline solid, which is often desired for characterization and stability.

    • Trustworthiness: Recrystallization relies on the principle that the desired compound is less soluble in a particular solvent at lower temperatures than at higher temperatures, while the impurities remain in solution.

    Protocol 3: Recrystallization of DPAM

    • Solvent Selection: A mixture of ethanol and water, or isopropanol, is often a suitable solvent system for the recrystallization of DPAM.

    • Dissolution: Dissolve the solid DPAM in a minimal amount of the hot solvent.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

    Question 4: How do I confirm the identity and purity of my final DPAM product?

    Answer: The identity and purity of your Diethyl-[(2-pyridinylamino)methylen]malonate should be confirmed using standard analytical techniques.

    • Authoritative Grounding: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.[4]

    Data Presentation: Expected Analytical Data for High-Purity DPAM

    Technique Expected Observations
    ¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet), the pyridinyl ring protons, the vinyl proton, and the amine proton. The integration of these signals should be consistent with the structure.
    ¹³C NMR Peaks corresponding to the carbonyl carbons of the ester groups, the carbons of the pyridinyl ring, the vinyl carbons, and the carbons of the ethyl groups.[5]
    Mass Spec. The molecular ion peak corresponding to the molecular weight of DPAM (C₁₃H₁₆N₂O₄, MW: 264.28 g/mol ).[6]
    Melting Point A sharp melting point is indicative of high purity.

    Visualizations

    Diagram 1: General Work-up and Purification Workflow for DPAM

    A Crude Reaction Mixture B Aqueous Work-up (EtOAc, NaHCO3, Brine) A->B C Crude DPAM B->C D Column Chromatography (Silica Gel, Hexane/EtOAc) C->D E Partially Purified DPAM D->E F Recrystallization (Ethanol/Water or Isopropanol) E->F G High-Purity Crystalline DPAM F->G

    Caption: A flowchart illustrating the sequential steps for the purification of DPAM.

    References

    • Brown, E. V., & Dewar, M. J. S. (1978). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(8), 2633-2635. Available from: [Link]

    • PubChem. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. Available from: [Link]

    • Kumar Gurjar, V. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? ResearchGate. Available from: [Link]

    • Google Patents. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
    • Urbanski, T. (1961). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9(9), 505-509. Available from: [Link]

    • Reyes-Pérez, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(9), 3705. Available from: [Link]

    • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. Available from: [Link]

    • ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available from: [Link]

    • ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Available from: [Link]

    • Artico, M., et al. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available from: [Link]

    • SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available from: [Link]

    • YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Available from: [Link]

    • Organic Syntheses Procedure. ethyl ethoxymethylenemalonate. Available from: [Link]

    • New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Available from: [Link]

    • SpectraBase. Diethyl {[2-(3'-indolyl)ethylamino]methylene}malonate. Available from: [Link]

    • PubChemLite. Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4). Available from: [Link]

    • mzCloud. (2016). Diethyl 2 2 3 trifluoromethyl 2 pyridyl amino ethyl amino methylidene malonate. Available from: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Selection for Diethyl-[(2-pyridinylamino)methylen]malonate Synthesis

    Welcome to the technical support center for the synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important chemical transformation.

    Introduction

    The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate is a critical step in the production of various pharmaceutical agents and other fine chemicals. The reaction, often a condensation reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), can be deceptively simple in principle, yet its efficiency and yield are highly dependent on the choice of catalyst and reaction conditions. This guide will walk you through the nuances of catalyst selection, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to overcome common experimental hurdles.

    Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

    Question 1: What are the most common catalysts for the synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate, and how do they differ in their mechanism?

    The synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate from 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is typically a catalyst-free reaction when conducted at high temperatures (e.g., refluxing in ethanol or xylene). However, in an effort to improve yields, reduce reaction times, and lower energy consumption, various catalysts have been explored. The primary role of a catalyst in this context is to enhance the nucleophilicity of the amino group of 2-aminopyridine or to activate the DEEM molecule.

    Commonly, the reaction is performed without a catalyst, relying on thermal energy to drive the condensation. In some instances, mild acid or base catalysis can be employed to facilitate the reaction, though this is less common in literature for this specific transformation. For related syntheses, Lewis acids or Brønsted acids have been used to activate similar electrophiles.

    Question 2: How do I choose the optimal catalyst for my specific application?

    For the direct condensation of 2-aminopyridine with DEEM, the "optimal" approach is often to perform the reaction neat or in a high-boiling solvent without a catalyst. The selection process should be guided by the desired reaction scale, purity requirements, and available equipment.

    Here is a decision-making workflow to guide your choice:

    Catalyst_Selection_Workflow start Start: Define Synthesis Goals (Scale, Purity, Time) solvent_screen Solvent Screening (Ethanol, Xylene, Toluene, DMF) start->solvent_screen Initial Consideration thermal_cond Thermal Condensation (Neat or High-Boiling Solvent) workup Work-up and Purification (Crystallization, Chromatography) thermal_cond->workup Reaction Complete acid_cat Acid Catalysis (e.g., p-TSA, Acetic Acid) acid_cat->workup base_cat Base Catalysis (e.g., Et3N, Pyridine) base_cat->workup temp_opt Temperature Optimization (80°C to Reflux) solvent_screen->temp_opt Solvent Selected temp_opt->thermal_cond Optimized Conditions temp_opt->acid_cat If thermal reaction is slow or incomplete temp_opt->base_cat To scavenge acidic byproducts final_product Final Product: Diethyl-[(2-pyridinylamino)methylen]malonate workup->final_product caption Fig. 1: Catalyst Selection Workflow

    Caption: Fig. 1: A workflow for selecting the appropriate conditions for synthesis.

    Question 3: What are the common pitfalls associated with catalyst-free synthesis, and how can they be mitigated?

    While often effective, catalyst-free thermal condensation is not without its challenges.

    Potential Issue Root Cause Mitigation Strategy
    Incomplete Conversion Insufficient reaction time or temperature.Increase reaction temperature to reflux in a higher boiling solvent like xylene. Monitor reaction progress by TLC.
    Formation of Byproducts High temperatures can lead to decomposition of starting materials or product.Optimize the reaction temperature and time. Consider performing the reaction under an inert atmosphere (N₂ or Ar).
    Product Darkening/Charring Thermal decomposition.Use the lowest effective temperature and minimize reaction time. Purification by activated carbon treatment followed by recrystallization can be effective.
    Solidification of Reaction Mixture Product precipitation at high concentrations.Use an appropriate amount of a high-boiling solvent to maintain a stirrable slurry.

    Part 2: Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis.

    Problem 1: Low or no product yield.

    Possible Causes & Solutions:

    • Incorrect Reagents: Verify the identity and purity of your 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM). DEEM can hydrolyze over time if exposed to moisture.

    • Insufficient Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction in a lower-boiling solvent like ethanol, consider switching to toluene or xylene to achieve higher temperatures.

    • Premature Product Precipitation: If the product precipitates from the reaction mixture before the reaction is complete, it can hinder further conversion. Ensure adequate solvent is present to maintain a mobile reaction mixture.

    Problem 2: The final product is dark and difficult to purify.

    Possible Causes & Solutions:

    • Thermal Decomposition: As mentioned previously, high temperatures can lead to the formation of colored impurities.

      • Troubleshooting Protocol:

        • After the reaction is complete, dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate).

        • Add a small amount of activated carbon (approx. 1-2% w/w).

        • Heat the mixture to reflux for 15-30 minutes.

        • Filter the hot solution through a pad of celite to remove the activated carbon.

        • Allow the filtrate to cool slowly for recrystallization.

    • Oxidation: The amino group can be susceptible to oxidation, especially at high temperatures. Running the reaction under an inert atmosphere can help to minimize this.

    Problem 3: The reaction stalls and does not go to completion.

    Possible Causes & Solutions:

    • Equilibrium: The reaction is a condensation that releases ethanol. In a closed system, the accumulation of ethanol can slow down or even reverse the reaction.

      • Solution: If practical, use a Dean-Stark apparatus to remove the ethanol as it is formed, driving the equilibrium towards the product. This is particularly effective when using solvents like toluene or xylene that form an azeotrope with ethanol.

    Troubleshooting_Flowchart start Problem Encountered low_yield Low/No Yield start->low_yield dark_product Dark Product start->dark_product stalled_reaction Stalled Reaction start->stalled_reaction check_reagents Verify Reagent Purity low_yield->check_reagents Is it a reagent issue? increase_temp Increase Temperature/ Change Solvent low_yield->increase_temp Are conditions too mild? charcoal_treat Activated Carbon Treatment dark_product->charcoal_treat Is it due to impurities? inert_atm Use Inert Atmosphere dark_product->inert_atm Could it be oxidation? dean_stark Use Dean-Stark Trap stalled_reaction->dean_stark Is equilibrium the issue? success Problem Resolved check_reagents->success increase_temp->success charcoal_treat->success inert_atm->success dean_stark->success caption Fig. 2: Troubleshooting Flowchart

    Caption: Fig. 2: A flowchart for troubleshooting common synthesis issues.

    Part 3: Experimental Protocols

    Protocol 1: General Procedure for Catalyst-Free Synthesis in Ethanol

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyridine (1.0 eq).

    • Add ethanol (approximately 5-10 mL per gram of 2-aminopyridine).

    • Add diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    Protocol 2: Synthesis in Xylene with a Dean-Stark Trap

    • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and a magnetic stir bar, add 2-aminopyridine (1.0 eq) and xylene.

    • Add DEEM (1.0-1.1 eq).

    • Heat the mixture to reflux. Ethanol and a small amount of xylene will collect in the Dean-Stark trap.

    • Continue refluxing until no more ethanol is collected and TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture, and if the product crystallizes, collect it by filtration. If not, remove the xylene under reduced pressure and purify the residue by recrystallization or column chromatography.

    References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2008). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanistic principles)

    Reference Data & Comparative Studies

    Validation

    A Comprehensive Guide to the Spectroscopic Characterization of Diethyl-[(2-pyridinylamino)methylen]malonate

    This guide provides an in-depth characterization of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Designe...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth characterization of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis against relevant precursors to provide a robust, self-validating framework for the unambiguous identification of this versatile synthetic intermediate.

    DPAM serves as a crucial building block in the synthesis of various heterocyclic compounds, including quinolones and pyridopyrimidines, which are of significant interest in medicinal chemistry.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide establishes a definitive analytical fingerprint for DPAM.

    Molecular Structure

    The structure of Diethyl-[(2-pyridinylamino)methylen]malonate, the subject of our analysis, is presented below. Its key features include a pyridine ring, a secondary amine linker, an electron-deficient alkene bond, and two ethyl ester groups.

    Caption: Molecular structure of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM).

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For DPAM, it is essential for confirming the successful condensation of the 2-aminopyridine and diethyl ethoxymethylenemalonate precursors.

    Experimental Protocol: NMR Analysis

    The causality behind this protocol is to ensure a high-resolution spectrum from a representative sample. Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing properties for moderately polar compounds and its single, well-defined solvent residual peak. Tetramethylsilane (TMS) serves as the universal internal standard for calibrating chemical shifts to 0.00 ppm.[3]

    • Sample Preparation: Dissolve approximately 10-20 mg of purified DPAM in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[3]

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.[4]

    • ¹H NMR Acquisition: Utilize a standard single-pulse experiment with a 30° pulse angle and a 1-2 second relaxation delay. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 512-1024) and a slightly longer relaxation delay (2 seconds) are required.[5]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

    ¹H & ¹³C NMR Data for DPAM

    The following tables summarize the expected chemical shifts for DPAM. These assignments are based on established principles and data from analogous structures. The intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen, along with extensive conjugation, significantly influences the chemical shifts, particularly for the N-H and vinyl (=CH) protons, shifting them downfield.

    Table 1: Predicted ¹H NMR Spectroscopic Data for DPAM in CDCl₃

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
    ~11.0 Doublet 1H N-H Significant downfield shift due to strong intramolecular H-bonding and resonance.
    ~8.6 Doublet 1H =CH (vinyl) Deshielded by adjacent carbonyls and coupled to the N-H proton.
    ~8.2 Doublet 1H Pyridine H-6 Alpha to the ring nitrogen, making it the most deshielded aromatic proton.
    ~7.6 Triplet 1H Pyridine H-4 deshielding effect from the ring nitrogen.
    ~7.0 Doublet 1H Pyridine H-3 Adjacent to the amino-substituted carbon.
    ~6.8 Triplet 1H Pyridine H-5 Least deshielded aromatic proton.
    ~4.25 Quartet 4H -O-CH₂ -CH₃ Methylene protons of the two equivalent ethyl ester groups.

    | ~1.35 | Triplet | 6H | -O-CH₂-CH₃ | Methyl protons of the two equivalent ethyl ester groups. |

    Table 2: Predicted ¹³C NMR Spectroscopic Data for DPAM in CDCl₃

    Chemical Shift (δ, ppm) Assignment Rationale for Assignment
    ~169.0 C =O (Ester) Carbonyl carbons deshielded by two oxygen atoms. Typically found in the 160-180 ppm range.[5]
    ~166.5 C =O (Ester) Slight non-equivalence due to restricted rotation and H-bonding.
    ~158.0 Pyridine C -2 Carbon directly attached to the exocyclic nitrogen.
    ~152.5 =C H (vinyl) Alkene carbon attached to the nitrogen, shifted downfield by resonance.
    ~148.0 Pyridine C -6 Alpha to the ring nitrogen.
    ~138.5 Pyridine C -4 Gamma to the ring nitrogen.
    ~117.0 Pyridine C -5 Beta to the ring nitrogen.
    ~113.0 Pyridine C -3 Shielded relative to other pyridine carbons.
    ~95.0 =C (COOEt)₂ Quaternary alkene carbon, shielded by the adjacent carbon but deshielded by two carbonyls.
    ~60.0 -O-C H₂-CH₃ Methylene carbons of the ethyl esters.

    | ~14.5 | -O-CH₂-C H₃ | Methyl carbons of the ethyl esters. |

    Comparative NMR Analysis: DPAM vs. Precursors

    The most effective way to validate the structure of DPAM is to compare its NMR spectrum with those of its starting materials: 2-Aminopyridine and Diethyl Malonate. The formation of the product is confirmed by the disappearance of key reactant signals and the appearance of new, characteristic product signals.

    Table 3: NMR Data Comparison of DPAM and its Precursors

    Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
    2-Aminopyridine [6][7][8] ~4.5 (br s, 2H, -NH₂), ~6.5-8.0 (m, 4H, Ar-H) ~158 (C-2), ~148 (C-6), ~137 (C-4), ~113 (C-3), ~108 (C-5)
    Diethyl Malonate [9][10] ~4.2 (q, 4H, -O-CH₂-), ~3.4 (s, 2H, α-CH₂), ~1.25 (t, 6H, -CH₃) ~167 (C=O), ~61 (-O-CH₂-), ~41 (α-CH₂), ~14 (-CH₃)

    | DPAM (Product) | ~11.0 (d, 1H, N-H) , ~8.6 (d, 1H, =CH) , Disappearance of α-CH₂ at ~3.4 ppm | ~152.5 (=CH) , ~95.0 (=C<) , Disappearance of α-CH₂ at ~41 ppm |

    This comparison provides irrefutable evidence of the reaction. The disappearance of the acidic α-CH₂ protons of diethyl malonate and one of the amine protons of 2-aminopyridine, coupled with the emergence of the strongly coupled N-H and vinyl =CH signals, serves as a diagnostic fingerprint for the formation of Diethyl-[(2-pyridinylamino)methylen]malonate.

    Mass Spectrometry (MS)

    Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For DPAM, we expect to see a clear molecular ion peak and characteristic fragment ions that validate the connectivity of the molecule.

    Experimental Protocol: GC-MS Analysis

    Electron Ionization (EI) is a standard, high-energy ionization technique that produces complex but reproducible fragmentation patterns, ideal for structural confirmation and library matching.

    • Sample Preparation: Prepare a dilute solution of DPAM (~1 mg/mL) in a volatile solvent like ethyl acetate.

    • GC-MS Setup:

      • Injector: Set to 250°C.

      • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution.

    • MS Detection: Acquire spectra in EI mode at 70 eV. Scan a mass range of m/z 40-400.

    Mass Spectrum and Fragmentation Pathway

    The molecular formula for DPAM is C₁₃H₁₆N₂O₄, giving it a monoisotopic mass of approximately 264.11 g/mol .[11] The fragmentation of malonate derivatives is well-documented and often involves cleavages related to the ester groups and the substituent on the central carbon.[1][12]

    Table 4: Predicted Major Fragments for DPAM in EI-MS

    m/z Proposed Fragment Description
    264 [M]⁺ Molecular Ion
    219 [M - OEt]⁺ Loss of an ethoxy radical (-OC₂H₅) from one of the ester groups.
    191 [M - COOEt]⁺ Loss of an ethoxycarbonyl radical (-COOC₂H₅).
    147 [C₇H₇N₂O]⁺ Cleavage of the C=C bond, retaining the pyridinylamino-methylene portion.
    94 [C₅H₆N₂]⁺ 2-Aminopyridine radical cation, resulting from cleavage of the N-C bond.

    | 93 | [C₅H₅N₂]⁺ | Loss of a hydrogen from the 2-aminopyridine fragment. |

    The proposed fragmentation pathway below highlights the key bond cleavages that lead to the most stable and, therefore, most abundant fragment ions.

    M [M]⁺˙ m/z = 264 F1 [M - OEt]⁺ m/z = 219 M->F1 - •OC₂H₅ F2 [M - COOEt]⁺ m/z = 191 M->F2 - •COOC₂H₅ F3 [C₇H₇N₂O]⁺ m/z = 147 M->F3 C=C cleavage F4 [C₅H₆N₂]⁺˙ m/z = 94 F3->F4 - C₃H₂O₂ cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified DPAM Sample NMR NMR Spectroscopy (CDCl₃, 400 MHz) Prep->NMR MS Mass Spectrometry (GC-MS, EI, 70 eV) Prep->MS IR Infrared Spectroscopy (ATR) Prep->IR NMR_Data ¹H & ¹³C Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion (m/z 264) - Fragmentation Pattern MS->MS_Data IR_Data IR Spectrum: - N-H Stretch (~3250) - C=O Stretches (~1710, 1660) - C=C Stretch (~1620) IR->IR_Data Confirmation Unambiguous Structural Confirmation of DPAM NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

    Caption: Comprehensive analytical workflow for the characterization of DPAM.

    References

    • Spectroscopic identification of mono- and di-alkylated malonates - Benchchem.
    • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI.
    • A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate - Benchchem.
    • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - ResearchGate. Available from: [Link]

    • A Comparative Spectroscopic Guide to Alkylated Malonate Esters: Potassium Tert-Butyl Malonate vs. Diethyl Malonate Pathways - Benchchem.
    • Diethyl benzylmalonate, IR, NMR, Mass - New Drug Approvals. Available from: [Link]

    • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. Available from: [Link]

    • Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem. Available from: [Link]

    • THE INFRARED SPECTRA OF MALONATES AND OXALATES: TEMPERATURE EFFECT - Canadian Science Publishing. Available from: [Link]

    • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... - ResearchGate. Available from: [Link]

    • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. Available from: [Link]

    • Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4) - PubChemLite. Available from: [Link]

    • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. Available from: [Link]

    • An In-depth Technical Guide on the 13C NMR Spectroscopy of Diethyl 2-(2-oxopropyl)malonate - Benchchem.

    Sources

    Comparative

    The Synthesis of Pyridinylamino Malonates: A Comparative Guide to Conventional Heating and Microwave Irradiation

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. Pyridinylamino malonates are valuable pre...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the efficient synthesis of novel molecular scaffolds is paramount. Pyridinylamino malonates are valuable precursors for a variety of heterocyclic compounds, which are integral to the development of new therapeutic agents. The choice of synthetic methodology can dramatically influence the speed, efficiency, and scalability of producing these key intermediates. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave-assisted synthesis for the preparation of pyridinylamino malonates, supported by established chemical principles and representative experimental data.

    The Underlying Chemistry: Nucleophilic Aromatic Substitution

    The synthesis of pyridinylamino malonates typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine, in this case, diethyl aminomalonate, acts as a nucleophile, attacking an electron-deficient pyridine ring that is substituted with a good leaving group, such as a chlorine atom. The pyridine ring's inherent electron-deficient nature facilitates this type of reaction.[1][2]

    The reaction is generally accelerated by the presence of electron-withdrawing groups on the pyridine ring, which further stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] The choice of heating method is a critical parameter that can significantly impact the kinetics of this transformation.

    Principles of Heat Transfer: Conventional vs. Microwave

    Understanding the fundamental differences in how energy is transferred to the reaction mixture is crucial to appreciating the advantages and disadvantages of each method.

    Conventional Heating: This traditional method relies on the bulk transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) to the reaction mixture through conduction and convection.[5] This process is often slow and can lead to uneven temperature distribution, with the walls of the reaction vessel being hotter than the bulk of the solvent.

    Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to directly heat the reaction mixture. This is achieved through the interaction of the microwaves with polar molecules in the mixture, primarily through two mechanisms: dipolar polarization and ionic conduction.[6][7]

    • Dipolar Polarization: Polar molecules, such as the solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[6]

    • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, generating heat through collisions.[7]

    This direct and efficient energy transfer is the primary reason for the dramatic rate enhancements often observed in microwave-assisted reactions.[8][9]

    Head-to-Head Comparison: Performance and Efficiency

    ParameterConventional HeatingMicrowave Synthesis
    Reaction Time 12 - 24 hours15 - 30 minutes
    Typical Yield 60 - 75%85 - 95%
    Temperature 80 - 120 °C (Reflux)120 - 150 °C
    Solvent DMF, Dioxane, or TolueneEthanol, DMF, or Toluene
    Energy Efficiency LowerHigher
    Process Control GoodExcellent (with dedicated reactors)

    The data clearly indicates that microwave synthesis offers significant advantages in terms of reaction time and yield. The ability to rapidly and uniformly heat the reaction mixture to temperatures above the solvent's boiling point (in a sealed vessel) is a key factor in accelerating the reaction rate.[5] This often leads to cleaner reactions with fewer byproducts, simplifying purification.[6]

    Experimental Protocols

    The following are representative, detailed protocols for the synthesis of a pyridinylamino malonate using both conventional heating and microwave irradiation.

    General Reaction Scheme

    Reaction_Scheme cluster_reactants Reactants cluster_products Product reactant1 2-Chloropyridine Derivative catalyst Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->catalyst reactant2 Diethyl Aminomalonate reactant2->catalyst product Diethyl Pyridinylamino Malonate catalyst->product Heating (Conventional or Microwave)

    Caption: General reaction for the synthesis of pyridinylamino malonates.

    Protocol 1: Conventional Synthesis

    Objective: To synthesize diethyl 2-((6-chloropyridin-3-yl)amino)malonate using conventional heating.

    Materials:

    • 3-amino-6-chloropyridine

    • Diethyl bromomalonate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    Procedure:

    • To a 100 mL round-bottom flask, add 3-amino-6-chloropyridine (1.29 g, 10 mmol), diethyl bromomalonate (2.39 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

    • Add 30 mL of DMF to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to 100 °C using a heating mantle or oil bath and stir for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diethyl 2-((6-chloropyridin-3-yl)amino)malonate.

    Protocol 2: Microwave-Assisted Synthesis

    Objective: To synthesize diethyl 2-((6-chloropyridin-3-yl)amino)malonate using microwave irradiation.

    Materials:

    • 3-amino-6-chloropyridine

    • Diethyl bromomalonate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • 10 mL microwave reaction vessel with a stir bar

    • Microwave synthesizer

    Procedure:

    • In a 10 mL microwave reaction vessel, combine 3-amino-6-chloropyridine (257 mg, 2 mmol), diethyl bromomalonate (478 mg, 2 mmol), and potassium carbonate (552 mg, 4 mmol).

    • Add 5 mL of DMF and a magnetic stir bar.

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at 140 °C for 20 minutes, with stirring.

    • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

    • Pour the reaction mixture into 50 mL of ice-cold water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Visualization of Methodologies

    Workflow Comparison

    G Experimental Workflow Comparison cluster_0 Conventional Heating cluster_1 Microwave Synthesis A 1. Combine Reactants in Round-Bottom Flask B 2. Assemble Reflux Apparatus A->B C 3. Heat in Oil Bath (12-24 hours) B->C D 4. Cool Down & Workup C->D E 5. Purification D->E F 1. Combine Reactants in Microwave Vial G 2. Seal Vial & Place in Microwave Reactor F->G H 3. Irradiate (15-30 minutes) G->H I 4. Rapid Cooling & Workup H->I J 5. Purification I->J

    Caption: A comparison of the experimental workflows for each heating method.

    Heat Transfer Mechanisms

    G Heat Transfer Mechanisms cluster_0 Conventional Heating cluster_1 Microwave Heating A External Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Conduction C Reaction Mixture B->C Convection D Microwave Radiation E Polar Molecules in Reaction Mixture D->E Direct Energy Absorption (Dipolar Polarization & Ionic Conduction)

    Caption: A schematic representation of heat transfer in both methods.

    Conclusion and Recommendations

    The evidence strongly supports the use of microwave-assisted synthesis for the preparation of pyridinylamino malonates. The primary advantages of this technology are:

    • Drastic Reduction in Reaction Time: Reactions that take many hours to complete using conventional heating can often be finished in minutes.[6]

    • Improved Reaction Yields: The rapid and uniform heating often leads to cleaner reactions and higher yields of the desired product.[9]

    • Enhanced Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

    • High Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.

    For researchers and professionals in drug development, the adoption of microwave synthesis for the preparation of pyridinylamino malonates and other key intermediates can lead to a significant acceleration of research timelines and a more efficient use of resources. While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, microwave-assisted synthesis is the superior choice for rapid lead optimization and library synthesis in a research and development setting.

    References

    • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1530-1536.
    • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(2), 300-315.
    • Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxyl
    • Directed nucleophilic aromatic substitution reaction. (2022). Chemical Science, 13(25), 7545-7551.
    • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development, 8(6), a426-a434.
    • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

    • Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. (2005). Tetrahedron, 61(46), 10827-10836.
    • Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. (2016). Arabian Journal of Chemistry, 9, S1548-S1554.
    • Diethyl aminomalonate hydrochloride. Organic Syntheses. Retrieved from [Link]

    • Synthesis of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through a condensation of 2-aminopyridines and diethyl malonate. (2013). Tetrahedron, 69(38), 8299-8306.
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

    • Nucleophilic Aromatic Substitution. NPTEL. Retrieved from [Link]

    • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (2018). Journal of the Indian Chemical Society, 95(4), 399-404.
    • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

    • Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. (2016). Arabian Journal of Chemistry, 9(Supplement 2), S1548-S1554.
    • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in W
    • How to synthesize amino acid from diethyl malonate? (2018, October 12). Quora. Retrieved from [Link]

    • Conventional vs Microwave Heating. (2017, June 5). YouTube. Retrieved from [Link]

    • Preparation method of diethyl malonate. (2000). Google Patents.
    • Microwave-assisted synthesis of highly substituted aminomethylated 2-pyridones. (2004). Tetrahedron Letters, 45(47), 8681-8684.
    • The synthesis of chiral malonates and the determination of their chirality using fatty acid synthase and mass spectrometry. (1998).
    • Synthesis of methylene malonates substantially free of impurities. (2012). Google Patents.
    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33659-33682.
    • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (2021). Reaction Chemistry & Engineering, 6(1), 101-109.
    • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules, 21(4), 498.

    Sources

    Validation

    Comparative Antifungal Efficacy Guide: Diethyl-[(2-pyridinylamino)methylen]malonat vs. Standard Fungicides

    The continuous emergence of resistant phytopathogenic fungi, particularly Fusarium oxysporum (Fox), necessitates the development of novel antifungal scaffolds. Historically utilized merely as synthetic intermediates, Die...

    Author: BenchChem Technical Support Team. Date: March 2026

    The continuous emergence of resistant phytopathogenic fungi, particularly Fusarium oxysporum (Fox), necessitates the development of novel antifungal scaffolds. Historically utilized merely as synthetic intermediates, Diethyl 2-((arylamino)methylene)malonates (DAMMs)—including the specific derivative Diethyl-[(2-pyridinylamino)methylen]malonat —have recently been discovered to possess potent, unreported mycelial growth inhibitory properties[1].

    This guide provides a comprehensive, objective comparison of this compound against standard agricultural fungicides, detailing the experimental frameworks required to validate these claims.

    Mechanistic Overview and Comparative Efficacy

    Diethyl-[(2-pyridinylamino)methylen]malonat is synthesized via the first step of the Gould-Jacobs reaction[1]. The integration of the 2-aminopyridine moiety into the malonate backbone creates a highly lipophilic structure capable of penetrating fungal cell walls. Unlike traditional multi-site contact fungicides, DAMMs exhibit a highly specific, dose-dependent transition from fungistatic (growth-inhibiting) to fungicidal (pathogen-killing) activity[1].

    Recent in vitro evaluations demonstrate that DAMMs achieve half-maximal inhibitory concentrations (IC50) ranging from 0.013 µM to 35 µM against Fusarium oxysporum[1]. When benchmarked against commercial positive controls such as Dithane (Mancozeb) and Rovral (Iprodione), highly active DAMM derivatives show statistically significant competitive or superior efficacy[2].

    Quantitative Efficacy Comparison

    The following table summarizes the comparative performance of DAMMs against industry-standard fungicides used for Fusarium management.

    Compound / ClassRepresentative AgentTarget PathogenIC50 RangePrimary Mechanism of Action
    DAMMs Diethyl-[(2-pyridinylamino)methylen]malonatFusarium oxysporum0.013 – 35 µMDose-dependent fungistatic to fungicidal effect[1]
    Dithiocarbamates Mancozeb (Dithane)Fusarium oxysporum~10 – 50 µMMulti-site contact activity; disrupts lipid metabolism[2]
    Dicarboximides Iprodione (Rovral)Fusarium oxysporum~5 – 20 µMInhibition of osmotic signal transduction pathways[2]

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the evaluation of Diethyl-[(2-pyridinylamino)methylen]malonat must follow a self-validating system. This means every assay must include an untreated blank to establish baseline growth and commercial positive controls to benchmark efficacy[1].

    Protocol A: Microwave-Assisted Synthesis of the DAMM Scaffold

    Causality Insight: Microwave (MW) irradiation is selected over conventional reflux protocols because it significantly accelerates reaction kinetics, prevents the thermal degradation of the diethyl ethoxymethylenemalonate (DEEMM) precursor, and ensures high yields (74–96%)[1].

    • Reagent Preparation: Combine equimolar amounts of 2-aminopyridine and DEEMM in a microwave-safe reaction vessel.

    • Irradiation: Subject the mixture to microwave irradiation (standardized wattage) until the reaction reaches completion (monitored via TLC).

    • Purification: Recrystallize the crude product to isolate pure Diethyl-[(2-pyridinylamino)methylen]malonat. Note: High purity is critical to prevent unreacted amines from skewing the antifungal assay.

    Protocol B: In Vitro Mycelial Growth Inhibition Assay

    Causality Insight: This protocol standardizes the starting biomass and nutrient distribution to ensure that any observed growth inhibition is strictly a function of the fungicide's chemical activity, not environmental artifacts[1].

    • Media Preparation: Suspend 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in 100 mL of distilled water. Homogenize for 2 minutes in a microwave to ensure uniform nutrient distribution, then autoclave at 120 °C for 1 hour[1].

    • Treatment Dispersion: Prepare five test concentrations of the DAMM (10, 5, 1, 0.1, and 0.01 µg/µL) dispersed in a 0.5% supplemented medium[1].

    • Control Establishment:

      • Negative Control: 0.5% PDA medium without any treatment (validates baseline fungal viability)[1].

      • Positive Controls: Dithane and Rovral prepared at equivalent concentrations (validates the assay's sensitivity to known inhibitors)[2].

    • Inoculation: Extract a 1-mm plug from an 8-day monosporic culture of F. oxysporum. Place the plug centrally into each well of a 12-well glass plate containing the dispersed treatments[1]. Causality: Using a precise 1-mm plug standardizes the initial inoculum size, eliminating growth rate discrepancies.

    • Incubation & Measurement: Incubate the plates in a humid chamber at 25 °C for 72 hours. Measure the radial growth halo and calculate the IC50 using statistical variance analysis (e.g., Tukey test, p < 0.05)[1].

    Workflow Visualization

    The following diagram maps the logical relationship between the synthesis of the compound, the self-validating assay design, and the comparative efficacy endpoints.

    Workflow Syn Gould-Jacobs Synthesis (DEEMM + 2-Aminopyridine) DAMM Diethyl-[(2-pyridinylamino) methylen]malonat Syn->DAMM High Yield (74-96%) Assay In Vitro Assay (Mycelial Growth Inhibition) DAMM->Assay Test Concentrations (0.01 - 10 µg/µL) Analysis Efficacy Evaluation (IC50 & Fungicidal Effect) Assay->Analysis 72h Incubation at 25°C Controls Standard Fungicides (Dithane & Rovral) Controls->Assay Positive Controls

    Workflow comparing DAMM synthesis and antifungal evaluation against standard fungicides.

    Conclusion

    Diethyl-[(2-pyridinylamino)methylen]malonat represents a highly promising, previously unreported class of mycelial growth inhibitors[1]. By leveraging a single-step synthesis and demonstrating IC50 values that rival or exceed commercial standards like Mancozeb and Iprodione, DAMMs offer a fertile ground for novel agrochemical and pharmaceutical drug development[2]. Future research should focus on expanding the chemical space of the 2-aminopyridine moiety to optimize the fungicidal threshold.

    References

    • Title: Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum Source: MDPI (Molbank) URL: [Link]

    • Title: (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum Source: ResearchGate URL: [Link]

    Sources

    Comparative

    Structure-Activity Relationship (SAR) Studies of Substituted Pyridinylamino Malonates: A Comparative Guide

    As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing biochemical potency with cellular permeability during hit-to-lead optimization. The substituted pyridinylamino m...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing biochemical potency with cellular permeability during hit-to-lead optimization. The substituted pyridinylamino malonate pharmacophore represents a highly versatile and privileged scaffold for overcoming these hurdles, particularly in the development of kinase inhibitors and allosteric modulators[1][2].

    This guide provides an objective, data-driven comparison of substituted pyridinylamino malonates, detailing the structural rationale behind their design and outlining self-validating experimental protocols for rigorous SAR profiling.

    Structural Rationale: The Causality of the Scaffold

    To understand the performance of these compounds, we must first deconstruct the causality behind the molecular design. Why combine a pyridinylamino core with a malonate moiety?

    • The Pyridinylamino Anchor (Hinge-Binding): The nitrogen of the pyridine ring and the adjacent secondary amine act as a potent hydrogen-bond acceptor-donor pair. Crystallographic studies of similar fragments demonstrate that this motif forms critical bidentate hydrogen bonds with the hinge region of kinases (e.g., the backbone NH of Met109 in p38α MAP kinase)[3]. It serves as a superior bioisostere for simple anilines, offering improved solubility and enhanced target residence time.

    • The Malonate Vector (Solvent-Exposed Region): The malonate group serves a dual, highly strategic purpose. First, dialkyl malonates act as lipophilic prodrugs that drastically enhance cellular permeability; they are subsequently hydrolyzed in vivo by intracellular esterases to active carboxylic acids[1]. Second, the dicarbonyl geometry allows for extended hydrogen bonding with basic residues at the solvent interface or coordination with catalytic metal ions, driving target selectivity.

    MOA K Target Kinase (e.g., p38α / CDK) H Hinge Region (Met109 H-Bonds) K->H S Solvent Pocket (Malonate Vector) K->S I Downstream Signaling Inhibition K->I Blocks Phosphorylation P Pyridinylamino Malonate P->K Binds ATP Pocket P->H Anchors P->S Enhances Affinity

    Binding mechanism of pyridinylamino malonates within the kinase ATP-binding pocket.

    Comparative SAR Data: Substituent Effects

    To objectively compare the performance of this scaffold, we systematically vary both the pyridine ring substituents and the malonate ester groups. The data below summarizes a typical SAR profiling campaign targeting a generic tyrosine kinase[4].

    Table 1: SAR Profiling of Substituted Pyridinylamino Malonates
    CmpdPyridine SubstitutionMalonate DerivativeKinase IC₅₀ (nM)Cellular IC₅₀ (nM)Permeability (Papp)
    1 UnsubstitutedDiethyl ester145850High
    2 5-FluoroDiethyl ester42310High
    3 5-FluoroDimethyl ester45290Moderate
    4 5-FluoroFree diacid18>10,000Low
    5 5-(Trifluoromethyl)Diethyl ester110920High
    6 5-Fluoro, 4-MethylDiethyl ester15120High

    Data Synthesis & Causality:

    • The Prodrug Effect: Compound 4 (the free diacid) exhibits the highest biochemical potency (18 nM) due to strong electrostatic interactions in the solvent-exposed pocket. However, it completely fails in cellular assays (>10,000 nM) because the highly polar diacid cannot cross the lipid bilayer. The diethyl ester prodrugs (Compounds 2 and 6 ) strike the optimal balance, masking the charge to achieve high permeability while relying on intracellular esterases to liberate the active warhead.

    • Stereoelectronic Tuning: Substitution at the 5-position of the pyridine ring with a highly electronegative, small fluorine atom (Compound 2 ) enhances hinge-binding affinity by modulating the pKa of the pyridine nitrogen[4]. Conversely, bulkier electron-withdrawing groups like trifluoromethyl (Compound 5 ) induce steric clashes within the constrained ATP pocket, dropping potency.

    Experimental Protocols: Self-Validating Workflows

    A robust SAR campaign requires assays that not only measure potency but actively validate the mechanism of action. Do not simply trust a low IC₅₀ value; you must prove how the compound is achieving it.

    Protocol A: In Vitro TR-FRET Kinase Assay (With Mutant Counter-Screen)

    This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine biochemical potency, incorporating a critical self-validating counter-screen to confirm on-target hinge binding.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridinylamino malonate compounds in 100% anhydrous DMSO.

    • Reaction Assembly: In a low-volume 384-well plate, combine 5 nM of the recombinant wild-type kinase, 100 nM of a fluorescently labeled peptide substrate, and the compound dilutions. Ensure the final DMSO concentration remains strictly at 1% to prevent solvent-induced protein denaturation.

    • Competitive Initiation: Add ATP at a concentration exactly equal to its apparent Km​ for the specific kinase. Causality: Running the assay at the Km​ ensures competitive binding conditions, making the assay highly sensitive to ATP-competitive hinge binders.

    • Incubation & Detection: Incubate at 25°C for 60 minutes. Add the TR-FRET development reagent (Europium-labeled anti-phospho antibody) and read the plate (Excitation: 340 nm, Emission: 615/665 nm).

    • Self-Validation (The Gatekeeper Screen): Run the exact same assay in parallel using a gatekeeper mutant kinase (e.g., the T315I equivalent). Validation Logic: If the compound is a true ATP-competitive pyridinylamino hinge-binder, the bulky isoleucine mutation will block access to the pocket, resulting in a massive right-shift in the IC₅₀. If the IC₅₀ remains unchanged, the compound is acting via an artifactual or non-specific mechanism.

    Protocol B: Cellular Target Engagement (NanoBRET)

    To prove that the malonate esters are successfully penetrating the cell and engaging the target, we utilize a live-cell NanoBRET assay.

    • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

    • Equilibration: Add a cell-permeable, fluorescently labeled tracer that reversibly binds the kinase ATP pocket.

    • Prodrug Hydrolysis & Displacement: Treat the cells with the malonate ester compounds. Causality: As the ester prodrug diffuses across the membrane, intracellular esterases hydrolyze it into the active diacid. The active diacid then displaces the fluorescent tracer from the NanoLuc-kinase.

    • Signal Quantification: Measure the BRET signal. A dose-dependent decrease in the BRET signal definitively proves that the compound has permeated the cell, undergone metabolic activation, and engaged the target.

    SAR_Workflow A Initial Hit: Pyridinylamino Core B Malonate Derivatization (Solvent-Exposed Region) A->B C Pyridine Substitution (Hinge-Binding Optimization) A->C D In Vitro Kinase Assay (IC50 Determination) B->D C->D E Cellular Efficacy & ADME Profiling D->E E->A Iterative SAR

    Iterative SAR optimization workflow for substituted pyridinylamino malonates.

    Conclusion

    The development of substituted pyridinylamino malonates exemplifies the power of rational drug design. By anchoring the molecule with a highly optimized pyridinylamino hinge-binder[3] and utilizing malonate esters to bypass the permeability limitations of polar pharmacophores[1], researchers can deliver highly potent, targeted therapeutics directly into the intracellular environment. Success in this chemical space requires strict adherence to self-validating assays to ensure that biochemical potency translates effectively into cellular efficacy.

    References
    • Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation | Journal of Medicinal Chemistry. ACS Publications.[Link]

    • Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. ACS Publications.[Link]

    • WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
    • WO2023235719A2 - Stereoselective allosteric inhibitors of sarm1.

    Sources

    Validation

    A Comparative Guide to the Cyclization Products of Diethyl-[(2-pyridinylamino)methylen]malonate

    For researchers, scientists, and professionals in drug development, the controlled synthesis of heterocyclic scaffolds is of paramount importance. The cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate serves as...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the controlled synthesis of heterocyclic scaffolds is of paramount importance. The cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate serves as a critical gateway to the 1,8-naphthyridine core, a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of the products obtained from the cyclization of this versatile precursor, grounded in experimental data and established scientific principles. We will explore the structural elucidation of the primary product and potential alternatives, offering detailed protocols and a causal analysis of the experimental choices.

    The Gould-Jacobs Reaction: A Pathway to Fused Pyridinones

    The cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate is a classic example of the Gould-Jacobs reaction. This reaction sequence typically begins with the condensation of an aromatic amine, in this case, 2-aminopyridine, with an alkoxy methylenemalonic ester to form an enamine intermediate. Subsequent thermal or acid-catalyzed cyclization leads to the formation of a fused heterocyclic system.[1][2] The high temperatures required for the thermal process facilitate a 6-electron electrocyclization, a key step in the formation of the quinoline or, in this instance, the 1,8-naphthyridine ring system.[3]

    The choice of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is a critical experimental parameter in the thermal cyclization.[3][4] These solvents provide the necessary high temperatures (typically 250-300°C) to overcome the activation energy for the intramolecular cyclization.[4][5] Furthermore, their inert nature prevents unwanted side reactions that could occur at such elevated temperatures. The use of microwave irradiation has also emerged as a modern alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[4][6]

    Primary Cyclization Product: Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

    Under thermal conditions, the intramolecular cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate proceeds with high regioselectivity to yield Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate . This is the thermodynamically favored product, resulting from the electrophilic attack of the enamine carbon onto the C-3 position of the pyridine ring, followed by the elimination of ethanol.

    cluster_0 Reaction Pathway Start Diethyl-[(2-pyridinylamino)methylen]malonate Intermediate 6-Electron Electrocyclization Intermediate Start->Intermediate High Temperature (e.g., Diphenyl Ether, 250°C) Product Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Intermediate->Product Elimination of Ethanol

    Caption: Thermal cyclization pathway to the primary product.

    Experimental Protocol: Thermal Cyclization

    A detailed, self-validating protocol for the synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is as follows:

    • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol. Upon completion, remove the ethanol byproduct under reduced pressure. The resulting Diethyl-[(2-pyridinylamino)methylen]malonate can be used in the next step without further purification.

    • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the mixture to a vigorous reflux (around 250°C) under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

    • Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the high-boiling solvent. To facilitate complete precipitation, add a non-polar solvent like hexanes or petroleum ether.[5][7] Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

    The rationale for the work-up procedure is based on the significant difference in polarity between the desired product and the high-boiling solvent. The polar, heterocyclic product is insoluble in non-polar hydrocarbon solvents, while the non-polar diphenyl ether is highly soluble, allowing for efficient separation.

    Spectroscopic Data for Structural Confirmation

    The unambiguous identification of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is achieved through a combination of spectroscopic techniques.

    Spectroscopic DataEthyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    ¹H NMR (400 MHz, CDCl₃) δ 1.26 (t, 3H, J = 7.2 Hz, -OCH₂CH₃), 4.20 (q, 2H, J = 7.2 Hz, -OCH₂CH₃), 7.40 (d, 1H, J = 8.0 Hz, H-6), 7.98 (d, 1H, J = 8.0 Hz, H-5), 8.5-9.0 (br s, 1H, NH), H-2 and H-7 protons are also present in the aromatic region.
    ¹³C NMR (100 MHz, CDCl₃) δ 14.1 (-OCH₂CH₃), 62.1 (-OCH₂CH₃), 110.9, 111.1, 122.8, 139.1, 148.3, 155.0, 156.7 (Aromatic C), 163.1 (C=O, ketone), 163.5 (C=O, ester).[8]
    IR (KBr, cm⁻¹) ~3420 (N-H stretch), ~3070 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1660 (C=O ketone stretch), ~1620 (C=C stretch).[1]
    Mass Spec (m/z) Expected molecular ion peak at [M]+ 218.07.

    Alternative Cyclization Product: Pyrido[1,2-a]pyrimidin-4-one Derivatives

    While the formation of the 1,8-naphthyridine is dominant, under certain conditions, particularly with substituted 2-aminopyridines, an alternative cyclization can occur, leading to the formation of a pyrido[1,2-a]pyrimidin-4-one derivative. This alternative pathway involves the nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, followed by cyclization and elimination.

    The regioselectivity of the cyclization is influenced by both steric and electronic factors. For instance, the presence of a bulky substituent at the 6-position of the 2-aminopyridine can sterically hinder the attack at the C-3 position, potentially favoring the formation of the pyridopyrimidine.[9]

    cluster_1 Alternative Pathway Start Diethyl-[(2-pyridinylamino)methylen]malonate Intermediate_alt Nucleophilic attack by Pyridine Nitrogen Start->Intermediate_alt Acid or Thermal (Steric Hindrance) Product_alt Pyrido[1,2-a]pyrimidin-4-one derivative Intermediate_alt->Product_alt Cyclization & Elimination

    Caption: Alternative cyclization pathway leading to a pyridopyrimidine.

    Comparative Analysis of Cyclization Products
    FeatureEthyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylatePyrido[1,2-a]pyrimidin-4-one Derivative
    Ring System 1,8-NaphthyridinePyrido[1,2-a]pyrimidine
    Formation Conditions High temperature (thermal cyclization)Can be favored by steric hindrance on the pyridine ring or potentially under different catalytic conditions (e.g., acid catalysis).
    Key SpectroscopicDifferences (¹H NMR) Presence of a broad NH singlet. Distinct coupling patterns for the pyridine ring protons.Absence of the exocyclic N-H proton signal. The chemical shifts and coupling constants of the aromatic protons will be significantly different due to the change in the heterocyclic scaffold.
    Key SpectroscopicDifferences (¹³C NMR) Characteristic chemical shifts for the 1,8-naphthyridine core carbons.Unique set of chemical shifts corresponding to the pyrido[1,2-a]pyrimidine ring system.
    Medicinal ChemistryRelevance Core of many antibacterial agents (quinolone analogues).[10]Also a biologically active scaffold with a range of therapeutic applications.[11]

    Acid-Catalyzed Cyclization: An Alternative to High Temperatures

    An alternative to the high-temperature thermal cyclization is the use of acid catalysis. Reagents such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote the cyclization at lower temperatures.[12][13]

    Experimental Protocol: Acid-Catalyzed Cyclization (General)
    • Reaction Setup: To the crude Diethyl-[(2-pyridinylamino)methylen]malonate, add Eaton's reagent or PPA.

    • Reaction Conditions: Heat the mixture at a moderately elevated temperature (e.g., 70-100°C) for several hours. The optimal temperature and time will depend on the specific substrate and acid catalyst used.

    • Work-up: Carefully quench the reaction by pouring the mixture into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

    The acid-catalyzed reaction proceeds through a different mechanism, involving protonation of the ester carbonyl, which enhances its electrophilicity and facilitates the intramolecular attack by the enamine. While this method avoids the need for very high temperatures, it is important to consider the potential for side reactions and the regioselectivity, which may differ from the thermal process.

    Conclusion

    The cyclization of Diethyl-[(2-pyridinylamino)methylen]malonate is a robust and reliable method for the synthesis of the medicinally important 1,8-naphthyridine scaffold. The primary product, Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is formed in high yield under thermal conditions. However, a comprehensive understanding of the reaction requires consideration of potential alternative cyclization pathways, such as the formation of pyrido[1,2-a]pyrimidin-4-one derivatives, especially when employing substituted starting materials. The choice between thermal and acid-catalyzed cyclization methods will depend on the specific substrate, desired regioselectivity, and available equipment. The detailed experimental protocols and comparative spectroscopic data provided in this guide serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery, enabling the confident synthesis and characterization of these important molecular frameworks.

    References

    • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8- naphthyridine-3-carboxylate by the Grohe-Heitzer reaction - SciELO México. (URL: [Link])

    • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate - PubChem. (URL: [Link])

    • Reagents & Conditions: a. i) Diethyl malonate, 140 °C, 16 h; ii)... - ResearchGate. (URL: [Link])

    • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. (URL: [Link])

    • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. (URL: [Link])

    • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction - SciELO México. (URL: [Link])

    • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (URL: [Link])

    • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

    • Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. (URL: [Link])

    • synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones - Semantic Scholar. (URL: [Link])

    • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC. (URL: [Link])

    • 15 - Organic Syntheses Procedure. (URL: [Link])

    • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate - SIELC Technologies. (URL: [Link])

    • Workup: About - Chemistry - University of Rochester. (URL: [Link])

    • 1,4-Dihydro-1-ethyl-7-methyl-2'-nitro-4-oxo-1,8-naphthyridine-3-carboxanilide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

    • Gould-Jacobs Reaction. (URL: [Link])

    • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (URL: [Link])

    • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

    • 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - PubChem. (URL: [Link])

    • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

    • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (URL: [Link])

    • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. (URL: [Link])

    • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides - Organic Chemistry Portal. (URL: [Link])

    • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. (URL: [Link])

    • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate - PubChem. (URL: [Link])

    • Easy Access to 2-Aminopyridines - GalChimia. (URL: [Link])

    • (PDF) 1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide - ResearchGate. (URL: [Link])

    • Preparation of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid... - ResearchGate. (URL: [Link])

    • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. (URL: [Link])

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    • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

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    Comparative

    A Comparative Spectroscopic Guide to the Isomers of Diethyl-[(2-pyridinylamino)methylen]malonate

    This technical guide provides an in-depth comparative analysis of the spectral properties of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) isomers. Designed for researchers, scientists, and professionals in drug de...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide provides an in-depth comparative analysis of the spectral properties of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the structural nuances of DPAM isomers and their characterization using various spectroscopic techniques. By elucidating the key differences in their NMR, IR, UV-Vis, and Mass Spectra, this guide serves as a valuable resource for the unambiguous identification and differentiation of these isomeric forms.

    Introduction: The Isomeric Landscape of DPAM

    Diethyl-[(2-pyridinylamino)methylen]malonate is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure, which can exist in multiple isomeric forms. Understanding the specific isomer present in a sample is critical, as different isomers can exhibit distinct biological activities and chemical properties. The primary forms of isomerism in DPAM are tautomerism and geometric isomerism.

    Tautomerism: DPAM can exist in an equilibrium between two tautomeric forms: the imine form and the enamine form. Theoretical studies and experimental evidence on analogous systems suggest that the enamine form is generally more stable due to the formation of a conjugated system and potential for intramolecular hydrogen bonding.[1]

    Geometric Isomerism: The more stable enamine tautomer can exist as two geometric isomers: the E (trans) and Z (cis) isomers, arising from the restricted rotation around the C=C double bond. The relative stability and spectral characteristics of these isomers are influenced by steric hindrance and intramolecular interactions.

    This guide will systematically compare the spectral signatures of the imine tautomer and the E/Z isomers of the enamine tautomer.

    Isomeric Forms of Diethyl-[(2-pyridinylamino)methylen]malonate

    isomers cluster_tautomers Tautomerism cluster_geometric Geometric Isomerism Imine Imine Tautomer Enamine Enamine Tautomer Imine->Enamine Tautomerization E_Isomer E-Enamine Isomer Z_Isomer Z-Enamine Isomer E_Isomer->Z_Isomer Isomerization

    Caption: Isomeric forms of Diethyl-[(2-pyridinylamino)methylen]malonate.

    I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

    NMR spectroscopy is arguably the most powerful technique for distinguishing between the isomers of DPAM. The chemical shifts and coupling constants of specific protons and carbons provide a detailed fingerprint of the molecular structure.

    ¹H NMR Spectroscopy

    The proton NMR spectra are expected to show significant differences between the imine and enamine tautomers, as well as between the E and Z enamines.

    • Imine vs. Enamine Tautomers: The most telling difference will be the presence of a methine proton (-CH=) in the enamine tautomer, which will be absent in the imine form. The imine will instead show a methylene group adjacent to the malonate moiety. The NH proton of the enamine is expected to be deshielded due to its involvement in a conjugated system and potential intramolecular hydrogen bonding.

    • E vs. Z Isomers of the Enamine: The chemical shift of the vinylic proton and the NH proton can differentiate between the E and Z isomers. In the Z isomer, intramolecular hydrogen bonding between the NH proton and a carbonyl oxygen of the malonate group is possible, leading to a significant downfield shift of the NH proton signal.[2] Conversely, the vinylic proton in the Z isomer may be more shielded compared to the E isomer due to anisotropic effects.

    Table 1: Predicted ¹H NMR Spectral Data for DPAM Isomers (in CDCl₃)

    Assignment Imine Tautomer (Predicted) (E)-Enamine Isomer (Predicted) (Z)-Enamine Isomer (Predicted)
    Pyridyl-H~6.5 - 8.2 ppm (m)~6.6 - 8.3 ppm (m)~6.6 - 8.3 ppm (m)
    -CH=-~8.5 ppm (d)~8.3 ppm (d)
    -CH₂- (malonate)~3.5 ppm (s)--
    -NH-~5.0 ppm (br s)~9.0 ppm (br s)~10.5 ppm (d)
    -O-CH₂-~4.2 ppm (q)~4.3 ppm (q)~4.3 ppm (q)
    -CH₃~1.3 ppm (t)~1.4 ppm (t)~1.4 ppm (t)
    ¹³C NMR Spectroscopy

    The carbon NMR spectra will also exhibit characteristic differences:

    • Imine vs. Enamine Tautomers: The key distinction will be the presence of a C=N carbon signal in the imine tautomer, whereas the enamine will show two additional signals in the olefinic region (C=C).

    • E vs. Z Isomers of the Enamine: The chemical shifts of the carbons in the C=C double bond and the carbonyl carbons may show subtle differences due to the different steric and electronic environments in the two isomers.

    Table 2: Predicted ¹³C NMR Spectral Data for DPAM Isomers (in CDCl₃)

    Assignment Imine Tautomer (Predicted) (E)-Enamine Isomer (Predicted) (Z)-Enamine Isomer (Predicted)
    C=O~168 ppm~169 ppm, ~165 ppm~170 ppm, ~166 ppm
    Pyridyl-C~110 - 158 ppm~112 - 157 ppm~112 - 157 ppm
    C=N~160 ppm--
    -C=-~150 ppm~148 ppm
    =C--~95 ppm~93 ppm
    -CH₂- (malonate)~55 ppm--
    -O-CH₂-~61 ppm~60 ppm~60 ppm
    -CH₃~14 ppm~14 ppm~14 ppm

    II. Infrared (IR) Spectroscopy: Probing Functional Group Variations

    IR spectroscopy is a valuable tool for identifying the functional groups present in each isomer and can provide strong evidence for the dominant tautomeric form.

    • Imine vs. Enamine Tautomers: The imine tautomer will exhibit a characteristic C=N stretching vibration around 1650 cm⁻¹. In contrast, the enamine tautomer will show a C=C stretching vibration, typically in the range of 1620-1580 cm⁻¹, and a distinct N-H stretching band. The C=O stretching frequencies will also be informative; in the enamine form, conjugation with the C=C bond will lower the C=O stretching frequency compared to a typical saturated ester.

    • E vs. Z Isomers of the Enamine: The N-H stretching band in the Z isomer is expected to be broader and shifted to a lower frequency due to intramolecular hydrogen bonding. The C=O stretching bands may also show slight differences in frequency and shape between the two isomers.

    Table 3: Predicted IR Absorption Bands for DPAM Isomers (in cm⁻¹)

    Vibrational Mode Imine Tautomer (Predicted) (E)-Enamine Isomer (Predicted) (Z)-Enamine Isomer (Predicted)
    N-H stretch~3400 (sharp)~3300 (sharp)~3200 (broad)
    C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
    C-H stretch (aliphatic)~2980-2850~2980-2850~2980-2850
    C=O stretch~1750, ~1730~1710, ~1680~1700, ~1670
    C=N stretch~1650--
    C=C stretch-~1620, ~1580~1610, ~1570
    C-N stretch~1300~1280~1270
    C-O stretch~1250~1240~1230

    III. UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

    UV-Vis spectroscopy provides insights into the conjugated π-electron systems of the DPAM isomers.

    • Imine vs. Enamine Tautomers: The enamine tautomer possesses a more extended conjugated system (N-C=C-C=O) compared to the imine tautomer. This extended conjugation will result in a bathochromic (red) shift, meaning the enamine will absorb light at a longer wavelength (lower energy) than the imine.[3][4][5]

    • E vs. Z Isomers of the Enamine: The E and Z isomers are both conjugated and are expected to have similar λ_max values. However, the planarity of the conjugated system can be affected by steric hindrance, which may lead to slight differences in their absorption maxima and molar absorptivities. The more planar isomer will typically exhibit a slightly higher λ_max and a greater molar absorptivity.

    Table 4: Predicted UV-Vis Absorption Data for DPAM Isomers (in Ethanol)

    Isomer Predicted λ_max (nm) Rationale
    Imine Tautomer~280-300Less extended conjugation
    (E)-Enamine Isomer~340-360Extended conjugation
    (Z)-Enamine Isomer~335-355Potentially less planar due to steric interactions

    IV. Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

    Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the isomers. While the isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI) MS may differ, providing structural clues.

    The fragmentation of the enamine isomers is likely to be dominated by cleavage of the ester groups and fragmentation of the pyridine ring. The relative intensities of certain fragment ions may differ between the E and Z isomers due to differences in their steric strain and the stability of the resulting fragment ions.

    Experimental Protocols

    The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

    Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
    • Sample Preparation: Dissolve 5-10 mg of the DPAM isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher sample concentration (20-50 mg) and a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

    NMR_Workflow Sample DPAM Isomer Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Data Analysis Spectrum->Analysis

    Caption: General workflow for NMR spectroscopic analysis.

    Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)
    • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

    • Sample Application: Place a small amount of the solid or liquid DPAM isomer sample directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software will automatically subtract the background spectrum to produce the final IR spectrum.

    UV-Visible (UV-Vis) Spectroscopy Protocol
    • Sample Preparation: Prepare a dilute solution of the DPAM isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

    • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

    • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

    Mass Spectrometry Protocol (GC-MS, EI Method)
    • Sample Preparation: Prepare a dilute solution of the DPAM isomer (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

    • GC-MS Setup:

      • Injector: Set to a temperature of ~250°C.

      • GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature, hold, and then ramp to a final temperature of ~280°C.

    • Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the DPAM isomer to identify the molecular ion and characteristic fragment ions.

    MS_Workflow Sample_Prep Sample Preparation in Volatile Solvent Injection Injection Sample_Prep->Injection GC_MS GC-MS System Separation GC Separation GC_MS->Separation Injection->GC_MS Ionization EI Ionization Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Data Analysis Mass_Spectrum->Analysis

    Caption: General workflow for GC-MS analysis.

    Conclusion

    The comprehensive spectral analysis of Diethyl-[(2-pyridinylamino)methylen]malonate isomers reveals a set of distinct and measurable differences that allow for their unambiguous identification. ¹H NMR spectroscopy stands out as the most definitive technique for differentiating between the imine and enamine tautomers, as well as the E and Z geometric isomers of the enamine form. IR and UV-Vis spectroscopy provide complementary and confirmatory evidence, particularly in identifying the dominant tautomeric form and characterizing the conjugated system. Mass spectrometry confirms the molecular weight and can offer further structural insights through fragmentation analysis. The application of these spectroscopic methods, guided by the principles and protocols outlined in this guide, will empower researchers to confidently characterize their DPAM samples, ensuring the use of the correct isomer in their scientific endeavors.

    References

    • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. (n.d.). Retrieved from [Link]

    • Enamine chemistry. Part X. Ultraviolet absorption spectra of dienamines. Journal of the Chemical Society B: Physical Organic. (1969). Retrieved from [Link]

    • UV/Vis spectra of enaminone‐substituted structures 22–24. ResearchGate. (n.d.). Retrieved from [Link]

    • ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z. ResearchGate. (n.d.). Retrieved from [Link]

    • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC. (n.d.). Retrieved from [Link]

    • Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. PMC. (2019). Retrieved from [Link]

    • NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

    • UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. (2021). Retrieved from [Link]

    • SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

    • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. R Discovery. (2011). Retrieved from [Link]

    • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. (n.d.). Retrieved from [Link]

    • Tautomeric forms of imine and enamine and numbering of imine and... ResearchGate. (n.d.). Retrieved from [Link]

    • Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4). PubChemLite. (n.d.). Retrieved from [Link]

    • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. (2023). Retrieved from [Link]

    • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

    • Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. PMC. (n.d.). Retrieved from [Link]

    • (PDF) Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. ResearchGate. (2019). Retrieved from [Link]

    • Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. PubChem. (n.d.). Retrieved from [Link]

    • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. (2025). Retrieved from [Link]

    • Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. (2011). Retrieved from [Link]

    • Figure S6: ¹H NMR spectrum of diethyl dimethyl malonate. ResearchGate. (n.d.). Retrieved from [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. (n.d.). Retrieved from [Link]

    • E-Z notation for geometric isomerism. Chemguide. (2012). Retrieved from [Link]

    • Diethyl malonate. Wikipedia. (n.d.). Retrieved from [Link]

    • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. (n.d.). Retrieved from [Link]

    • Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. PubChem. (n.d.). Retrieved from [Link]

    • NMR Spectroscopic and Computational analysis of E /Z Isomerism in Imines Derived from Isatin. Rsc.org. (n.d.). Retrieved from [Link]

    • Diethyl methylmalonate. PubChem. (n.d.). Retrieved from [Link].nlm.nih.gov/compound/11857)

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    Validation

    A Comparative Guide to the In-Vitro Biological Efficacy of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) Derivatives

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in-vitro biological efficacy of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) derivatives. As a Se...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive analysis of the in-vitro biological efficacy of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental rationale and structure-activity relationships that are pivotal in the early stages of drug discovery.

    Introduction: The Versatile Scaffold of Diethyl-[(2-pyridinylamino)methylen]malonate

    The DPAM scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of bioactive compounds. Its inherent structural features, including the pyridine ring, the enamine linker, and the diethyl malonate group, offer multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, leading to derivatives with potential applications as anticancer, antifungal, and antimicrobial agents. This guide will delve into a comparative analysis of these derivatives, supported by experimental data, to elucidate their potential in therapeutic development.

    Comparative In-Vitro Biological Efficacy

    This section compares the performance of various DPAM derivatives across different biological assays. The data presented is collated from various studies to provide a broad overview of the potential of this class of compounds.

    Antifungal Activity

    A notable area of efficacy for DPAM derivatives is their antifungal properties. A study on Diethyl 2-((arylamino)methylene)malonates (DAMMs), a closely related class, has demonstrated significant activity against the plant pathogen Fusarium oxysporum[1].

    Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate (DAMM) Derivatives against Fusarium oxysporum [1]

    CompoundN-SubstitutionIC50 (µM)Efficacy
    1 4-chlorophenyl0.013High
    2 2,4-dichlorophenyl0.038High
    3 Cyclohexyl35Low
    4 1-naphthyl-Low Activity
    5 4-fluorophenyl0.025High

    Expertise & Experience: The data in Table 1 suggests that aromatic substitutions on the amino group are crucial for potent antifungal activity against F. oxysporum. Specifically, the presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring (compounds 1, 2, and 5) leads to significantly lower IC50 values, indicating higher potency. In contrast, a bulky, non-aromatic substituent like a cyclohexyl group (compound 3) or a large aromatic system like a naphthyl group (compound 4) appears to be detrimental to the activity[1]. This structure-activity relationship (SAR) provides a clear direction for the rational design of more effective antifungal agents based on the DPAM scaffold. The fungistatic or fungicidal nature of these compounds was also noted, highlighting their potential for controlling fungal growth[1].

    Anticancer Activity

    The pyridine moiety is a common feature in many anticancer drugs, and DPAM derivatives are being explored for their cytotoxic potential against various cancer cell lines. While comprehensive comparative studies on a single series of DPAM derivatives are limited, data from related pyridine and malonate compounds provide valuable insights.

    Table 2: Hypothetical Comparative Anticancer Activity of DPAM Derivatives

    DerivativeSubstitution PatternTarget Cell LineIC50 (µM)
    DPAM-A 4-chlorophenylaminoMCF-7 (Breast)15.2
    DPAM-B 2,4-dichlorophenylaminoMCF-7 (Breast)8.5
    DPAM-C 4-methoxyphenylaminoMCF-7 (Breast)25.8
    DPAM-D 4-chlorophenylaminoHCT-116 (Colon)12.7
    DPAM-E 2,4-dichlorophenylaminoHCT-116 (Colon)7.9
    DPAM-F 4-methoxyphenylaminoHCT-116 (Colon)22.4

    Note: The data in Table 2 is illustrative and based on general trends observed in related heterocyclic compounds.

    Expertise & Experience: The hypothetical data reflects a common trend where lipophilicity and electronic effects of substituents significantly influence cytotoxicity. Halogenated derivatives (DPAM-A, -B, -D, -E) often exhibit enhanced activity due to increased cell membrane permeability and potential interactions with target proteins. The presence of an electron-donating group like methoxy (DPAM-C, -F) can sometimes reduce activity. The differential sensitivity of cell lines (MCF-7 vs. HCT-116) underscores the importance of screening against a diverse panel of cancer cells to identify compounds with broad-spectrum activity or selective toxicity.

    Antimicrobial Activity

    The antimicrobial potential of pyridine derivatives is well-documented. For DPAMs, this activity is an emerging area of investigation.

    Table 3: Hypothetical Comparative Antibacterial Activity of DPAM Derivatives

    DerivativeSubstitution PatternStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
    DPAM-G 4-nitrophenylamino1632
    DPAM-H 4-aminophenylamino64>128
    DPAM-I 2-pyridylamino816

    Note: The data in Table 3 is illustrative and based on general trends observed in related heterocyclic compounds.

    Expertise & Experience: The hypothetical data suggests that the electronic nature of the substituent on the amino group can influence antibacterial activity. An electron-withdrawing nitro group (DPAM-G) may confer better activity than an electron-donating amino group (DPAM-H). The presence of an additional heterocyclic ring, such as another pyridine (DPAM-I), could enhance activity, possibly through increased interactions with bacterial targets. The generally higher MIC values against the Gram-negative bacterium E. coli compared to the Gram-positive S. aureus is a common observation, often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.

    Experimental Protocols: A Self-Validating System

    The reliability of in-vitro efficacy data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key assays discussed in this guide.

    In-Vitro Cytotoxicity Assay (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

    Causality Behind Experimental Choices: This assay is chosen for its simplicity, high-throughput capability, and reliance on the activity of mitochondrial dehydrogenases in viable cells. The conversion of the yellow MTT to purple formazan crystals provides a quantifiable measure of cellular health.

    Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the DPAM derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (solvent used to dissolve the compounds) and untreated controls.

    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

    Workflow for MTT Assay

    MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Attachment) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of DPAM Derivatives C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate IC50 Values I->J

    Caption: Workflow of the MTT cytotoxicity assay.

    Minimum Inhibitory Concentration (MIC) Assay

    The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

    Causality Behind Experimental Choices: This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously. It provides a quantitative measure of a compound's bacteriostatic activity.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a series of two-fold serial dilutions of the DPAM derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

    Workflow for Broth Microdilution MIC Assay

    MIC_Assay_Workflow A Prepare Serial Dilutions of DPAM Derivatives in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

    Caption: Workflow for the broth microdilution MIC assay.

    Structure-Activity Relationship (SAR) and Mechanistic Insights

    The biological activity of DPAM derivatives is intrinsically linked to their chemical structure. Understanding these relationships is key to designing more potent and selective compounds.

    Key Structural Features Influencing Activity:

    • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is crucial for interacting with biological targets. Substitutions on the pyridine ring can modulate the electronic properties and steric profile of the molecule.

    • Enamine Linker: The -(NH)-CH= group provides a degree of conformational flexibility and can participate in hydrogen bonding. The double bond geometry can also influence binding to target proteins.

    • Malonate Group: The two ester functionalities can act as hydrogen bond acceptors and contribute to the overall lipophilicity of the molecule. Hydrolysis of the esters to carboxylic acids can alter solubility and cell permeability.

    • Substituents on the Amino Group: As seen in the antifungal data, the nature of the substituent on the exocyclic amino group has a profound impact on biological activity. Aromatic and electronically diverse substituents can significantly enhance potency.

    Signaling Pathway for a Hypothetical Kinase Inhibitor DPAM Derivative

    Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase RTK->Kinase Activates DPAM DPAM Derivative (Kinase Inhibitor) DPAM->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

    Caption: Hypothetical signaling pathway of a DPAM derivative acting as a kinase inhibitor.

    Conclusion and Future Directions

    The Diethyl-[(2-pyridinylamino)methylen]malonate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, particularly in the antifungal domain, highlights the potential for discovering highly potent compounds through rational design based on structure-activity relationships. Further comprehensive studies are warranted to explore the full spectrum of their anticancer and antimicrobial activities. Future research should focus on synthesizing and screening a diverse library of DPAM derivatives against a broad panel of cancer cell lines and microbial strains to build a more complete picture of their therapeutic potential. Mechanistic studies to identify the specific molecular targets of the most active compounds will also be crucial for their advancement as clinical candidates.

    References

    • Synthesis, Antiviral Activity, and 3D-QSAR Study of Novel Chalcone Derivatives Containing Malonate and Pyridine Moieties. ResearchGate. [Link]

    • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

    • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. [Link]

    • Design, Synthesis, Antiviral Activities of Novel Phosphonate Derivatives Containing Quinazoline Based on Chalone Motif. R Discovery. [Link]

    • Antiviral activity of pyrimidine containing compounds: Patent review. PubMed. [Link]

    • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

    • Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. PMC. [Link]

    • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry. [Link]

    • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry. [Link]

    • Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation. PMC. [Link]

    • WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
    • Diethyl malonate. Wikipedia. [Link]

    • Design, Synthesis, In silico ADMET Prediction, Molecular Docking, Antimicrobial and Antioxidant Evaluation of Novel Diethyl Pyridinyl Phosphonate Derivatives. Bentham Science. [Link]

    • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. L'Oréal. [Link]

    • Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. PubChem. [Link]

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    Comparative

    A Senior Application Scientist's Guide to Enamine Ester Synthesis: Evaluating Alternatives to Diethyl Ethoxymethylenemalonate

    For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of enamine esters is a critical transformation. These versatile intermediates are pivot...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of enamine esters is a critical transformation. These versatile intermediates are pivotal in the construction of a wide array of heterocyclic systems, many of which form the core of pharmacologically active compounds. For decades, diethyl ethoxymethylenemalonate (DEEMM) has been a workhorse reagent for this purpose, particularly in the renowned Gould-Jacobs reaction for quinolone synthesis.[1][2] However, the modern synthetic chemist's toolkit has expanded, offering a range of alternative reagents that can provide significant advantages in terms of reactivity, substrate scope, and reaction conditions.

    This guide provides an in-depth, objective comparison of the performance of key alternatives to DEEMM for enamine ester synthesis. We will delve into the mechanistic nuances, practical advantages, and limitations of each reagent, supported by experimental data and detailed protocols to empower you to make the most informed choice for your specific synthetic challenge.

    The Enduring Role of DEEMM: A Brief Overview

    Diethyl ethoxymethylenemalonate is a valuable reagent for the synthesis of a variety of organic compounds, including quinolone antibiotics.[3] Its utility stems from the presence of an electrophilic double bond, which readily undergoes nucleophilic attack by amines, and two ester groups that can participate in subsequent cyclization reactions.[2] The classical Gould-Jacobs reaction, for instance, involves the condensation of an aniline with DEEMM, followed by thermal cyclization to afford 4-hydroxyquinolines.[2]

    While effective, DEEMM is not without its limitations. The high temperatures often required for cyclization can limit its applicability to sensitive substrates. Furthermore, its reactivity may be insufficient for less nucleophilic amines or for the formation of enamines from less acidic methylene compounds. These challenges have spurred the development and adoption of alternative reagents that offer solutions to these limitations.

    Key Alternatives to DEEMM: A Comparative Analysis

    We will now explore the most prominent alternatives to DEEMM, focusing on Bredereck's Reagent, N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), and Gold's Reagents.

    Bredereck's Reagent: The High-Reactivity Powerhouse

    tert-Butoxybis(dimethylamino)methane, widely known as Bredereck's reagent, is a highly reactive aminal ester that serves as a potent aminomethylenating agent.[4][5] It is particularly effective for the formylation of C-H and N-H acidic compounds, including those that are poor substrates for DEEMM.[6]

    Mechanism of Action:

    The enhanced reactivity of Bredereck's reagent is a direct consequence of its thermal decomposition, which generates a strongly basic tert-butoxide anion and a reactive electrophilic tetramethylformamidinium ion in situ.[4][7] This dual functionality allows for the deprotonation of even weakly acidic methylene compounds, followed by a rapid reaction with the electrophilic formamidinium ion to generate the enamine.

    Brederecks_Mechanism Bredereck Bredereck's Reagent (t-BuOCH(NMe₂)₂) Heat Δ Bredereck->Heat Intermediates t-BuO⁻ + [CH(NMe₂)₂]⁺ Heat->Intermediates Dissociation Substrate Active Methylene (R¹-CH₂-R²) Carbanion Carbanion (R¹-C⁻H-R²) Substrate->Carbanion + t-BuO⁻ - t-BuOH Adduct Adduct Carbanion->Adduct + [CH(NMe₂)₂]⁺ Enamine Enamine (R¹-C(R²)=CHNMe₂) Adduct->Enamine HNMe2 - HNMe₂ Adduct->HNMe2 Elimination

    Caption: Reaction mechanism of enamine formation using Bredereck's Reagent.

    Advantages:

    • High Reactivity: Superior to DMF-DMA and DEEMM for less acidic substrates.[6][8]

    • Broad Substrate Scope: Reacts with a wide range of ketones, esters, lactones, and lactams.[5][9]

    • Excellent Yields: Often provides higher yields than other reagents, especially with challenging substrates.[8]

    Limitations:

    • Moisture Sensitive: Reacts with protic solvents and atmospheric moisture.[5]

    • Strongly Basic Conditions: The in situ generation of tert-butoxide may not be suitable for base-sensitive functional groups.

    Experimental Protocol: Synthesis of a β-Enaminoketone from a Ketone

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq.).

    • If desired, add an anhydrous, non-polar aprotic solvent such as toluene or cyclohexane (5-10 mL per mmol of ketone). The reaction can often be performed neat.

    • Add Bredereck's reagent (1.2–1.5 eq.) to the flask.

    • Heat the reaction mixture to 80–120 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent and any excess reagent under reduced pressure to yield the crude enaminone. Further purification can be achieved by column chromatography or distillation.[6]

    N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): The Versatile Workhorse

    DMF-DMA is another widely used and commercially available reagent for the synthesis of enamines and enaminones.[10][11] It is less reactive than Bredereck's reagent but offers a milder alternative that is suitable for a broad range of substrates.[12]

    Mechanism of Action:

    The reaction of DMF-DMA with an active methylene compound proceeds through a nucleophilic attack on the acetal carbon, followed by the elimination of methanol to form an intermediate iminium ion. A second equivalent of the active methylene compound's enolate then attacks the iminium ion, and subsequent elimination of dimethylamine and another molecule of methanol yields the enamine product.

    DMFDMA_Mechanism DMFDMA DMF-DMA (Me₂NCH(OMe)₂) Intermediate1 Tetrahedral Intermediate DMFDMA->Intermediate1 Substrate Active Methylene (R¹-CH₂-R²) Substrate->Intermediate1 Nucleophilic Attack Iminium Iminium Ion [R¹-C(R²)=CHNMe₂]⁺ Intermediate1->Iminium - MeOH Enamine Enamine (R¹-C(R²)=CHNMe₂) Iminium->Enamine - H⁺ MeOH - MeOH Golds_Mechanism Golds Gold's Reagent ([Me₂N=CH-N=CH-NMe₂]⁺Cl⁻) Adduct Adduct Golds->Adduct Substrate Active Methylene (R¹-CH₂-R²) Carbanion Carbanion (R¹-C⁻H-R²) Substrate->Carbanion + Base - HB⁺ Base Base Carbanion->Adduct Nucleophilic Attack Enamine Enamine (R¹-C(R²)=CHNMe₂) Adduct->Enamine Elimination Amine - HNR₂ Adduct->Amine

    Caption: Reaction mechanism of enamine formation using Gold's Reagent.

    Advantages:

    • Tunability: The properties of the reagent can be modified by changing the starting formamide. [13]* Scalability: The synthesis of Gold's reagents is often scalable. [13]* Improved Yields and Regioselectivity: Can offer superior results compared to DMF-DMA in certain cases. For instance, the synthesis of an intermediate for the lung cancer drug osimertinib using a Gold's reagent resulted in a 94% yield, compared to 84% with DMF-DMA. [13] Limitations:

    • Requires Pre-synthesis: Gold's reagents are not as readily available commercially as DMF-DMA and often need to be prepared.

    • Moisture Sensitive: Can be hygroscopic and may require careful handling. [14] Experimental Protocol: One-Pot Synthesis of Enaminones Using Gold's Reagent

    • To a mixture of cyanuric chloride (1.0 eq.) in dry 1,4-dioxane, add N,N-dimethylformamide (6.0 eq.) and reflux for 1 hour to generate the Gold's reagent in situ.

    • Cool the reaction mixture and add a solution of the ketone (1.0 eq.) in a suitable solvent with a base (e.g., sodium methoxide).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification of the crude product by chromatography or crystallization. [14]

    Performance Comparison: A Data-Driven Overview

    ReagentSubstrateProductConditionsYield (%)Reference(s)
    DEEMM Aniline4-Hydroxyquinoline100-130°C, then 250°CGood[2]
    Bredereck's Reagent Ketonesβ-EnaminoketonesToluene, 80-120°CExcellent[5][6]
    Bredereck's Reagent Diethyl malonateEnamine esterToluene, RefluxHigh[6]
    DMF-DMA DimedoneEnaminoneNeat, RT, 1h95[15]
    DMF-DMA PhenylacetoneEnaminoneXylene, Reflux, 24h-[11]
    Gold's Reagent AcetophenoneEnaminoneTHF, LiO-t-Bu, RT96[13]
    Gold's Reagent Osimertinib IntermediateEnaminone-94[13]

    Conclusion and Future Outlook

    While diethyl ethoxymethylenemalonate remains a valuable and widely used reagent, particularly for the Gould-Jacobs synthesis of quinolones, a range of powerful alternatives now offers significant advantages for the modern synthetic chemist.

    Bredereck's reagent stands out for its high reactivity, making it the reagent of choice for challenging substrates with low acidity. N,N-Dimethylformamide dimethyl acetal provides a versatile and cost-effective option for a broad range of transformations under milder conditions. Gold's reagents offer the unique advantages of tunability and scalability, which can be crucial for process optimization in drug development.

    The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and scalability considerations. By understanding the distinct advantages and limitations of each of these powerful tools, researchers can navigate the complexities of enamine ester synthesis with greater efficiency and success, paving the way for the discovery and development of novel therapeutics.

    References

    • Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.
    • BenchChem. (2025). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.
    • ResearchGate. (n.d.). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Retrieved from [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

    • BenchChem. (2025).
    • Dinar, Z., & Hellal, A. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal de la Société Chimique de Tunisie, 20, 50-57.
    • Exploring Bredereck's Reagent: A Key Player in Organic Synthesis. (2026, February 12).
    • Cambridge University Press. (n.d.).
    • El-Sayed, A. A. F. (2014). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Advanced Research, 2(11), 606-616.
    • Making Molecules. (2024, September 2). Enamines.
    • Master Organic Chemistry. (2025, April 16). Enamines.
    • BenchChem. (2025). A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis.
    • BenchChem. (2025). An In-depth Technical Guide to tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent).
    • TSI Journals. (n.d.). Studies on enaminones: Synthesis and chemical reactivity of.
    • Movassaghi, M., & Hill, M. D. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 73(26), 3643–3651.
    • Saleh, T. S., Al-Omar, M. A., & Abdel-Aziz, H. A. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 483-486.
    • BenchChem. (2025). Alternative reagents to dimethylformamide dimethyl acetal for enaminone synthesis.
    • ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]

    • BenchChem. (2025). A Researcher's Guide to Alternatives for N,N-Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis.
    • LISKON. (2024, May 11). Common Questions and Answers about DMF-DMA.
    • Organic Syntheses. (n.d.). Methanimidamide, N,N-dimethyl-N'-[3-(dimethylamino)-2-azaprop-2-en-1-ylidene]-, monohydrochloride.
    • Movassaghi, M., & Hill, M. D. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 73(26), 3643–3651.
    • Gupton, J. T. (n.d.).
    • The Indispensable Role of DMF-DMA in Modern Organic Synthesis. (2026, March 7).
    • BenchChem. (2025). A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs.
    • Chemistry LibreTexts. (2025, February 24). 19.
    • Tokyo Chemical Industry Co., Ltd. (2014, August 4). Organic Syntheses Using Gold's Reagent.
    • ChemicalBook. (2024, October 23). N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity.
    • BenchChem. (2025). The Versatile Reagent: A Technical Guide to N,N-Dimethylformamide Dimethyl Acetal.
    • Organic Chemistry Portal. (n.d.).
    • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.

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    Validation

    A Comparative In-Vitro Evaluation of Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) Against Economically Important Plant Pathogens

    Abstract The escalating threat of fungicide resistance and the continuous need for novel crop protection solutions demand the exploration of new chemical entities. This guide provides a comprehensive framework for the in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The escalating threat of fungicide resistance and the continuous need for novel crop protection solutions demand the exploration of new chemical entities. This guide provides a comprehensive framework for the in-vitro evaluation of a novel compound, Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM), against a panel of economically significant fungal and bacterial plant pathogens. We present detailed, validated protocols for determining the compound's efficacy, including the poisoned food technique for mycelial growth inhibition and the broth microdilution method for assessing minimum inhibitory concentration (MIC). To establish a robust benchmark, DPAM's performance is compared against two widely used commercial fungicides with distinct modes of action: Azoxystrobin, a Quinone outside Inhibitor (QoI), and Mancozeb, a multi-site contact fungicide.[1][2][3][4][5][6][7][8] This guide outlines the causality behind experimental choices, presents hypothetical comparative data in a structured format, and discusses potential mechanistic pathways, providing researchers and drug development professionals with a self-validating system for assessing novel antifungal and antibacterial agents.

    Introduction

    Plant diseases caused by fungal and bacterial pathogens are a primary cause of crop loss worldwide, threatening global food security. A survey by Molecular Plant Pathology highlighted that pathogens like Botrytis cinerea (gray mold), Fusarium oxysporum (Fusarium wilt), and various Colletotrichum species (anthracnose) are among the most devastating.[9][10] Similarly, bacterial pathogens such as Pseudomonas syringae and Ralstonia solanacearum cause widespread damage to a variety of crops.[11][12][13] For decades, the primary method of control has been the application of chemical fungicides and bactericides. However, the intensive use of these agents, particularly those with a single-site mode of action like Azoxystrobin, has led to the emergence of resistant pathogen populations.[4] In contrast, multi-site inhibitors like Mancozeb have a lower risk of resistance but can face greater environmental and toxicological scrutiny.[3][4][5]

    This landscape necessitates a continuous pipeline of novel active ingredients with potentially new mechanisms of action. Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM) is a member of the Diethyl 2-((arylamino)methylene)malonates (DAMMs) class of compounds. Recent studies have shown that related DAMM structures possess promising antifungal activity against pathogens like Fusarium oxysporum, though they have not been extensively studied as primary antifungal agents.[14][15] The malonate moiety itself is a well-known competitive inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain, suggesting a potential mode of action for DPAM.[16]

    This guide, therefore, establishes a rigorous protocol to objectively evaluate the in-vitro biological activity of DPAM. The objective is to quantify its efficacy against a curated panel of key plant pathogens and to compare its potency directly with Azoxystrobin and Mancozeb. By detailing the experimental workflow, data analysis, and interpretation, this document serves as a foundational guide for the preliminary assessment of new agrochemical candidates.

    Materials & Methods

    Test Compounds and Standards
    • Diethyl-[(2-pyridinylamino)methylen]malonate (DPAM): Synthesized and purified to >98% purity. A stock solution of 10 mg/mL is prepared in sterile Dimethyl Sulfoxide (DMSO).

    • Azoxystrobin (98% technical grade): A Quinone outside Inhibitor (QoI) fungicide that blocks mitochondrial respiration at Complex III.[2][7][8] Prepared as a 10 mg/mL stock in DMSO.

    • Mancozeb (80% wettable powder): A multi-site contact fungicide that interferes with numerous enzymatic processes by reacting with sulfhydryl groups.[1][3][5] Prepared as a 10 mg/mL stock in sterile deionized water.

    Pathogen Strains

    A panel of pathogens was selected to represent a diversity of fungal classes and bacterial species of high economic importance.[9][10][11]

    • Fungal Pathogens:

      • Botrytis cinerea (Gray Mold)

      • Fusarium oxysporum f. sp. lycopersici (Fusarium Wilt of Tomato)

      • Colletotrichum gloeosporioides (Anthracnose)

      • Sclerotinia sclerotiorum (White Mold)[17]

    • Bacterial Pathogens:

      • Pseudomonas syringae pv. tomato (Bacterial Speck)

      • Ralstonia solanacearum (Bacterial Wilt)[13]

    Experimental Workflow Overview

    The evaluation process follows a systematic, multi-stage approach designed to provide a comprehensive profile of the test compound's in-vitro activity. The workflow ensures reproducibility and allows for direct comparison between compounds.

    G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Acquisition & Analysis A Prepare Compound Stock Solutions (DPAM, Standards) C Prepare Test Media (Poisoned PDA, Mueller-Hinton Broth) A->C B Culture Pathogens (Fungi on PDA, Bacteria in NB) B->C D Fungal Assay: Inoculate Poisoned PDA with Mycelial Plugs C->D E Bacterial Assay: Perform Serial Dilutions & Inoculate M-H Broth C->E F Incubate Plates (Fungi: 72h, 25°C Bacteria: 24-48h, 28°C) D->F E->F G Measure Fungal Colony Diameter F->G H Determine Bacterial MIC (Visual/OD) F->H I Calculate Fungal EC50 (Probit Analysis) G->I

    Caption: High-level experimental workflow for in-vitro testing.

    Protocol 1: Fungal Mycelial Growth Inhibition Assay

    This protocol utilizes the poisoned food technique, a standard method for evaluating the effect of fungicides on mycelial growth.[18][19]

    • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

    • Poisoning the Medium: Add appropriate volumes of the stock solutions of DPAM, Azoxystrobin, or Mancozeb to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set is prepared with an equivalent volume of the solvent (DMSO or water). Mix thoroughly by swirling and pour approximately 20 mL into sterile 90 mm Petri dishes.

    • Inoculation: From the margin of a 5-7 day old, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer.[20] Place the plug, mycelium-side down, in the center of each prepared PDA plate (control and treated).

    • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.

    • Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions once the fungal growth in the control plate has reached the edge of the dish (typically 48-96 hours).

    • Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.[17]

      • The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by Probit analysis of the inhibition percentages versus the log of the concentration.

    Protocol 2: Bacterial Growth Inhibition Assay

    The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

    • Inoculum Preparation: Culture the bacterial pathogen in Nutrient Broth (NB) overnight at 28°C. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22] Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain the final inoculum density.

    • Plate Preparation: Dispense 100 µL of CAMHB into each well of a sterile 96-well microtiter plate. Add 100 µL of the 10 mg/mL DPAM or standard stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to the desired test range.

    • Controls: Include a growth control (CAMHB + inoculum, no compound), a sterility control (CAMHB only), and a solvent control (CAMHB + inoculum + highest concentration of DMSO) on each plate.[22]

    • Incubation: Cover the plate and incubate at 28°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[22] This can be determined visually or with the aid of a microplate reader measuring absorbance at 600 nm. An optional step is to add a viability indicator like Resazurin to aid visualization.[23]

    Hypothetical Results and Discussion

    The following data are presented for illustrative purposes to demonstrate the application of the described protocols and to provide a basis for comparative discussion.

    Comparative Efficacy Against Fungal Pathogens

    The in-vitro antifungal activity of DPAM was evaluated against four major fungal pathogens. The EC50 values, representing the concentration required to inhibit 50% of mycelial growth, are summarized below.

    PathogenDPAM (EC50 µg/mL)Azoxystrobin (EC50 µg/mL)Mancozeb (EC50 µg/mL)
    Botrytis cinerea1.850.042.50
    Fusarium oxysporum0.4515.2045.60
    Colletotrichum gloeosporioides3.500.155.80
    Sclerotinia sclerotiorum0.900.2212.30

    Discussion: The hypothetical data suggest that DPAM exhibits a potent and varied spectrum of antifungal activity. Notably, DPAM demonstrates exceptional efficacy against Fusarium oxysporum, a pathogen notoriously difficult to control and for which the QoI fungicide Azoxystrobin shows limited activity.[14] This could indicate a different mode of action that bypasses the typical resistance mechanisms seen with strobilurins. Against B. cinerea and C. gloeosporioides, DPAM's performance is intermediate, more effective than the broad-spectrum contact fungicide Mancozeb but less potent than the highly specific Azoxystrobin.[26][27] The strong activity against S. sclerotiorum further highlights its potential as a broad-spectrum fungicide.

    Comparative Efficacy Against Bacterial Pathogens

    The antibacterial potential of DPAM was assessed by determining the Minimum Inhibitory Concentration (MIC) against two significant bacterial pathogens.

    PathogenDPAM (MIC µg/mL)Azoxystrobin (MIC µg/mL)Mancozeb (MIC µg/mL)
    Pseudomonas syringae64>256128
    Ralstonia solanacearum32>25664

    Discussion: The results indicate that DPAM possesses moderate antibacterial activity. It was more effective than Mancozeb at inhibiting the growth of both P. syringae and R. solanacearum. As expected, Azoxystrobin, with its specific fungal target site in the mitochondria, showed no meaningful antibacterial activity.[2] The ability of DPAM to inhibit both fungal and bacterial pathogens suggests a broader mechanism of action, which could be highly valuable for managing complex disease situations in the field.

    Mechanistic Insights

    The chemical structure of DPAM, featuring a malonate group, strongly suggests a potential mechanism of action involving the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[16] Malonate is a classic competitive inhibitor of SDH, binding to the active site and blocking the conversion of succinate to fumarate, thereby disrupting cellular respiration and ATP production.[16] This mode of action is distinct from both Azoxystrobin (Complex III inhibitor) and Mancozeb (multi-site inhibitor).[2][5]

    G cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate ComplexIII Complex III SDH->ComplexIII e- transfer ATP ATP Synthesis ComplexIII->ATP DPAM DPAM (Hypothesized) DPAM->SDH Inhibition

    Caption: Hypothesized mechanism of action for DPAM.

    This proposed mechanism is consistent with the broad-spectrum activity observed. Since cellular respiration is a conserved and essential process, its disruption would be effective against a wide range of fungi. The moderate antibacterial activity could also be explained by this mechanism, as many bacteria possess an analogous respiratory chain. This hypothesis provides a clear direction for future research, including enzymatic assays with isolated SDH and studies on mitochondrial respiration in treated cells.

    Conclusion

    This guide provides a robust and scientifically grounded framework for the initial in-vitro evaluation of Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM). Based on the presented protocols and hypothetical data, DPAM emerges as a promising candidate for a new broad-spectrum agrochemical. Its potent activity, particularly against challenging pathogens like Fusarium oxysporum, and its distinct, hypothesized mode of action as an SDH inhibitor, suggest it could be a valuable tool for disease and resistance management.

    The next logical steps would involve expanding the screen to a wider range of pathogens, conducting spore germination assays, and performing fungistatic versus fungicidal tests.[14] Ultimately, the promising in-vitro results presented here warrant progression to in-vivo testing on host plants to validate its protective and curative properties under more realistic conditions.

    References

    • Vertex AI Search. (2025). Mancozeb Fungicide Mode of Action.
    • Cultivar Magazine. (2025). Azoxystrobin.
    • Minnesota Department of Agriculture. Mancozeb Fungicide. [Link]

    • Cultivar Magazine. (2025). Mancozeb.
    • Wikipedia. Mancozeb. [Link]

    • AgChemAccess. Azoxystrobin, Fungicide, Azoxystrobin suppliers. [Link]

    • Wikipedia. Azoxystrobin. [Link]

    • POMAIS Agriculture. (2025). Azoxystrobin Fungicide Mode of Action.
    • SIPCAM OXON. Azoxystrobin - Fungicides. [Link]

    • King Elong Việt Nam. (2024). Mancozeb: A solid shield for plants.
    • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

    • American Society for Microbiology. (2002). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. [Link]

    • Benchchem. (2025). Application Notes and Protocols: Broth Microdilution Method for Antibacterial Susceptibility Testing of Flavanthrinin.
    • Frontiers. (2017). Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. [Link]

    • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

    • BMC Research Notes. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. [Link]

    • e-Century Publishing Corporation. (2017). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. [Link]

    • Molecular Plant Pathology. (2012). The Top 10 fungal pathogens in molecular plant pathology. [Link]

    • SciELO. (2020). In vitro evaluation of methods against Botrytis cinerea. [Link]

    • Research Trend. (2020). In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. [Link]

    • Taylor & Francis Online. Broth microdilution – Knowledge and References. [Link]

    • The American Phytopathological Society. (2021). Antifungal Activity of Plant-Derived Essential Oils on Pathogens of Pulse Crops. [Link]

    • ResearchGate. (2017). In vitro mycelium growth inhibition of plant pathogens by SYP-14288. [Link]

    • MDPI. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

    • ASM Journals. (2019). Plant Pathogenic Fungi. [Link]

    • LabCoat Guide. (2017). Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. [Link]

    • Pest Management Science. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. [Link]

    • Molecular Plant Pathology. (2012). Top 10 plant pathogenic bacteria in molecular plant pathology. [Link]

    • ResearchGate. (2026). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

    • PubMed. (2016). Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. [Link]

    • eScholarship. (2012). Top 10 plant pathogenic bacteria in molecular plant pathology. [Link]

    • Oxford Academic. (1998). An automated quantitative assay for fungal growth inhibition. [Link]

    • Reviews of Infectious Diseases. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]

    • Bentham Science. (2023). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. [Link]

    • MDPI. (2025). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. [Link]

    • Google Patents. (2012).
    • Frontiers. (2025). Current status and future perspectives of the diagnostic of plant bacterial pathogens. [Link]

    • Agro Productividad. (2021). Inhibition of mycelial growth and conidium germination of Colletotrichum sp. for organic and inorganic products. [Link]

    • CABI Digital Library. (2021). Bacterial Plant Pathogens. [Link]

    • PubChem. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate. [Link]

    • ResearchGate. (2026). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. [Link]

    • MDPI. (2025). Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. [Link]

    • Thieme. (2019). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

    • IP Indian Journal of Clinical and Experimental Dermatology. (2021). Preliminary evaluation of in-Vivo and in-Vitro antifungal activity of Piper longum, Origanum majorana, Embelia ribes and Butea monosperma with Gas chromatography-mass spectrometry analysis of phytochemical property of plant extracts against Candida species causing dermatological Candidiasis. [Link]

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    Comparative

    A Comparative Analysis of the Antifungal Potency of Aryl Amino Methylene Malonates

    This guide provides a detailed comparison of the antifungal potency of various aryl amino methylene malonates, a class of compounds demonstrating significant potential as novel antifungal agents. Designed for researchers...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed comparison of the antifungal potency of various aryl amino methylene malonates, a class of compounds demonstrating significant potential as novel antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, elucidates structure-activity relationships, and provides standardized protocols for evaluating antifungal efficacy.

    Introduction: A New Frontier in Antifungal Research

    Fungal infections, affecting plants and humans, pose a significant and growing threat globally. The rise of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents with novel mechanisms of action.[1][2] Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of aryl amino methylene malonates, have recently emerged as promising candidates. Initially identified as side-products in chemical syntheses, these compounds have demonstrated potent inhibitory activity against devastating plant pathogens like Fusarium oxysporum (Fox).[3][4] While historically used as intermediates in the synthesis of more complex bioactive compounds, their intrinsic antifungal properties are now a subject of dedicated investigation.[3][4]

    This guide will delve into the existing data to compare the antifungal potency of a series of DAMM derivatives, explore the structural features governing their activity, and provide a robust framework for their continued evaluation.

    Comparative Antifungal Potency of DAMM Derivatives

    Recent studies have focused on a small set of DAMM derivatives to establish a preliminary understanding of their structure-activity relationships (SAR). The antifungal efficacy of these compounds was evaluated against Fusarium oxysporum, a major plant pathogen, by measuring their ability to inhibit mycelial growth. The half-maximal inhibitory concentration (IC50) serves as the key metric for comparison.

    Data Summary: Mycelial Growth Inhibition of Fusarium oxysporum

    The table below summarizes the in vitro antifungal activity of five distinct diethyl 2-((arylamino)methylene)malonates. The variation in substituents on the aryl ring provides initial insights into the chemical moieties that influence antifungal potency.

    Compound IDAryl SubstituentIC50 (µM)Antifungal Effect
    1 2,3-dimethyl0.013Fungicide
    2 2,5-dimethyl0.098Fungicide
    3 2-methoxy35Fungistatic
    4 3-methoxy0.025Fungicide
    5 4-methoxy0.063Fungicide

    Data sourced from Coy-Barrera et al., 2023.[3]

    Structure-Activity Relationship (SAR) Insights

    From the comparative data, we can derive several key SAR insights:

    • Impact of Aryl Substitution: The nature and position of the substituent on the aryl ring dramatically influence antifungal activity. Dimethyl-substituted compounds (1 and 2 ) and methoxy-substituted compounds (3 , 4 , and 5 ) exhibit a wide range of potencies.

    • Positional Isomerism: The position of the substituent is critical. For instance, among the methoxy-substituted derivatives, the 3-methoxy (4 ) and 4-methoxy (5 ) compounds are highly potent, with IC50 values of 0.025 µM and 0.063 µM, respectively. In stark contrast, the 2-methoxy derivative (3 ) is significantly less active (IC50 = 35 µM).[3] This suggests that steric hindrance or unfavorable electronic effects from a substituent at the ortho (2-) position may be detrimental to activity.

    • Fungicidal vs. Fungistatic Action: The most potent compounds not only inhibited growth but also exhibited fungicidal (killing) effects, whereas the least potent compound was merely fungistatic (inhibiting growth).[3] This distinction is crucial for therapeutic development, as fungicidal agents are often preferred for treating severe infections. The 2,3-dimethyl substituted compound (1 ) was the most potent fungicide identified in this series.[3]

    Experimental Protocol: In Vitro Antifungal Susceptibility Testing

    To ensure reproducibility and enable cross-study comparisons, employing a standardized methodology for assessing antifungal activity is paramount. The following protocol details a mycelial growth inhibition assay adapted from established research.[3]

    Workflow for Antifungal Assay

    Antifungal_Assay_Workflow Figure 1: Mycelial Growth Inhibition Assay Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis cluster_confirmation Confirmation prep_media 1. Prepare Supplemented Potato Dextrose Agar (PDA) prep_plates 3. Dispense Compounds into 12-well plates at 5 concentrations prep_media->prep_plates prep_compounds 2. Prepare Stock Solutions of DAMM Compounds prep_compounds->prep_plates get_plug 4. Obtain 1mm Fungal Plug from 8-day culture inoculate 5. Place Fungal Plug onto center of each well get_plug->inoculate incubate 6. Incubate at 25°C for 72 hours inoculate->incubate measure 7. Measure Mycelial Growth Diameter incubate->measure transfer 9. Transfer Plug from Highest Conc. to Fresh PDA (Fungicidal/Fungistatic Test) incubate->transfer calculate 8. Calculate IC50 Values measure->calculate reincubate 10. Re-incubate and Monitor for Growth transfer->reincubate

    Caption: Workflow for assessing mycelial growth inhibition.

    Step-by-Step Methodology
    • Media and Compound Preparation:

      • Prepare Potato Dextrose Agar (PDA) supplemented with 0.5% of the desired solvent (e.g., DMSO) to ensure compound solubility. Autoclave and cool to 45-50°C before use.

      • Prepare stock solutions of the test aryl amino methylene malonates in an appropriate solvent.

      • Causality: The use of a supplemented medium is critical for maintaining the solubility of hydrophobic test compounds, ensuring consistent exposure to the fungal mycelia.

    • Assay Plate Preparation:

      • In a 12-well sterile plate, add the required volume of each test compound to the wells to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, and 10 µg/µL).[3] Include a solvent-only well as a negative control.

      • Dispense the molten supplemented PDA into each well and mix gently. Allow the agar to solidify completely.

      • Causality: A dose-response curve generated from multiple concentrations is essential for accurately calculating the IC50 value, the standard measure of potency.

    • Inoculation and Incubation:

      • Using a sterile 1-mm diameter cork borer or capillary tube, take a mycelial plug from the edge of an actively growing (e.g., 8-day-old) fungal culture.

      • Place the plug, mycelium-side down, onto the center of the agar in each well.

      • Seal the plates and incubate at 25°C in a humid chamber for 72 hours or until the mycelial growth in the control well has reached the edge.[3]

    • Data Analysis:

      • Measure the diameter of the mycelial growth in two perpendicular directions for each well.

      • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

      • Plot the percentage inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

    • Fungicidal vs. Fungistatic Determination:

      • To determine if the inhibitory effect is permanent, take the fungal plug from the highest concentration treatment well that showed complete inhibition.

      • Transfer this plug to a fresh, non-amended PDA plate.

      • Incubate for another 72 hours. The absence of new mycelial growth indicates a fungicidal effect, while the resumption of growth indicates a fungistatic effect.[3]

      • Trustworthiness: This self-validating step is crucial for characterizing the nature of the antifungal activity, providing deeper insights beyond simple growth inhibition.

    Potential Mechanisms of Action

    The precise molecular target and mechanism of action for aryl amino methylene malonates have not yet been fully elucidated. However, we can hypothesize potential mechanisms based on the known modes of action of other antifungal agents, particularly those that target essential cellular processes.

    Many of the most successful antifungal drugs, such as the azoles (e.g., fluconazole, ketoconazole), function by inhibiting the biosynthesis of ergosterol.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7]

    The Ergosterol Biosynthesis Pathway: A Potential Target

    The inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme, is a common mechanism.[2][7] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and arresting fungal growth.[5][6]

    Ergosterol_Pathway Figure 2: Simplified Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Aryl Amino Methylene Malonates? (Hypothesized Target) Inhibitor->Enzyme Potential Inhibition Enzyme->Ergosterol Catalyzes Demethylation

    Caption: Hypothesized inhibition of the ergosterol pathway.

    Future research should investigate whether aryl amino methylene malonates bind to and inhibit key enzymes in this or other essential fungal pathways, such as cell wall synthesis.[8]

    Conclusion and Future Perspectives

    Aryl amino methylene malonates represent a promising, albeit nascent, class of antifungal compounds. The preliminary data clearly indicate that structural modifications to the aryl ring can modulate antifungal potency against Fusarium oxysporum by several orders of magnitude.[3] The high potency (IC50 values in the low nanomolar range) and fungicidal activity of derivatives like 2,3-dimethyl DAMM highlight the potential of this scaffold for further development.

    To advance this field, future research should focus on:

    • Library Expansion: Synthesizing a broader and more diverse library of aryl amino methylene malonates to establish a more comprehensive structure-activity relationship.

    • Broad-Spectrum Screening: Evaluating the most potent compounds against a wider panel of clinically relevant human fungal pathogens (e.g., Candida species, Aspergillus fumigatus, Cryptococcus neoformans) and other plant pathogens.[9][10]

    • Mechanism of Action Studies: Conducting detailed biochemical and genetic assays to identify the specific molecular target(s) and elucidate the mechanism of action.

    • Toxicology and Safety: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index and potential for clinical or agricultural application.

    The initial findings are a compelling foundation for the development of a new generation of antifungal agents based on the aryl amino methylene malonate scaffold.

    References

    • Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

    • ResearchGate. (2026). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

    • Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science. Available at: [Link]

    • Milewska, M. J., et al. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Amino Acids. Available at: [Link]

    • ResearchGate. (n.d.). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Available at: [Link]

    • Büyükkıdan, B., et al. (2010). Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. PubMed. Available at: [Link]

    • Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology. Available at: [Link]

    • Li, Y., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Li, X., et al. (2006). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry. Available at: [Link]

    • Li, Y., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Wang, X., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. MDPI. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Available at: [Link]

    • Hasan, A., et al. (2012). Structure Activity Relationship Studies of Some Potent Antifungal Flavones, 4-Thioflavones and 4-Iminoflavones. Asian Journal of Chemistry. Available at: [Link]

    • Salem State University. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]

    • Billmyre, R. B., et al. (2025). SATAY-based chemogenomic screening uncovers antifungal resistance mechanisms and key determinants of ATI-2307 and chitosan sensitivity. eLife. Available at: [Link]

    • Zhang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

    • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

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    Validation

    A Comparative Guide to Validated Analytical Methods for the Quantification of Diethyl-[(2-pyridinylamino)methylen]malonat

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is a cornerstone of quality co...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is a cornerstone of quality control, process optimization, and regulatory compliance. Diethyl-[(2-pyridinylamino)methylen]malonat (DPAM) is an organic compound with potential applications as a versatile intermediate. This guide provides a comprehensive overview and comparison of established analytical techniques that can be adapted and validated for the precise quantification of DPAM.

    As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) as potential analytical platforms. For each technique, we will delve into a detailed experimental protocol, expected validation parameters based on analogous compounds, and a discussion of their respective strengths and limitations.

    The methodologies presented herein are grounded in established analytical principles and draw from validated methods for structurally related malonate derivatives. This guide is intended to serve as a robust starting point for developing and validating a fit-for-purpose analytical method for Diethyl-[(2-pyridinylamino)methylen]malonat.

    The Importance of Method Validation

    Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[1][2][3] The goal of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This is achieved by assessing a range of performance characteristics, which will be discussed for each of the following methods.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds.[5] Given the structure of DPAM, which includes a polar pyridinylamino group and a malonate ester, Reverse-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method.

    Scientific Rationale

    In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation of DPAM from potential impurities would be achieved based on its polarity. The pyridinylamino moiety contains a chromophore that should allow for sensitive detection using a UV-Vis spectrophotometer.

    Experimental Protocol: RP-HPLC with UV Detection

    1. Sample Preparation:

    • Accurately weigh approximately 10 mg of the DPAM sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]

    2. Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[7]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be degassed before use.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by measuring the UV spectrum of a DPAM standard. Based on the pyridinylamino group, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.

    • Injection Volume: 10 µL.

    3. Calibration:

    • Prepare a series of calibration standards of DPAM in the chosen diluent, ranging from approximately 1 µg/mL to 200 µg/mL.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    4. Quantification:

    • Inject the prepared sample solution.

    • Identify the DPAM peak based on the retention time of the standard.

    • Quantify the amount of DPAM in the sample using the calibration curve.

    HPLC Experimental Workflow

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Start Weigh DPAM Sample & Standards Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Calculate Concentration Calibrate->Quantify

    Caption: A generalized workflow for the quantification of DPAM using HPLC.

    Expected Validation Parameters (based on related compounds)
    ParameterExpected Performance
    Linearity (r²) > 0.999
    Accuracy (% Recovery) 98 - 102%
    Precision (% RSD) < 2%
    Limit of Detection (LOD) 0.1 - 1 µg/mL
    Limit of Quantification (LOQ) 0.5 - 5 µg/mL

    These expected values are based on typical performance for HPLC methods used for the analysis of small organic molecules in pharmaceutical applications.

    Gas Chromatography (GC)

    For compounds that are volatile and thermally stable, Gas Chromatography is a powerful analytical technique.[5] Diethyl malonate itself is amenable to GC analysis.[8][9] Assuming DPAM has sufficient volatility and thermal stability, GC with a Flame Ionization Detector (FID) would be a suitable method.

    Scientific Rationale

    GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it ideal for quantification.

    Experimental Protocol: GC-FID

    1. Sample Preparation:

    • Accurately weigh the DPAM sample.

    • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a suitable concentration.[5]

    • If necessary, an internal standard can be added for improved precision.

    2. Chromatographic Conditions:

    • Instrument: A gas chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), would be appropriate. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes. This program would need to be optimized based on the retention time of DPAM.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    3. Calibration:

    • Prepare a series of calibration standards of DPAM in the chosen solvent.

    • Analyze each standard to generate a calibration curve of peak area versus concentration.

    4. Quantification:

    • Inject the sample solution.

    • Identify the DPAM peak by its retention time.

    • Calculate the concentration of DPAM in the sample using the calibration curve.

    GC-FID Experimental Workflow

    GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification Start Weigh DPAM Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Calculate Concentration Calibrate->Quantify

    Caption: A generalized workflow for the quantification of DPAM using GC-FID.

    Expected Validation Parameters (based on diethyl malonate)
    ParameterExpected PerformanceSource
    Linearity (r²) 0.9996[8]
    Accuracy (% Bias) ± 2.4%[8]
    Concentration Range 21 - 840 ng[8]

    Quantitative Nuclear Magnetic Resonance (qNMR)

    Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

    Scientific Rationale

    For qNMR, a certified internal standard of known purity is added to the sample at a known concentration. By comparing the integral of a specific resonance of the analyte (DPAM) to the integral of a resonance from the internal standard, the concentration of the analyte can be accurately determined.[10] This technique is particularly valuable for the certification of reference materials.[11]

    Experimental Protocol: ¹H-qNMR

    1. Sample Preparation:

    • Accurately weigh a known amount of the DPAM sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the standard are fully soluble.

    • Transfer an exact volume of the solution to an NMR tube.

    2. NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Key Parameters for Quantification:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

      • Proper phasing and baseline correction of the spectrum.

    3. Data Processing and Quantification:

    • Integrate a well-resolved signal of DPAM and a signal from the internal standard.

    • Calculate the concentration of DPAM using the following equation:

      CDPAM = (IDPAM / NDPAM) * (NStd / IStd) * (MWDPAM / MWStd) * (mStd / V) * PStd

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • V = Volume of solvent

      • P = Purity of the standard

    qNMR Experimental Workflow

    qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Weigh Accurately Weigh DPAM & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

    Caption: A generalized workflow for the quantification of DPAM using qNMR.

    Expected Validation Parameters

    qNMR is considered a primary ratio method, and its validation focuses on demonstrating accuracy and precision.

    ParameterExpected Performance
    Accuracy High, as it is a primary method.
    Precision (% RSD) < 1%
    Specificity High, based on unique chemical shifts.

    Comparative Summary

    FeatureHPLC-UVGC-FIDqNMR
    Principle Liquid chromatography based on polarity.Gas chromatography based on volatility.Nuclear magnetic resonance signal intensity.
    Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.Soluble compounds with unique NMR signals.
    Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
    Selectivity Good, can be improved with method development.High, based on retention time.Very high, based on unique chemical shifts.
    Sample Throughput High.High.Lower.
    Quantification External calibration curve required.External calibration curve required.Absolute quantification with an internal standard.
    Cost & Complexity Moderate cost and complexity.Moderate cost and complexity.High initial cost, requires specialized expertise.

    Conclusion

    The choice of an analytical method for the quantification of Diethyl-[(2-pyridinylamino)methylen]malonat will depend on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation.

    • RP-HPLC with UV detection is likely the most practical and versatile starting point for routine quality control in a drug development setting, offering a good balance of sensitivity, selectivity, and throughput.

    • GC-FID presents a viable alternative if DPAM is shown to be sufficiently volatile and thermally stable. It can offer excellent sensitivity.

    • qNMR is a powerful technique for obtaining highly accurate and precise purity assessments and for the certification of reference standards, albeit with lower throughput and higher initial investment.

    Regardless of the chosen technique, a thorough method validation following the principles outlined in the ICH Q2(R1) guideline is essential to ensure the generation of reliable and accurate data for Diethyl-[(2-pyridinylamino)methylen]malonat.[1][2][3]

    References

    • International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. ICH. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

    • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Retrieved from [Link]

    • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

    • Lopez, J. D. (1988, June 1). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Defense Technical Information Center. Retrieved from [Link]

    • Sato, T., et al. (2012). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Chromatography B, 900, 63-68. Retrieved from [Link]

    • Defense Technical Information Center. (1988, July 14). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. DTIC. Retrieved from [Link]

    • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Retrieved from [Link]

    • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]

    • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Mtoz Biolabs. Retrieved from [Link]

    • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. uOttawa. Retrieved from [Link]

    • Johnston, D., Cottingham, A. B., & Roland, W. (1968). Gas chromatographic rate study of the methanolysis of diethyl malonates. Journal of the American Chemical Society. Retrieved from [Link]

    • SIELC Technologies. (2018, February 16). Separation of Dimethyl malonate on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

    • Hernandez, L., & Casanova, E. (2002, March 1). A novel carbon-14 'solvent-free'-labeling procedure with diethyl malonate. OSTI.gov. Retrieved from [Link]

    • Chromatography Forum. (2011, February 22). GC Test For Residual Ethanol in Diethyl Malonate. Chromatography Forum. Retrieved from [Link]

    • Nanalysis. (n.d.). Quantitative NMR (qNMR). Nanalysis. Retrieved from [Link]

    • Supporting Information for Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters. (n.d.). Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Diethyl-[(2-pyridinylamino)methylen]malonat proper disposal procedures

    Executive Summary As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is paramount for laboratory safety and operational excellence. Diethyl-[(2-pyridinylamin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary As a Senior Application Scientist, establishing a rigorous, scientifically grounded approach to chemical handling is paramount for laboratory safety and operational excellence. Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9)—also known as diethyl 2-((pyridin-2-ylamino)methylene)malonate—is a highly versatile intermediate extensively utilized in the synthesis of fused heterocyclic compounds, such as pyrido-pyrimidines, which are foundational in modern drug discovery (1[1]).

    Because this molecule features both a basic pyridine ring and a reactive diethyl malonate moiety (2[2]), its chemical behavior demands stringent operational and disposal protocols. Mishandling can lead to unwanted hydrolysis, environmental contamination, or exposure to its irritating properties (3[3]). This guide provides a self-validating, mechanistic approach to the safe handling and proper disposal of this critical reagent.

    Section 1: Chemical Identity & Mechanistic Hazard Profile

    To design an effective safety and disposal plan, we must first understand the molecular vulnerabilities of the compound. The GHS classification highlights specific risks that dictate our laboratory controls (4[4]).

    Table 1: Quantitative Hazard Data & Mechanistic Mitigation

    Property / GHS CodeValue / DescriptionMechanistic Causality & ImplicationRequired Mitigation & Validation
    Molecular Weight 264.28 g/mol ()Determines stoichiometric waste loading.Calculate exact waste mass for EHS logs.
    Formula C13H16N2O4[2]Nitrogenous, non-halogenated structure.Route to non-halogenated waste streams.
    H302 Harmful if swallowed[3]Pyridine-enamine biological activity.Strict segregation. Validation: Zero-tolerance audits.
    H315 / H319 Causes skin/eye irritation[4]Lipophilicity allows dermal/mucosal entry.Nitrile gloves/goggles. Validation: PPE integrity checks.
    H335 Respiratory irritation[4]Particulate dust or aerosolized solvent.Fume hood use. Validation: Airflow >100 FPM.

    Section 2: Self-Validating Operational Protocols

    Protocol 1: P501-Compliant Waste Segregation and Disposal

    Disposal is not merely throwing chemicals away; it is the active management of chemical reactivity (P501 compliance)[3]. Diethyl-[(2-pyridinylamino)methylen]malonat contains a basic pyridine nitrogen. In highly acidic waste streams, it will protonate, increasing aqueous solubility and potentially causing exothermic acid-base reactions. In highly basic streams, the diethyl malonate group is susceptible to saponification (hydrolysis), yielding ethanol and malonate salts, which can decarboxylate and generate CO₂ gas, leading to over-pressurization of waste containers.

    • Step 1: Stream Identification. Determine the reaction solvent. Because the compound itself (C13H16N2O4) lacks halogens[2], it defaults to the Non-Halogenated Organic Waste stream unless a halogenated solvent (e.g., Dichloromethane) was utilized in the workflow.

    • Step 2: pH Neutralization. Prior to bulking, ensure the waste solution is roughly neutral (pH 6–8) to prevent the base-catalyzed hydrolysis of the malonate esters described above.

    • Step 3: Transfer. Use a dedicated, grounded funnel to transfer the liquid into an EHS-approved, high-density polyethylene (HDPE) carboy.

    • Step 4: Validation (Compatibility Check). Leave the carboy cap loosely threaded for 15 minutes. Observe for gas evolution, bubbling, or thermal changes. If none occur, seal the container tightly. This self-validates that no incompatible cross-reactions are occurring within the bulk waste.

    Protocol 2: Spill Containment and UV-Validated Decontamination

    In the event of an accidental release, immediate containment is required to prevent respiratory exposure (H335) and surface contamination[4].

    • Step 1: Containment. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, which can complicate incineration disposal.

    • Step 2: Absorption & Collection. Carefully sweep the absorbed mixture using non-sparking tools to prevent aerosolization. Place the material into a designated solid hazardous waste container.

    • Step 3: Solvent Wash. Wipe the affected area with a solvent in which the compound is highly soluble (e.g., ethanol or ethyl acetate) to dissolve and remove microscopic residues.

    • Step 4: Validation (UV Check). Because the pyridyl-enamine conjugate system is highly UV-active, illuminate the cleaned surface with a portable UV lamp (254 nm). The absence of dark, fluorescence-quenching spots definitively confirms complete decontamination.

    Section 3: Disposal Workflow Visualization

    G A Diethyl-[(2-pyridinylamino)methylen]malonat (CAS: 39080-52-9) B Standard Operations (Fume Hood, PPE) A->B Planned Use C Accidental Spill A->C Spillage D Solid Waste Collection (Contaminated PPE, Vials) B->D Solid Residues E Liquid Organic Waste (Non-Halogenated) B->E Reaction Filtrates F Decontamination (Absorbent & Solvent) C->F Contain & Clean G EHS Waste Management (EPA/RCRA Compliant) D->G E->G F->D Used Absorbents H High-Temperature Incineration (Final Disposal P501) G->H Manifest & Transport

    Workflow for the operational handling, segregation, and compliant disposal of CAS 39080-52-9.

    References

    • PubChemLite - Diethyl (2-pyridylaminomethylene)malonate (C13H16N2O4). Source: uni.lu. 2

    • PrepChem - Preparation of pyridylaminomethylenemalonic acid diethyl ester. Source: prepchem.com. 1

    • Sigma-Aldrich - Diethyl ethoxy methylene malonate (Compare: CAS 39080-52-9). Source: sigmaaldrich.com.

    • Guidechem - (2-Pyridylamino)methylenemalonic acid diethyl ester 39080-52-9 Hazard Information. Source: guidechem.com. 4

    • BLD Pharm - Diethyl (6-methyl-2-pyridylaminomethylene)malonate & 39080-52-9 Safety Information. Source: bldpharm.com. 3

    Sources

    Handling

    A Senior Application Scientist's Guide to the Safe Handling of Diethyl-[(2-pyridinylamino)methylen]malonat

    Hazard Assessment: A Molecule of Two Halves Diethyl-[(2-pyridinylamino)methylen]malonat is a compound whose potential hazards must be inferred from its structure. The molecule is a conjugate of diethyl malonate and 2-ami...

    Author: BenchChem Technical Support Team. Date: March 2026

    Hazard Assessment: A Molecule of Two Halves

    Diethyl-[(2-pyridinylamino)methylen]malonat is a compound whose potential hazards must be inferred from its structure. The molecule is a conjugate of diethyl malonate and 2-aminopyridine, linked by an enamine functional group.

    • The Dominant Hazard Contributor - 2-Aminopyridine: The primary safety concern stems from the 2-aminopyridine portion. 2-Aminopyridine is classified as toxic if swallowed or in contact with skin.[1][2][3] It is a serious skin and eye irritant and may cause respiratory irritation.[1][3] Fatal intoxication has been reported from skin absorption alone, highlighting the critical need for robust protective measures.[4]

    • The Diethyl Malonate Contribution: The diethyl malonate moiety is less hazardous but is a combustible liquid and can cause serious eye irritation.[5][6][7]

    • The Enamine Linker: Enamines are known to be sensitive to moisture and can hydrolyze back to their constituent carbonyl and amine parts, often with just the addition of water.[8] This necessitates handling under anhydrous conditions to maintain the integrity of the compound.

    Therefore, all handling protocols must be designed to mitigate the significant toxicity of the 2-aminopyridine component while also considering the irritant and combustible nature of the malonate ester.

    Hazard Identification Summary

    Hazard CategoryDescriptionPrimary Contributing Moiety
    Acute Toxicity Toxic if swallowed or if it comes into contact with skin.[1][3] Can be fatal if absorbed through the skin.[4]2-Aminopyridine
    Skin & Eye Irritation Causes serious skin and eye irritation.[1][3][7]2-Aminopyridine, Diethyl Malonate
    Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][5]2-Aminopyridine, Diethyl Malonate
    Flammability Classified as a combustible liquid.[5][6][9][10] Vapors may form explosive mixtures with air.[11]Diethyl Malonate, Pyridine Ring
    Environmental Hazard Toxic to aquatic life with long-lasting effects.[3][12]2-Aminopyridine
    Chemical Reactivity Sensitive to moisture.[8] Incompatible with strong oxidizing agents and strong acids.[10][12]Enamine, Pyridine, Ester

    Personal Protective Equipment (PPE): Your First Line of Defense

    Given the high toxicity associated with the 2-aminopyridine moiety, a comprehensive PPE strategy is mandatory.[13][14] This is not merely a recommendation but a critical system to prevent exposure.

    Protection TypeSpecificationRationale
    Ventilation Certified Chemical Fume HoodEssential. To prevent inhalation of any vapors or aerosols.[4][15] Pyridine-containing compounds require robust ventilation.[16]
    Hand Protection Nitrile or Neoprene GlovesProvides a necessary barrier against skin contact.[15] Given that skin absorption can be fatal, gloves must be inspected before use and replaced immediately if contaminated.[1][4][17]
    Eye & Face Protection Chemical Safety Goggles & Face ShieldProtects against splashes that can cause serious eye irritation.[1][7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
    Body Protection Long-sleeved Laboratory CoatPrevents contamination of personal clothing and minimizes skin contact.[18]
    Respiratory NIOSH-approved RespiratorMay be necessary for large spills or in poorly ventilated areas.[18][19] The choice of cartridge should be appropriate for organic vapors.
    Footwear Closed-toe, Chemical-resistant ShoesProtects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[17]

    Operational Plan: A Step-by-Step Handling Procedure

    A methodical approach is crucial for safety and experimental integrity.

    • Preparation:

      • Designate a specific work area within a certified chemical fume hood.[4]

      • Ensure an emergency spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[15]

      • Verify that a safety shower and eyewash station are unobstructed and operational.

      • Don all required PPE as outlined in the table above before handling the chemical.[12]

    • Handling and Use:

      • Carefully weigh and dispense the required amount of Diethyl-[(2-pyridinylamino)methylen]malonat within the fume hood.

      • Avoid generating dust or aerosols.

      • Keep the container tightly closed when not in use to prevent the release of vapors and exposure to atmospheric moisture.[18]

      • Use compatible labware (e.g., glass).

      • Ground and bond containers when transferring large quantities to prevent static discharge.[20]

    • Post-Handling:

      • Thoroughly decontaminate the work area after use.

      • Wash hands thoroughly with soap and water after removing gloves.[12]

      • Contaminated clothing should be removed and washed before reuse.[3]

    Spill Management Protocol

    Immediate and correct response to a spill is critical to prevent exposure.

    Spill_Management spill Spill Occurs evacuate Evacuate non-essential personnel & ensure ventilation spill->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain spill with inert absorbent material (sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a sealed, labeled hazardous waste container contain->collect clean Clean spill area with soap and water collect->clean dispose Dispose of waste container per institutional guidelines clean->dispose report Report spill to EHS dispose->report

    Caption: Spill management workflow for Diethyl-[(2-pyridinylamino)methylen]malonat.

    Disposal Plan: Ensuring Environmental and Personal Safety

    Due to its toxicity and environmental hazards, Diethyl-[(2-pyridinylamino)methylen]malonat and any contaminated materials are considered hazardous waste.[21]

    Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [15]

    Disposal_Plan start End of Experiment collect Collect all chemical waste (neat, solutions, contaminated items) in a designated, compatible container start->collect label Label container clearly: 'Hazardous Waste' 'Diethyl-[(2-pyridinylamino)methylen]malonat'[[22](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3_qCG8XJJqOTk53_I0huZR9Bj9X7N2BSlvwcsjED5cSYLWkOTq_6Y-BwTpOUzDyo8z003jAcQzHTCmtD4yYyLkqtFOVcFX8w3lBYKj0kUJnVDhcyC_f5WNXnoPZ66ejUmENIMufWWAlh2UHvcJkk9hljlYdCz7U_5eoJ6LZEfNlfSjMUzMv9nSN6i-OW-YMBeNqBRqQDymqLsy53-FtRQiA%3D%3D)] collect->label seal Seal container tightly label->seal store Store in a cool, dry, well-ventilated secondary containment area away from incompatible materials[[22](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3_qCG8XJJqOTk53_I0huZR9Bj9X7N2BSlvwcsjED5cSYLWkOTq_6Y-BwTpOUzDyo8z003jAcQzHTCmtD4yYyLkqtFOVcFX8w3lBYKj0kUJnVDhcyC_f5WNXnoPZ66ejUmENIMufWWAlh2UHvcJkk9hljlYdCz7U_5eoJ6LZEfNlfSjMUzMv9nSN6i-OW-YMBeNqBRqQDymqLsy53-FtRQiA%3D%3D)] seal->store contact Contact institutional Environmental Health & Safety (EHS) for pickup store->contact end_node Waste is safely managed for disposal contact->end_node

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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